molecular formula C13H12N2O B1266236 2-Aminobenzanilide CAS No. 4424-17-3

2-Aminobenzanilide

Número de catálogo: B1266236
Número CAS: 4424-17-3
Peso molecular: 212.25 g/mol
Clave InChI: FDPVTENMNDHFNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Aminobenzanilide is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPVTENMNDHFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196076
Record name Benzamide, 2-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4424-17-3
Record name 2-Amino-N-phenylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4424-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004424173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminobenzanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 2-amino-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-aminobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Aminobenzanilide (CAS No: 4424-17-3). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical characteristics. This document includes tabulated quantitative data, in-depth experimental protocols for property determination, and visual representations of synthetic and analytical workflows.

Introduction

This compound, also known as 2-amino-N-phenylbenzamide, is an aromatic amide with the chemical formula C₁₃H₁₂N₂O. Its structure, featuring both an amino group and an amide linkage on a biphenyl (B1667301) framework, makes it a versatile intermediate in organic synthesis. A thorough understanding of its physical properties is essential for its application in medicinal chemistry, materials science, and chemical research, ensuring proper handling, formulation, and quality control.

Physicochemical Properties

The physical properties of this compound have been determined through various analytical techniques. A summary of these key properties is presented below.

General Properties
PropertyValueSource
Appearance White to light yellow powder or crystalline solid[1]
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Density 1.1128 g/cm³ (rough estimate)[2]
pKa 13.24 ± 0.70 (Predicted)[2]
Thermal Properties
PropertyValueSource
Melting Point 133-134 °C[2]
Boiling Point 352.09 °C (rough estimate)[2]
Solubility Profile

This compound exhibits varying solubility depending on the solvent's polarity.

Solvent TypeSolubilityRationaleSource
Polar Protic (e.g., Methanol, Ethanol) SolubleHydrogen bonding interactions with the amino and amide groups.[1]
Aprotic Polar (e.g., DMSO, DMF) SolubleFavorable dipole-dipole interactions.[1]
Water LimitedThe hydrophobic nature of the two aromatic rings predominates.[1]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the physical properties of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reaction of isatoic anhydride (B1165640) with aniline (B41778).[3]

Materials:

Procedure:

  • To a solution of isatoic anhydride (1.0 eq) in ethanol, add aniline (1.0 eq) and a catalytic amount of iodine (10 mol%).

  • Heat the reaction mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel, followed by recrystallization from dichloromethane/hexane to afford pure 2-amino-N-phenylbenzamide.[3]

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isatoic_anhydride Isatoic Anhydride Reaction_mixture Combine and Reflux Isatoic_anhydride->Reaction_mixture Aniline Aniline Aniline->Reaction_mixture Iodine_catalyst Iodine (catalyst) Iodine_catalyst->Reaction_mixture Ethanol Ethanol (solvent) Ethanol->Reaction_mixture Solvent_removal Solvent Removal Reaction_mixture->Solvent_removal TLC monitoring Extraction Aqueous Work-up (EtOAc, Na2S2O3, Brine) Solvent_removal->Extraction Drying Drying (Na2SO4) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Recrystallization Recrystallization (DCM/Hexane) Chromatography->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthesis Workflow for this compound.
Melting Point Determination

The melting point is determined using the capillary method with a calibrated digital melting point apparatus.[4]

Materials:

  • This compound sample

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus

Procedure:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is reported as T₁ - T₂.

Melting_Point_Workflow Melting Point Determination Workflow Start Start Sample_Prep Prepare Sample (Dry and Powder) Start->Sample_Prep Capillary_Loading Load Capillary Tube (2-3 mm height) Sample_Prep->Capillary_Loading Apparatus_Setup Place in Melting Point Apparatus Capillary_Loading->Apparatus_Setup Rapid_Heating Rapid Heating to ~ (MP - 20°C) Apparatus_Setup->Rapid_Heating Slow_Heating Slow Heating (1-2°C/min) Rapid_Heating->Slow_Heating Observe_and_Record Observe and Record T1 (first drop) and T2 (all liquid) Slow_Heating->Observe_and_Record Report_Range Report Melting Point Range (T1 - T2) Observe_and_Record->Report_Range End End Report_Range->End

Caption: Workflow for Melting Point Determination.
Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.[5]

Materials:

  • This compound (high purity)

  • Selected solvent(s) of analytical grade

  • Thermostatically controlled shaker bath

  • Vials with airtight seals

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in a thermostatically controlled shaker bath at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, cease agitation and allow the solid to settle.

  • Withdraw a sample of the supernatant and immediately filter it through a syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Spectroscopic Characterization

Instrument: 400 MHz NMR Spectrometer Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) Procedure:

  • Dissolve a small amount of this compound in DMSO-d₆ in an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • The expected chemical shifts (δ) are observed as follows: a singlet for the amide proton around 9.99 ppm, multiplets for the aromatic protons between 6.57 and 7.71 ppm, and a broad singlet for the amine protons around 6.32 ppm.[3]

Instrument: FT-IR Spectrometer Sample Preparation: KBr pellet method Procedure:

  • Mix a small amount of dry this compound with dry potassium bromide (KBr).

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet.

  • Acquire the FT-IR spectrum.

  • Characteristic absorption bands are expected for the N-H stretching of the primary amine and the amide, C=O stretching of the amide, and aromatic C-H and C=C stretching.

Conclusion

This technical guide has summarized the key physical properties of this compound and provided detailed experimental protocols for its synthesis and characterization. The presented data and methodologies are crucial for the effective utilization of this compound in research and development. The structured presentation of quantitative data and visual workflows aims to facilitate a deeper understanding and practical application of this information.

References

Synthesis of 2-Aminobenzanilide from Isatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatoic anhydride (B1165640), a readily available and versatile reagent, serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds and substituted anthranilic acid derivatives.[1] One of its most prominent applications is in the synthesis of 2-aminobenzamides through reaction with primary and secondary amines. These 2-aminobenzamide (B116534) scaffolds are of significant interest to the pharmaceutical and drug development sectors as they are integral components of many biologically active molecules.[2] This technical guide provides an in-depth overview of the synthesis of 2-aminobenzanilides from isatoic anhydride, detailing the reaction mechanism, experimental protocols for both conventional and microwave-assisted methods, and a summary of reaction outcomes.

Reaction Mechanism

The synthesis of 2-aminobenzamides from isatoic anhydride proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic carbonyl groups of the isatoic anhydride.[3] This is followed by the opening of the anhydride ring and a subsequent decarboxylation (loss of CO2) to yield the final 2-aminobenzamide product.[3] This process is generally high-yielding and can be adapted to various reaction conditions.[1]

ReactionMechanism cluster_reactants Reactants cluster_products Products IsatoicAnhydride Isatoic Anhydride Intermediate Unstable Intermediate IsatoicAnhydride->Intermediate 1. Nucleophilic Attack & Ring Opening Aniline Aniline (R-NH2) Aniline->Intermediate 1. Nucleophilic Attack & Ring Opening Product 2-Aminobenzanilide Intermediate->Product 2. Decarboxylation CO2 CO2 Intermediate->CO2

Caption: General reaction mechanism for this compound synthesis.

Methods of Synthesis

Two primary methodologies are employed for this synthesis: conventional heating under reflux and microwave-assisted synthesis.

  • Conventional Heating: This classical approach involves heating the isatoic anhydride and the amine in a suitable high-boiling point solvent, such as dimethylformamide (DMF) or benzene (B151609), under reflux for several hours.[3]

  • Microwave-Assisted Synthesis: As a modern alternative, microwave-assisted organic synthesis (MAOS) offers a significant acceleration of the reaction.[2] This method dramatically reduces reaction times from hours to minutes, often requiring only a few drops of a polar solvent like DMF to facilitate microwave energy absorption.[1][2]

The general workflow for both laboratory procedures is outlined below.

ExperimentalWorkflow General Experimental Workflow cluster_heating Heating Method A 1. Mix Reactants (Isatoic Anhydride + Amine) B 2. Add Solvent (e.g., DMF) A->B C 3. Apply Energy B->C Conventional Conventional (Reflux, ~6h) C->Conventional Microwave Microwave (Irradiation, 5-10 min) C->Microwave D 4. Cool to Room Temperature Conventional->D Microwave->D E 5. Induce Precipitation (Add ice-cold water) D->E F 6. Isolate Product (Filtration) E->F G 7. Purify Product (e.g., Recrystallization) F->G

Caption: General laboratory workflow for the synthesis of 2-aminobenzamides.

Data Presentation: Reaction of Isatoic Anhydride with Various Amines

The reaction of isatoic anhydride with a selection of primary amines demonstrates the versatility of this synthesis. The choice of heating method can impact both reaction time and yield.[2]

EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14-Fluoroaniline (B128567)ConventionalDMFHeating-72[1]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[1]
3p-Toluidine (B81030)ConventionalBenzeneHeating-97[1][3]
4IsopropylamineConventionalEthylene Dichloride553 h90.9[1][4]
5DimethylamineConventional--15 min~50[1]

Note: "-" indicates data not specified in the source.

Experimental Protocols

The following protocols provide detailed methodologies for both conventional and microwave-assisted synthesis.

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide[1][3]

Materials:

  • Isatoic anhydride (1 equivalent)

  • p-Toluidine (1 equivalent)

  • Dimethylformamide (DMF) or Benzene

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 eq., 5-10 mmol) in a suitable amount of DMF (5-10 mL).[3]

  • Add a solution of p-toluidine (1 eq., 5-10 mmol) dissolved in DMF (5-10 mL) to the flask.[3]

  • Heat the reaction mixture under reflux for approximately 6 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate.[3]

  • Pour the reaction mixture into ice-cold water to ensure complete precipitation.[1]

  • Collect the solid precipitate by filtration and wash thoroughly with cold water.[1]

  • The crude product can be further purified by recrystallization from a suitable solvent like benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.[1][3]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide[1][2]

Materials:

  • Isatoic anhydride (1 equivalent)

  • 4-Fluoroaniline (1 equivalent)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, place isatoic anhydride (1 eq., 5-10 mmol) and 4-fluoroaniline (1 eq., 5-10 mmol).[1][3]

  • Add a few drops of DMF to the mixture.[1]

  • Seal the vessel and expose the reaction mixture to microwave irradiation (e.g., 140 W) for 4-10 minutes.[1][3]

  • After the irradiation is complete, allow the reaction vessel to cool to room temperature.[1]

  • Add ice-cold water to the reaction mixture to induce the precipitation of the product.[1][3]

  • Filter the solid precipitate and wash it with cold water.[1]

  • If necessary, the collected solid can be purified by recrystallization.[1]

The synthesis of 2-aminobenzanilides from isatoic anhydride is a robust and highly efficient chemical transformation. The microwave-assisted method, in particular, offers a significant advantage in terms of reaction speed, making it an invaluable tool for the rapid synthesis of compound libraries for high-throughput screening in drug discovery.[2] While conventional heating may offer higher yields for certain thermally sensitive compounds, both methods provide reliable access to this important class of molecules, underscoring the utility of isatoic anhydride in modern medicinal chemistry.[2][3]

References

An In-depth Technical Guide to the Synthesis of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 2-Aminobenzanilide (also known as 2-amino-N-phenylbenzamide), a crucial intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] The document details the core reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data to facilitate comparison and replication.

This compound, with the molecular formula C₁₃H₁₂N₂O, consists of an amino group attached to a benzamide (B126) moiety.[1] It is a stable organic compound with a melting point of 132-134°C.[1][4] Its structure serves as a versatile building block for the creation of various heterocyclic systems, including quinazolinones, which are found in numerous approved drugs.[5]

Core Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several distinct chemical pathways. The most prevalent and versatile method involves the reaction of isatoic anhydride (B1165640) with primary amines. Other significant routes include the reduction of corresponding nitro compounds and advanced catalytic C-H amidation reactions.

Synthesis from Isatoic Anhydride

The reaction between isatoic anhydride and a primary amine (in this case, aniline (B41778) to form the parent this compound) is a widely used, high-yielding method.[2] The mechanism proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide (B116534) product.[2][3] This reaction can be performed using conventional heating or can be significantly accelerated using microwave irradiation.[2][3]

synthesis_workflow_isatoic_anhydride reagents Reactants: Isatoic Anhydride + Aniline conditions Reaction Conditions: - Conventional Heating (Reflux) or - Microwave Irradiation reagents->conditions Mixing in Solvent (e.g., DMF) products Products: This compound + CO₂ conditions->products Reaction & Decarboxylation

Caption: General workflow for this compound synthesis from isatoic anhydride.

The mechanistic pathway involves several key steps. The initial nucleophilic addition of the amine to a carbonyl carbon of the isatoic anhydride leads to the formation of a tetrahedral intermediate. This intermediate then undergoes ring-opening, followed by the elimination of carbon dioxide to afford the stable 2-aminobenzamide product.

reaction_mechanism_isatoic_anhydride cluster_0 Reaction Steps Isatoic_Anhydride Isatoic Anhydride Intermediate Tetrahedral Intermediate (after Nucleophilic Attack) Isatoic_Anhydride->Intermediate + Aniline Aniline Aniline (R-NH₂) Ring_Opened Ring-Opened Intermediate Intermediate->Ring_Opened Ring Opening Product This compound Ring_Opened->Product Decarboxylation (-CO₂) CO2 CO₂ Ring_Opened->CO2

Caption: Mechanism of this compound formation from isatoic anhydride.

Synthesis via Reduction of Nitro Compounds

Another common approach for synthesizing aromatic amines is the reduction of a corresponding nitro-substituted precursor. For this compound, this can be achieved by reducing a nitro-substituted benzanilide. A documented method involves the reduction of N-(3-nitrophenyl)benzamide using iron powder and ammonium (B1175870) chloride in ethanol (B145695).[6]

A related, concerted pathway has been described for the synthesis of 2-aminobenzamide from 2-nitrobenzonitrile, where a copper catalyst facilitates both the hydrolysis of the nitrile group to an amide and the simultaneous reduction of the nitro group.[7]

reduction_synthesis Nitro_Precursor Nitro-Benzanilide Precursor (e.g., N-(3-nitrophenyl)benzamide) Product This compound Nitro_Precursor->Product Reduction Reducing_Agent Reducing System (e.g., Fe / NH₄Cl) Reducing_Agent->Product

Caption: General pathway for synthesis via reduction of a nitro-precursor.

Advanced Catalytic Methods: C-H Amidation

Modern synthetic organic chemistry offers more direct routes through C-H activation and amidation. While not always producing this compound directly, these methods are powerful for creating its derivatives.

  • Iridium(III)-Catalyzed C-H Amidation : This method allows for the synthesis of 2-aminobenzaldehyde (B1207257) derivatives through the aldimine-directed C-H amidation of arenes using N-acyl azides.[8] This provides a framework that can be further elaborated into various biologically active heterocycles.[8]

  • Rhodium(III)-Catalyzed C-H Amidation : A protocol has been developed for the amidation of anilide C-H bonds with isocyanates.[9] This technique provides a direct and efficient synthesis of N-acyl anthranilamides, which are structurally related to this compound.[9]

Quantitative Data Summary

The synthesis of 2-aminobenzamide derivatives from isatoic anhydride has been reported under various conditions, with yields often being excellent. The following table summarizes quantitative data from cited literature, showcasing the versatility of this method with different amines and reaction conditions.[2]

EntryAmineMethodSolventTemperature (°C)TimeYield (%)
14-Fluoroaniline (B128567)ConventionalDMFHeating-72
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
3p-Toluidine (B81030)ConventionalBenzene (B151609)Heating-97
4Isopropyl amineConventionalEthylene Dichloride553 h90.9
5Dimethyl amineConventional--15 min~50

Experimental Protocols

The following protocols are detailed methodologies for the key synthesis of 2-aminobenzamide derivatives from isatoic anhydride.

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide[2]
  • Materials :

    • Isatoic anhydride (1 equivalent)

    • p-Toluidine (1 equivalent)

    • Dimethylformamide (DMF) or Benzene

    • Ice-cold water

    • Round-bottom flask, condenser, heating mantle

  • Procedure :

    • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of DMF or benzene.[2]

    • Add p-toluidine (1 equivalent) to the solution.[2]

    • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.[2]

    • Pour the reaction mixture into ice-cold water to precipitate the product.[2]

    • Collect the solid precipitate by filtration and wash it with cold water.[2]

    • Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.[2]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide[2][3]
  • Materials :

    • Isatoic anhydride (1 equivalent)

    • 4-Fluoroaniline (1 equivalent)

    • Dimethylformamide (DMF, a few drops)

    • Microwave reactor and microwave-safe vessel

    • Ice-cold water

  • Procedure :

    • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).[2]

    • Add a few drops of DMF to the mixture.[2][3]

    • Expose the reaction mixture to microwave irradiation (e.g., 140 W) for approximately 10 minutes.[2][3]

    • After the irradiation is complete, cool the reaction vessel to room temperature.[2]

    • Add ice-cold water to the reaction mixture to induce the precipitation of the product.[2][3]

    • Filter the solid precipitate and wash it with cold water to collect the desired 2-amino-N-(4-fluorophenyl)benzamide.[2] Further purification can be performed by recrystallization if necessary.[2]

Protocol 3: Synthesis of 3'-Aminobenzanilide via Nitro Reduction[6]
  • Materials :

  • Procedure :

    • Dissolve N-(3-nitrophenyl)benzamide in ethanol (20 mL).[6]

    • Add an aqueous solution of iron powder (2.5 g) and ammonium chloride (0.53 g, 10 mmol).[6]

    • Heat the reaction mixture to reflux for 2 hours.[6]

    • After the reaction is complete, filter the mixture while it is still hot.[6]

    • Collect the filtrate and evaporate it to dryness using a rotary evaporator.[6]

    • Dissolve the resulting solid in acetone and filter to remove any insoluble matter.[6]

    • Collect the filtrate and evaporate it to dryness to yield the final product.[6]

References

Spectroscopic Profile of 2-Aminobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzanilide, also known as N-phenylanthranilamide, is an organic compound with the chemical formula C₁₃H₁₂N₂O. It serves as a valuable building block in the synthesis of various heterocyclic compounds and is of interest to researchers in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The structural and electronic environment of this compound gives rise to a unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, as well as distinct resonances for the amine and amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.6 - 7.0Multiplet9HAromatic protons (C₆H₅ and C₆H₄)
~ 5.5 - 4.5Broad Singlet2H-NH₂ (Amino group)
~ 8.0 - 9.0Broad Singlet1H-NH- (Amide group)

Note: The chemical shifts of the -NH₂ and -NH- protons are concentration and solvent dependent and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 168C=O (Amide carbonyl)
~ 148Aromatic C-NH₂
~ 138Aromatic C-NH
~ 132 - 116Aromatic CH
~ 115Aromatic C (quaternary)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The data for this compound, typically acquired as a solid sample, reveals characteristic absorptions for the amine, amide, and aromatic moieties. For a closely related compound, 2-amino-N-(4-methylphenyl)benzamide, specific N-H and C=O stretching frequencies have been reported.[1]

Wavenumber (cm⁻¹)IntensityAssignment
3465 - 3360Strong, SharpN-H stretch (asymmetric and symmetric, -NH₂)
~ 3270Medium, BroadN-H stretch (-NH-)
~ 3050MediumAromatic C-H stretch
~ 1637Strong, SharpC=O stretch (Amide I band)
~ 1580MediumN-H bend (Amide II band) / C=C stretch (aromatic)
~ 1520MediumC=C stretch (aromatic)
~ 1290MediumC-N stretch
~ 750StrongAromatic C-H bend (ortho-disubstituted)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 212.25 g/mol .[2] Mass spectrometric analysis typically shows a molecular ion peak corresponding to this mass. For aromatic amides, a common fragmentation pattern involves the cleavage of the N-CO bond, leading to a resonance-stabilized benzoyl cation, which can further fragment with the loss of CO to form a phenyl cation.[3]

m/zRelative Intensity (%)Assignment
212Moderate[M]⁺ (Molecular ion)
120High[C₇H₆NO]⁺ (Benzoyl cation fragment)
92High[C₆H₆N]⁺ (Anilino fragment)
77Moderate[C₆H₅]⁺ (Phenyl cation fragment)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is set to approximately 220 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first.

  • The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • A small amount of the solid this compound is placed in a capillary tube.

  • The capillary tube is introduced into the mass spectrometer via a direct insertion probe.

Instrumentation and Data Acquisition:

  • The mass spectrum is acquired using a mass spectrometer equipped with an electron ionization (EI) source.

  • The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Solid this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or neat sample MS Mass Spectrometry Sample->MS Direct insertion or dissolve and inject NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

References

The Solubility of 2-Aminobenzanilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 2-aminobenzanilide, including experimental protocols and analytical methodologies.

Introduction

This compound, also known as 2-amino-N-phenylbenzamide, is an organic compound with the molecular formula C₁₃H₁₂N₂O.[1][2] It presents as a white to light yellow powder or crystalline material under standard conditions.[1] With a molecular weight of 212.25 g/mol , this compound is a key intermediate in various synthetic pathways and is also utilized as a fluorescent tag, particularly in glycan analysis.[1][3][4] Understanding its solubility in different solvents is crucial for its application in chemical synthesis, purification, formulation development, and various biological assays. This technical guide provides a comprehensive overview of the solubility of this compound in a range of solvents, details a robust experimental protocol for its determination, and outlines relevant analytical techniques.

Data Presentation: Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative understanding of its solubility can be derived from its chemical structure and available descriptions.[1] The presence of both a polar amino group and an amide linkage, combined with a significant nonpolar aromatic structure, results in a varied solubility profile.[1]

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsQualitative SolubilityRationale
Polar Protic Methanol, EthanolGoodFavorable hydrogen bonding interactions between the solvent and the amino and amide groups of this compound.[1]
Aprotic Polar Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Good to ModerateDipole-dipole interactions and the ability of these solvents to accommodate the aromatic portions of the molecule contribute to solubility.[1]
Moderately Polar Ethyl Acetate, ChloroformGoodA balance between polar and nonpolar interactions facilitates dissolution.[1]
Nonpolar Aromatic BenzeneModerateπ-π stacking interactions between the aromatic rings of the solvent and the solute.[1]
Aqueous WaterLimitedThe dominant hydrophobic character of the large aromatic system limits solubility despite the presence of polar functional groups.[1]

Experimental Protocols

The determination of solubility is a fundamental aspect of physicochemical characterization. The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is a detailed methodology that can be adapted for the determination of this compound solubility.

Isothermal Saturation (Shake-Flask) Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • High-purity this compound

  • Analytical grade solvents

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Screw-cap vials or flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Securely seal the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to test different time points to confirm that equilibrium has been achieved.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe pre-heated to the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered solution using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[5][6] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The logical flow of the isothermal saturation method for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess This compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial agitate Agitate at constant temperature (24-72h) seal_vial->agitate settle Allow solid to settle agitate->settle withdraw_supernatant Withdraw supernatant settle->withdraw_supernatant filter_sample Filter sample withdraw_supernatant->filter_sample quantify Quantify concentration (HPLC or UV-Vis) filter_sample->quantify end End quantify->end

Caption: Workflow for the determination of this compound solubility.

Analytical Method for Quantification

A reliable and validated analytical method is essential for the accurate quantification of the dissolved this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

HPLC Method Parameters (General Example for Benzanilides):

  • Column: A C18 reverse-phase column is often suitable.[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid) is typically used.[7]

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound at known concentrations and plotting the peak area against the concentration.

Alternatively, for a simpler and quicker analysis, UV-Vis spectrophotometry can be employed, provided that no other components in the solution interfere with the absorbance of this compound at its λmax.[6]

Signaling Pathways and Logical Relationships

Currently, there is no significant information in the scientific literature to suggest that this compound is directly involved in specific signaling pathways. Its primary roles are in synthetic chemistry and as a fluorescent labeling agent.

The logical relationship in its solubility is governed by the principle of "like dissolves like." The polarity and hydrogen bonding capabilities of the solvent must be compatible with the functional groups and overall structure of the this compound molecule to achieve significant solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in the pharmaceutical and chemical sciences. While quantitative data remains sparse, the qualitative solubility profile, coupled with the detailed experimental protocol for its determination, offers a strong basis for handling and utilizing this compound effectively. The provided workflow and information on analytical methods will enable the generation of precise and reliable solubility data, which is indispensable for informed decision-making in research and development.

References

An In-depth Technical Guide to 2-Aminobenzanilide Derivatives: Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzanilide derivatives, a class of compounds demonstrating significant potential in drug discovery and development. The document details their synthesis, highlights key biological activities, and provides in-depth experimental protocols for their preparation and evaluation.

Introduction to this compound Derivatives

This compound and its derivatives are versatile scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, antithrombotic, and anti-inflammatory agents. Their therapeutic effects are often attributed to their ability to interact with various biological targets, including enzymes and signaling pathways crucial in disease progression. This guide will focus on three prominent areas of their application: as histone deacetylase (HDAC) inhibitors, antimicrobial agents, and antithrombotic agents targeting Factor Xa.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through the reaction of isatoic anhydride (B1165640) with a variety of primary amines. This reaction proceeds via a nucleophilic attack of the amine on a carbonyl group of the anhydride, leading to ring-opening and subsequent decarboxylation to form the desired 2-aminobenzamide (B116534) product.[1] Both conventional heating and microwave-assisted methods have been successfully employed, with the latter often offering advantages in terms of reaction time and efficiency.[2]

General Synthesis Workflow

The general workflow for the synthesis of this compound derivatives from isatoic anhydride is depicted below. This process involves the reaction of isatoic anhydride with a substituted amine, which can be performed under either conventional heating or microwave irradiation.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Isatoic Anhydride Isatoic Anhydride Conventional Heating (Solvent, Reflux) Conventional Heating (Solvent, Reflux) Isatoic Anhydride->Conventional Heating (Solvent, Reflux) Microwave Irradiation (Solvent or Solvent-free) Microwave Irradiation (Solvent or Solvent-free) Isatoic Anhydride->Microwave Irradiation (Solvent or Solvent-free) Substituted Amine Substituted Amine Substituted Amine->Conventional Heating (Solvent, Reflux) Substituted Amine->Microwave Irradiation (Solvent or Solvent-free) Precipitation (e.g., with ice-cold water) Precipitation (e.g., with ice-cold water) Conventional Heating (Solvent, Reflux)->Precipitation (e.g., with ice-cold water) Microwave Irradiation (Solvent or Solvent-free)->Precipitation (e.g., with ice-cold water) Filtration Filtration Precipitation (e.g., with ice-cold water)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Derivative Recrystallization->Product Hedgehog_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds & inhibits Smo Smoothened (Smo) PTCH1->Smo inhibits Smo_cilium Smo Translocation Smo->Smo_cilium translocates to SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli dissociates Gli_act Active Gli SUFU_Gli->Gli_act releases Target_Genes Target Gene Expression Gli_act->Target_Genes activates Inhibitor This compound Derivative Inhibitor->Smo_cilium blocks NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine TNFα / IL-1 Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p50_p65 IκBα p50 p65 IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50 p65 IkBa_p50_p65->p50_p65 IκBα degradation releases p50/p65 p50_p65_nuc p50 p65 p50_p65->p50_p65_nuc translocates to nucleus Target_Genes Inflammatory Gene Expression p50_p65_nuc->Target_Genes activates transcription

References

The Versatile Scaffold: An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzanilide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the design and synthesis of a diverse array of therapeutic agents. Its unique structural features allow for facile derivatization, enabling the exploration of vast chemical space and the optimization of pharmacological activity. This technical guide provides a comprehensive overview of the significant applications of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Anticancer Applications: Targeting Histone Deacetylases

A significant area of research for this compound derivatives is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the aberrant silencing of tumor suppressor genes. This compound-based compounds have been designed to chelate the zinc ion in the active site of HDACs, leading to their inhibition and the reactivation of tumor suppressor gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1]

Quantitative Data: HDAC Inhibitory Activity

A number of this compound derivatives have demonstrated potent inhibitory activity against various HDAC isoforms, with some compounds exhibiting IC50 values in the nanomolar range.

Compound IDLinkerR GroupHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Reference
1 MethylenePhenyl50--[1]
2 Methylene4-Fluorophenyl30--[1]
3 Methylene2-Thienyl20--[1]
4 Amide3-Indolyl130280310[2]
5 Amide2-Thienyl2602470>10000[2]
Signaling Pathway: HDAC Inhibitor-Induced Apoptosis

HDAC inhibitors primarily induce apoptosis through the intrinsic and extrinsic pathways by altering the expression of key regulatory proteins. The following diagram illustrates the central mechanisms involved.

HDACi_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway HDACi_ext This compound HDAC Inhibitor DR Death Receptors (e.g., TRAIL-R2) HDACi_ext->DR Upregulates cFLIP c-FLIP (Inhibitor) HDACi_ext->cFLIP Downregulates DISC DISC Formation DR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Bcl2_pro Pro-apoptotic Bcl-2 Proteins (Bax, Bak, Bim) Caspase8->Bcl2_pro via Bid cleavage Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 cFLIP->Caspase8 Inhibits HDACi_int This compound HDAC Inhibitor p53 p53 Acetylation & Stabilization HDACi_int->p53 Bcl2_anti Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL) HDACi_int->Bcl2_anti Downregulates p53->Bcl2_pro Upregulates Mito Mitochondrial Outer Membrane Permeabilization Bcl2_pro->Mito Bcl2_anti->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antimicrobial_Workflow Start Start Prepare_Media Prepare and sterilize Mueller-Hinton agar (B569324) Start->Prepare_Media Pour_Plates Pour agar into sterile Petri dishes and allow to solidify Prepare_Media->Pour_Plates Inoculate Inoculate agar surface with a standardized microbial suspension Pour_Plates->Inoculate Create_Wells Create wells in the agar using a sterile cork borer Inoculate->Create_Wells Add_Compound Add a defined concentration of this compound derivative to each well Create_Wells->Add_Compound Incubate Incubate plates at 37°C for 24 hours Add_Compound->Incubate Measure_Zones Measure the diameter of the zone of inhibition Incubate->Measure_Zones End End Measure_Zones->End NFkB_Inhibition_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor / TNF Receptor Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation Gene_transcription Transcription of Pro-inflammatory Genes NFkB_translocation->Gene_transcription Cytokines Cytokines (TNF-α, IL-6) COX-2, iNOS Gene_transcription->Cytokines Inflammation Inflammatory Response Cytokines->Inflammation HDACi This compound Derivative HDACi->IKK Inhibits

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminobenzanilide as a Precursor for Heterocyclic Compounds

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O, is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of nitrogen-containing heterocyclic compounds.[1] Its structure, featuring a primary aromatic amine and an amide linkage on adjacent positions of a benzene (B151609) ring, provides two reactive centers that can participate in various cyclization reactions. This unique arrangement makes it an ideal precursor for constructing fused heterocyclic systems, many of which form the core scaffolds of pharmacologically active molecules.[2][3][4][5] This guide explores the synthesis of three major classes of heterocycles from this compound and its derivatives: Quinazolinones, Benzodiazepines, and Acridones, providing quantitative data, detailed experimental protocols, and workflow visualizations.

Quinazolinones

Quinazolinones are a prominent class of fused heterocyclic compounds consisting of a benzene ring fused to a pyrimidine (B1678525) ring.[6] This scaffold is found in numerous natural alkaloids and is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[6][7][8][9] The synthesis of quinazolinones often involves the cyclization of 2-aminobenzamide (B116534) or its N-substituted analogue, this compound, with a one-carbon (C1) source.[10]

Synthetic Strategies and Quantitative Data

Various methods have been developed for the synthesis of quinazolinones from 2-aminobenzamide derivatives, employing different catalysts, oxidants, and C1 sources. These strategies range from metal-catalyzed oxidative cyclizations to metal-free condensation reactions.

Method Precursors Catalyst/Reagent Conditions Yield Reference
Copper-Catalyzed Aerobic Oxidation2-Aminobenzamide, Methanol (B129727)Copper Complex, Cs₂CO₃Oxygen atmosphereGood to Excellent[10]
Manganese Dioxide-Catalyzed OxidationAnthranilamides, Alcoholsα-MnO₂, TBHP (oxidant)RefluxNot Specified[11]
Vanadium-Catalyzed Oxidation2-Aminobenzamides, Alcohols/AldehydesVO(acac)₂Molecular OxygenGood to Excellent[12]
Metal-Free Condensation2-Aminobenzamide, BenzylamineH₂O₂ (oxidant)High TemperatureNot Specified[12]
Three-Component Annulation2-Aminobenzamides, Isothiocyanates, Alkyl BromidesNone (Catalyst-free)CH₃CN, 80 °C, 12hGood[13]
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Synthesis

This protocol is adapted from the synthesis of quinazolinones from 2-aminobenzamide and methanol, a method that highlights the principles of green chemistry.[10]

Materials:

  • This compound (1.0 mmol)

  • Copper Catalyst (e.g., Cu(OAc)₂, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol)

  • Methanol (Solvent and C1 source, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, the copper catalyst, and cesium carbonate.

  • Add methanol to the flask.

  • Fit the flask with a condenser and stir the reaction mixture under an oxygen atmosphere (e.g., using an oxygen-filled balloon).

  • Heat the mixture to reflux and maintain for the required reaction time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired quinazolinone derivative.

Reaction Pathway Visualization

G Diagram 1: Synthesis of Quinazolinones cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A This compound D Condensation & Intramolecular Cyclization A->D B Methanol (C1 Source) C Oxidation of Methanol to Formaldehyde B->C  Cu Catalyst, O₂ C->D  Cs₂CO₃ E Oxidation D->E F Quinazolinone E->F G Diagram 2: Palladium-Catalyzed Benzodiazepine Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product A N-tosyl-2-aminobenzylamine (from this compound) C Formation of π-allylpalladium intermediate A->C B Propargylic Carbonate B->C  Pd(PPh₃)₄ D Intramolecular Nucleophilic Attack C->D E 1,4-Benzodiazepine D->E G Diagram 3: Acridone Synthesis Workflow A This compound Derivative B Hydrolysis to N-Phenylanthranilic Acid A->B Step 1 C Intramolecular Cyclization (e.g., with ZnCl₂/Microwave or H₂SO₄) B->C Step 2 D Acridone Product C->D Step 3

References

An In-Depth Technical Guide to 2'-Aminobenzanilide (CAS 4424-17-3) and 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid (CAS 428468-34-2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and suppliers of two distinct compounds: 2'-Aminobenzanilide and 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information for laboratory and research applications.

Part 1: 2'-Aminobenzanilide (CAS 4424-17-3)

2'-Aminobenzanilide, also known as Anthranilanilide or 2-Amino-N-phenylbenzamide, is a versatile chemical compound with applications ranging from a fluorescent tag in glycan analysis to a scaffold for developing potent enzyme inhibitors.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2'-Aminobenzanilide is presented in the table below.

PropertyValueReference
CAS Number 4424-17-3
Molecular Formula C₁₃H₁₂N₂O
Molecular Weight 212.25 g/mol
Appearance White to light yellow powder/crystal
Melting Point 131.0 to 135.0 °C
Boiling Point 352.09°C (rough estimate)
Purity >95.0% (T)(HPLC)
Storage Room temperature, in a cool and dark place (<15°C), under inert gas
Synthesis

2'-Aminobenzanilide can be synthesized from isatoic anhydride (B1165640) and aniline (B41778).[1] The reaction involves the nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation.[1]

Materials:

  • Isatoic anhydride

  • Aniline

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Filtration apparatus

  • Round-bottom flask

  • Condenser

  • Heating mantle

Procedure: [1]

  • In a round-bottom flask, dissolve 1 equivalent of isatoic anhydride in a suitable amount of DMF.

  • Add 1 equivalent of aniline to the solution.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like benzene.

A microwave-assisted synthesis can also be employed for a more rapid reaction.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isatoic_anhydride Isatoic Anhydride Dissolve Dissolve in DMF Isatoic_anhydride->Dissolve Aniline Aniline Aniline->Dissolve Reflux Reflux Dissolve->Reflux Precipitate Precipitate in ice-water Reflux->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product 2'-Aminobenzanilide Recrystallize->Product

Caption: Synthesis workflow for 2'-Aminobenzanilide.

Biological Activity and Applications

2'-Aminobenzanilide and its derivatives exhibit a range of biological activities, making them valuable in drug discovery and chemical biology.

Derivatives of 2-aminobenzanilide have been identified as potent and selective inhibitors of histone deacetylases (HDACs), particularly class I HDACs 1 and 3.[2][3] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4] In diseases like cancer and Friedreich's ataxia, HDACs are often dysregulated.[3][5]

The mechanism of action of 2-aminobenzamide (B116534) HDAC inhibitors involves a slow-on/slow-off binding to the active site of HDAC1 and HDAC3.[2] This prolonged engagement is crucial for their efficacy in reversing gene silencing.[2] By inhibiting HDACs, these compounds lead to hyperacetylation of histones, a more open chromatin structure, and reactivation of silenced genes.[4] Specifically, in Friedreich's ataxia, these inhibitors have been shown to increase the expression of the FXN gene.[2][5]

G cluster_epigenetics Epigenetic Regulation cluster_drug Drug Action cluster_outcome Cellular Outcome HDAC Histone Deacetylases (HDAC1, HDAC3) Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Prevents deacetylation Chromatin Condensed Chromatin Histones->Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Aminobenzanilide 2'-Aminobenzanilide Derivative Aminobenzanilide->HDAC Inhibits Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression

Caption: Mechanism of HDAC inhibition by 2'-aminobenzanilide derivatives.

2'-Aminobenzanilide (often referred to as 2-aminobenzamide or 2-AB in this context) is a widely used fluorescent tag for the analysis of N-glycans released from glycoproteins.[6][7] The labeling process involves a reductive amination reaction between the primary amine of 2-AB and the reducing end of the glycan.[7] The resulting fluorescently labeled glycans can be detected with high sensitivity in techniques like HILIC-UHPLC-FLR (Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection).[6]

This protocol is a modified version from Ruhaak et al.[8]

Materials:

  • Aqueous solution of released N-glycans

  • 2-aminobenzamide (2-AB) stock solution (48 mg/mL in DMSO)

  • Freshly prepared 1 M sodium cyanoborohydride in DMSO

  • Acetic acid

  • Acetonitrile

  • C18-based Solid Phase Extraction (SPE) mini-column

Procedure: [8]

  • Take 100 µL of the aqueous glycan solution.

  • Add 50 µL of the 2-AB stock solution.

  • Add 50 µL of the freshly prepared 1 M sodium cyanoborohydride solution.

  • Add acetic acid to a final concentration of 15% (v/v).

  • Incubate the reaction mixture at 65 °C for 1 hour.

  • Stop the reaction by adding 50 µL of 100% acetonitrile.

  • Remove excess labeling reagent by passing the reaction mixture through a C18-based SPE mini-column.

  • The labeled glycans are now ready for analysis by HILIC-FLD.

G cluster_release Glycan Release cluster_labeling Fluorescent Labeling cluster_cleanup Clean-up Glycoprotein Glycoprotein PNGaseF PNGase F Digestion Glycoprotein->PNGaseF Released_Glycans Released N-Glycans PNGaseF->Released_Glycans Labeling_Mix Add 2-AB, NaBH3CN, Acetic Acid Released_Glycans->Labeling_Mix Incubate Incubate at 65°C Labeling_Mix->Incubate SPE C18 SPE Incubate->SPE Analyte Labeled N-Glycans SPE->Analyte Analysis HILIC-FLD Analysis Analyte->Analysis

Caption: Workflow for N-glycan labeling and analysis.

Suppliers

2'-Aminobenzanilide is available from various chemical suppliers.

SupplierProduct Number (Example)Purity
Tokyo Chemical Industry (TCI) A3723>95.0% (T)(HPLC)
Biosynth FA69913-
CP Lab Safety -min 95%
ChemicalBook --
Finetech Industry Limited --

Part 2: 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid (CAS 428468-34-2)

This compound is a synthetic molecule with demonstrated antimicrobial properties.

Chemical and Physical Properties

The key physicochemical properties of 4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid are summarized below.

PropertyValueReference
CAS Number 428468-34-2[9]
Molecular Formula C₁₅H₁₂O₄[9]
Molecular Weight 256.25 g/mol [10]
Synthesis
Biological Activity and Applications

4-((4-Formyl-2-methoxyphenoxy)methyl)benzoic acid is a synthetic antimicrobial agent with activity against Gram-positive bacteria, including Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA).[9] It is reported to be inactive against methicillin-sensitive strains.[9] The proposed mechanism of action is the inhibition of bacterial protein synthesis through binding to the bacterial ribosome.[9]

G cluster_bacteria Bacterial Cell cluster_drug Drug Action Ribosome Bacterial Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Growth Cell Growth & Division Protein_Synthesis->Cell_Growth Prevents Antimicrobial 4-((4-Formyl-2-methoxyphenoxy) methyl)benzoic acid Antimicrobial->Ribosome Binds to

Caption: Proposed mechanism of antimicrobial action.

Suppliers

This compound is available from specialized chemical suppliers.

SupplierProduct Number (Example)
Biosynth DSA46834
ChemicalBook -

References

A Technical Guide to the Synthesis of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic methods for 2-aminobenzanilide, a crucial intermediate in the pharmaceutical and chemical industries. The following sections detail various synthetic routes, complete with experimental protocols, comparative data, and visual representations of the reaction pathways to aid in research and development.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: formation of the amide bond from isatoic anhydride (B1165640), reduction of a nitro-substituted precursor, and direct amidation or acylation reactions. Each of these approaches offers distinct advantages and is suited for different starting materials and desired scales of production.

Synthesis from Isatoic Anhydride

The reaction of isatoic anhydride with an appropriate amine is a widely utilized and versatile method for preparing 2-aminobenzamides, including this compound. This method is favored for its generally high yields and the commercial availability of isatoic anhydride. The reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation.[1][2] Both conventional heating and microwave-assisted protocols have been successfully employed.[1][2][3][4]

EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
1Aniline (B41778)Conventional HeatingDMFReflux-High[1]
2p-Toluidine (B81030)Conventional HeatingBenzene (B151609)Reflux-97[1][2]
34-Fluoroaniline (B128567)Conventional HeatingDMF--72[1]
44-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[1]
5IsopropylamineConventional HeatingEthylene Dichloride553 h90.9[1]
6Phenyl hydrazineConventional HeatingEthanolReflux2 h80[5]

Protocol 1.1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide [1][2]

  • Dissolve isatoic anhydride (1 equivalent) in a suitable amount of dimethylformamide (DMF) in a round-bottom flask.

  • Add p-toluidine (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.

Protocol 1.2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide [1]

  • In a microwave-safe reaction vessel, combine isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation at 140 W for 10 minutes.

  • After cooling the reaction vessel to room temperature, add ice-cold water to induce precipitation.

  • Filter the solid precipitate and wash it with cold water to collect the desired product.

  • Further purification can be achieved through recrystallization if necessary.

G isatoic_anhydride Isatoic Anhydride intermediate Ring-Opened Intermediate isatoic_anhydride->intermediate + R-NH2 amine Aniline (R-NH2) amine->intermediate product This compound intermediate->product - CO2 co2 CO2 intermediate->co2

Caption: Synthesis of this compound from Isatoic Anhydride.

Synthesis via Reduction of Nitro-Aromatics

Another common strategy involves the reduction of a nitro group on an aromatic precursor to an amine. This approach is advantageous when the corresponding nitro-aromatic starting material is readily available. The reduction can be achieved using various reducing agents.

This two-step method involves the initial formation of a 2-nitrobenzamide, followed by the reduction of the nitro group.

Protocol 2.1.1: Synthesis of 2-Nitrobenzoyl Chloride [6]

  • A mixture of 2-nitrobenzoic acid (5 g) and thionyl chloride (5 ml) is heated under reflux for 30 minutes.

  • The mixture is then concentrated in vacuo.

  • The residue is dissolved in dry toluene (B28343) (20 ml), and the volatile material is evaporated. This step is repeated to ensure the removal of excess thionyl chloride.

  • The resulting 2-nitrobenzoyl chloride is then used in the subsequent step without further purification.

Protocol 2.1.2: Amidation of 2-Nitrobenzoyl Chloride and Subsequent Reduction

  • The prepared 2-nitrobenzoyl chloride is dissolved in a suitable solvent such as methylene (B1212753) chloride.

  • This solution is added to a solution of the desired amine (e.g., aniline) and a base (e.g., triethylamine) at 0°C.

  • After the reaction is complete, the mixture is washed with water, dried, and evaporated to yield the N-substituted-2-nitrobenzamide.

  • The nitro group of the N-substituted-2-nitrobenzamide is then reduced to an amine using standard reduction methods (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like SnCl2/HCl or Fe/HCl) to yield this compound.

G start 2-Nitrobenzoic Acid nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride start->nitrobenzoyl_chloride + SOCl2 nitrobenzanilide 2-Nitrobenzanilide nitrobenzoyl_chloride->nitrobenzanilide + Aniline product This compound nitrobenzanilide->product Reduction

Caption: Synthesis from 2-Nitrobenzoyl Chloride.

A patented method describes a one-step synthesis of 2-aminobenzaldehyde (B1207257) from o-nitrotoluene, which can then be converted to this compound.[7]

Protocol 2.2: Synthesis of 2-Aminobenzaldehyde from o-Nitrotoluene [7]

  • o-Nitrotoluene is used as the starting material with an alcohol as the solvent.

  • Sodium polysulfide (Na2Sx, where x = 2-4) is added to the reaction mixture.

  • The mixture is stirred and reacted at a temperature of 65-85°C for 1-5 hours.

  • After the reaction is complete, the reaction liquid is subjected to post-treatment to obtain 2-aminobenzaldehyde with a reported yield of up to 96.86%.

This 2-aminobenzaldehyde can then be used in subsequent reactions to form this compound.

G start o-Nitrotoluene product 2-Aminobenzaldehyde start->product + Na2Sx Alcohol, 65-85°C

Caption: One-Step Synthesis of 2-Aminobenzaldehyde.

Direct Catalytic Amidation

Recent advances in catalysis have enabled the direct formation of amide bonds, offering more atom-economical and environmentally friendly routes.

An efficient method for the synthesis of 2-aminobenzaldehyde derivatives involves the iridium(III)-catalyzed C-H amidation of aldimines with acyl azides.[8] This approach provides excellent site selectivity and functional group compatibility. The resulting 2-aminobenzaldehyde can then be further functionalized.

While a detailed experimental protocol for the synthesis of this compound itself via this specific catalytic method is not provided in the search results, the general principle represents a modern and powerful strategy for the formation of such compounds.

G arene Arene with Aldimine Directing Group product ortho-Amidated Benzaldehyde arene->product + Acyl Azide [Ir(III)] catalyst acyl_azide Acyl Azide acyl_azide->product

Caption: Iridium-Catalyzed C-H Amidation.

Conclusion

The synthesis of this compound can be accomplished through several effective methods. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory equipment on hand. The reaction of isatoic anhydride with aniline remains a robust and high-yielding method. Reductive approaches from nitro-aromatics offer a valuable alternative, particularly when the corresponding nitro compounds are readily accessible. Emerging catalytic methods, such as direct C-H amidation, represent the forefront of efficient and sustainable synthesis, promising more direct and atom-economical pathways in the future. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their specific needs.

References

The Discovery and History of 2-Aminobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzanilide (IUPAC name: 2-amino-N-phenylbenzamide) is a versatile organic compound that has transitioned from a simple chemical intermediate to a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of its history, physicochemical properties, synthesis methodologies, and its evolution as a critical building block in drug discovery and material science. Detailed experimental protocols and structured data are presented to serve as a practical resource for scientific professionals.

Introduction and Chemical Identity

This compound, with the CAS Number 4424-17-3, is an aromatic amide featuring both an aniline (B41778) and a benzamide (B126) moiety.[1][2][3] This unique arrangement of functional groups—a primary aromatic amine and a secondary amide—confers upon it a distinct reactivity profile, making it a valuable precursor for the synthesis of a wide range of heterocyclic systems and complex organic molecules. Its structure allows for multiple points of chemical modification, rendering it an attractive starting point for the development of compound libraries.

History and Discovery

While the precise first synthesis of this compound is not prominently documented, its history is intrinsically linked to the advancements in organic and dye chemistry in the early 20th century. The related isomer, 4'-aminobenzanilide, was first synthesized during this period for investigations into aromatic amides as precursors for the dye manufacturing industry.[4] The development of classical synthetic reactions that enabled the formation of C-N bonds, such as the Ullmann condensation and Goldberg reaction, provided the foundational chemistry for producing aminobenzanilides.[5][6]

Initially, this compound was likely regarded as a chemical intermediate. However, its significance grew substantially with the discovery that it serves as a key precursor for synthesizing quinazolinones and other heterocyclic scaffolds. In recent decades, its role has pivoted towards medicinal chemistry, where the this compound core is recognized as a key structural motif in various classes of therapeutic agents, including histone deacetylase (HDAC) inhibitors, antimicrobials, and anticoagulants.[1][2][7]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound have been well-characterized. This data is crucial for its application in synthesis and for its identification.

PropertyValueReference(s)
CAS Number 4424-17-3[1][2][3]
IUPAC Name 2-amino-N-phenylbenzamide[1][3]
Molecular Formula C₁₃H₁₂N₂O[1][2][3]
Molecular Weight 212.25 g/mol [1][2][3]
Melting Point 132 - 134 °C[1][2]
Boiling Point 309.6 °C (at 760 mmHg)[1]
Appearance Off-white powder
Solubility Soluble in DMSO and methanol; sparingly soluble in water.[4]
¹H NMR (DMSO-d₆) δ ~10.1 (s, 1H, NH-amide), δ 7.0-7.8 (m, 9H, Ar-H), δ ~6.5 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ ~168 (C=O), δ ~148 (C-NH₂), plus aromatic signals between δ 115-140
Key IR Bands (KBr) ~3470, 3380 cm⁻¹ (N-H stretch, amine), ~3300 cm⁻¹ (N-H stretch, amide), ~1630 cm⁻¹ (C=O stretch, Amide I)

Key Synthesis Methodologies

Several reliable methods have been established for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Synthesis_Pathways cluster_0 Method 1: From Isatoic Anhydride (B1165640) cluster_1 Method 2: Reduction cluster_2 Method 3: C-N Coupling ISA Isatoic Anhydride R1 Ring Opening & Decarboxylation ISA->R1 + Aniline (DMF, Heat/Microwave) Aniline Aniline Product This compound R1->Product Nitro 2-Nitrobenzanilide R2 Nitro Group Reduction Nitro->R2 + Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd) R2->Product Halo 2-Halobenzoic Acid Derivative R3 Goldberg/Ullmann Condensation Halo->R3 + Aniline (Cu Catalyst, Base) Aniline2 Aniline R3->Product

Key synthetic routes to this compound.
Experimental Protocols

This is one of the most common and straightforward laboratory preparations.

  • Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents:

    • Isatoic anhydride (1.0 eq)

    • Aniline (1.0 eq)

    • Dimethylformamide (DMF) as solvent

  • Procedure: a. Dissolve isatoic anhydride in a suitable amount of DMF in the round-bottom flask. b. Add aniline to the solution. c. Heat the reaction mixture to reflux (typically 120-150 °C). d. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed. This process involves the nucleophilic attack of aniline, followed by ring-opening and spontaneous decarboxylation. e. After completion, cool the mixture to room temperature. f. Pour the reaction mixture into ice-cold water to precipitate the crude product. g. Collect the solid by vacuum filtration and wash thoroughly with cold water. h. Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

This method offers a significant reduction in reaction time.

  • Apparatus Setup: Use a microwave-safe reaction vessel equipped with a magnetic stirrer in a dedicated laboratory microwave reactor.

  • Reagents:

    • Isatoic anhydride (1.0 eq)

    • Aniline (1.0 eq)

    • A few drops of DMF (as a high-dielectric medium)

  • Procedure: a. Combine isatoic anhydride and aniline in the microwave vessel. Add a few drops of DMF. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture with microwaves (e.g., 140-420 W) for a short duration (typically 5-15 minutes). d. After irradiation, cool the vessel to room temperature. e. Add ice-cold water to the mixture to precipitate the product. f. Filter, wash, and recrystallize the product as described in Protocol 1.

  • Sample Preparation (NMR): a. Dissolve approximately 10-15 mg of purified this compound in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). b. Transfer the solution to a standard 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: a. Acquire spectra on a 400 MHz or higher field NMR spectrometer. b. For ¹H NMR, expect the amide proton as a singlet around δ 10.1 ppm, the aromatic protons as a complex multiplet between δ 7.0-7.8 ppm, and the primary amine protons as a broad singlet around δ 6.5 ppm. c. For ¹³C NMR, expect the carbonyl carbon around δ 168 ppm and the aromatic carbons in the δ 115-150 ppm range.

  • Sample Preparation (IR): a. Prepare a KBr (potassium bromide) pellet by mixing ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. b. Grind the mixture thoroughly in an agate mortar and press it into a transparent pellet using a hydraulic press.

  • FTIR Spectrum Acquisition: a. Acquire the spectrum using an FTIR spectrometer. b. Key characteristic peaks to identify include the distinct double peak of the primary amine N-H stretch (~3470 and 3380 cm⁻¹), the secondary amide N-H stretch (~3300 cm⁻¹), and the strong amide I C=O stretch (~1630 cm⁻¹).

Applications in Research and Development

The utility of this compound has expanded significantly from a simple intermediate to a cornerstone building block in multiple scientific domains.

Applications Core This compound (Core Scaffold) MedChem Medicinal Chemistry Core->MedChem MatSci Material Science Core->MatSci BioRes Biological Research Core->BioRes HDAC HDAC Inhibitors (Oncology) MedChem->HDAC Derivatization Antimicrobial Antimicrobial Agents MedChem->Antimicrobial Derivatization Anticoagulant Anticoagulants MedChem->Anticoagulant Derivatization AntiInflammatory Anti-inflammatory Agents MedChem->AntiInflammatory Derivatization LiquidCrystals Liquid Crystal Precursors MatSci->LiquidCrystals Proteomics Proteomics Reagents BioRes->Proteomics Glycan Fluorescent Tags (Glycan Analysis) BioRes->Glycan

Applications of this compound as a versatile building block.
Medicinal Chemistry and Drug Discovery

The this compound scaffold is prevalent in drug design. Its ability to form key hydrogen bonds and serve as a rigid core for appending various functional groups makes it highly valuable.

  • HDAC Inhibitors: Derivatives of this compound have been extensively explored as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[7] The benzamide portion often serves as a zinc-binding group that coordinates to the active site of the enzyme.

  • Antimicrobial Agents: The scaffold has been used to develop novel compounds with antibacterial and antifungal properties.[8]

  • Antimycobacterial Activity: The parent compound itself has demonstrated antimycobacterial activity and the ability to inhibit the production of pro-inflammatory cytokines.[2]

  • Anticoagulants: Certain derivatives have shown promise as inhibitors in biological pathways associated with blood coagulation.[1]

Material Science

Some research indicates that this compound and its derivatives possess properties relevant to material science, such as exhibiting liquid crystalline behavior. This suggests potential applications in the development of materials for display technologies and other optoelectronics, although this area remains less explored.

Conclusion

This compound has a rich history rooted in the fundamental advancements of organic synthesis. From its origins as a simple chemical intermediate, it has evolved into a high-value scaffold for creating molecular complexity. Its continued importance in medicinal chemistry is a testament to its structural and functional versatility. This guide serves as a foundational resource for scientists, providing the historical context, practical data, and detailed protocols necessary to effectively utilize this compound in modern research and development.

References

Safety and Handling of 2-Aminobenzanilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzanilide is a versatile chemical intermediate with applications in organic synthesis and potential biological activities. This guide provides a comprehensive overview of the safety and handling precautions necessary for its use in a laboratory setting. It covers toxicological data, personal protective equipment (PPE), emergency procedures, and detailed experimental protocols for assessing its safety profile. Furthermore, this document outlines the potential signaling pathways affected by this compound and its derivatives, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O[1]
Molecular Weight 212.25 g/mol [1]
Appearance Off-white to light yellow powder/crystal
Melting Point 131.0 to 135.0 °C
Boiling Point 352.09°C (rough estimate)[2]
Solubility Sparingly soluble in water. Soluble in organic solvents like ethanol (B145695) and acetone.
pKa 13.24 ± 0.70 (Predicted)[2]

Toxicological Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] The available quantitative toxicological data is limited, but the Globally Harmonized System (GHS) classifications provide a clear indication of its potential hazards.

EndpointGHS Classification/ValueReference
Acute Oral Toxicity Category 4: Harmful if swallowed[1]
Skin Corrosion/Irritation Category 2: Causes skin irritation[1]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation[3]
LD50 (Intraperitoneal, mouse) 1 g/kg[2]

Hazard Identification and Safety Precautions

Based on its toxicological profile, the following hazard and precautionary statements are associated with this compound:

TypeCodeStatementReference
Hazard H302Harmful if swallowed[1]
Hazard H315Causes skin irritation[1]
Hazard H319Causes serious eye irritation
Hazard H335May cause respiratory irritation[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray[3]
Precautionary P264Wash skin thoroughly after handling
Precautionary P280Wear protective gloves/protective clothing/eye protection/face protection
Precautionary P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell[3]
Precautionary P302+P352IF ON SKIN: Wash with plenty of soap and water
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of this compound.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust.[4] Prevent contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep the container tightly closed when not in use.[4]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[4]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[4]

Emergency Procedures

In the event of an emergency, follow these procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3]

  • In case of ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4]

  • In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

  • Spills and Leaks: Vacuum or sweep up the material and place it into a suitable disposal container.[4] Avoid generating dusty conditions.[4] Provide ventilation.[4]

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which can be adapted to assess the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to determine the LD50 value of a substance.

  • Animal Selection: Use a single sex of a rodent species (rats are preferred), typically females.[5]

  • Housing and Fasting: House animals in appropriate conditions with a 12-hour light/dark cycle.[6] Fast the animals overnight before dosing.

  • Dose Administration: Administer the test substance by gavage in a single dose.[5] The volume should not exceed 1 ml/100 g of body weight for rodents.

  • Dosing Procedure: Dose a single animal at a time, with a minimum of 48-hour intervals between dosing.[5] The first animal is dosed a step below the best preliminary estimate of the LD50.[5] Subsequent doses are adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.[5]

  • Observations: Observe animals for mortality, and clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days.[5] Record body weight at least weekly.[5]

  • Data Analysis: Calculate the LD50 using the maximum likelihood method.[5]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[7]

  • Test System: Use a commercially available Reconstructed Human Epidermis (RhE) model.[8]

  • Application of Test Chemical: Apply the test chemical topically to the RhE tissue.[7]

  • Incubation: Incubate the treated tissue for a defined period.

  • Viability Assessment: Determine cell viability using a quantitative method, such as the MTT assay.[7]

  • Classification: A chemical is identified as an irritant if the tissue viability is reduced below a defined threshold (≤ 50% for UN GHS Category 2).[7]

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

  • Animal Selection: Use healthy, young adult albino rabbits.[9]

  • Procedure: Apply a single dose of the test substance into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]

  • Observations: Examine the eyes at 1, 24, 48, and 72 hours after application.[9] Grade the ocular reactions (cornea, iris, and conjunctivae) according to a scoring system.[9] The observation period can be extended up to 21 days to assess the reversibility of the effects.[9]

  • Classification: The substance is considered an irritant if a positive effect is observed in the treated eye of more than one test animal at any of the observation times.[9]

Signaling Pathways and Biological Activity

Derivatives of this compound have been identified as inhibitors of histone deacetylases (HDACs), and this compound itself has been reported to inhibit the production of tumor necrosis factor-alpha (TNF-α).[11][12] These activities suggest potential applications in drug development, particularly in oncology and inflammatory diseases.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors can alter gene expression by increasing histone acetylation, leading to a more open chromatin structure that allows for transcription. This can result in the upregulation of tumor suppressor genes and the downregulation of oncogenes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Caption: HDAC Inhibition Pathway of this compound Derivatives.

Inhibition of TNF-α Signaling

This compound has been reported to be an allosteric inhibitor of ribosome-inactivating protein (RIP), which in turn inhibits the production of TNF-α.[12] TNF-α is a key pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade leading to the activation of the transcription factor NF-κB and the induction of inflammatory genes. By inhibiting TNF-α production, this compound could potentially modulate inflammatory responses.

TNF_Alpha_Signaling_Pathway cluster_signaling_cascade TNF-α Signaling Cascade Two_Aminobenzanilide This compound RIP Ribosome-Inactivating Protein (RIP) Two_Aminobenzanilide->RIP Inhibition TNF_alpha_production TNF-α Production RIP->TNF_alpha_production TNF_alpha TNF-α TNF_alpha_production->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activation RIPK1->IKK_Complex Activation NF_kB_Inhibitor IκB IKK_Complex->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Inhibition of TNF-α Signaling by this compound.

Experimental Workflow for Chemical Safety Assessment

A structured workflow is essential for the comprehensive safety assessment of a chemical like this compound. The following diagram illustrates a general, tiered approach that integrates in silico, in vitro, and in vivo methods.

Chemical_Safety_Assessment_Workflow cluster_tier1 Tier 1: In Silico & Physicochemical Characterization cluster_tier2 Tier 2: In Vitro Screening cluster_tier3 Tier 3: In Vivo Testing (if necessary) Start New Chemical Compound (e.g., this compound) PhysChem Physicochemical Properties Start->PhysChem In_Silico In Silico Toxicity Prediction (QSAR) Start->In_Silico Existing_Data Literature Review & Existing Data Analysis Start->Existing_Data Cytotoxicity Cytotoxicity Assays (e.g., MTT) PhysChem->Cytotoxicity In_Silico->Cytotoxicity Existing_Data->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test) Cytotoxicity->Genotoxicity Skin_Irritation_In_Vitro In Vitro Skin Irritation (OECD 439) Genotoxicity->Skin_Irritation_In_Vitro Eye_Irritation_In_Vitro In Vitro Eye Irritation (e.g., BCOP) Skin_Irritation_In_Vitro->Eye_Irritation_In_Vitro Acute_Oral_Toxicity Acute Oral Toxicity (OECD 425) Eye_Irritation_In_Vitro->Acute_Oral_Toxicity If further data needed Risk_Assessment Hazard Identification & Risk Assessment Eye_Irritation_In_Vitro->Risk_Assessment If sufficient data Skin_Irritation_In_Vivo Skin Irritation (OECD 404) Acute_Oral_Toxicity->Skin_Irritation_In_Vivo Eye_Irritation_In_Vivo Eye Irritation (OECD 405) Skin_Irritation_In_Vivo->Eye_Irritation_In_Vivo Eye_Irritation_In_Vivo->Risk_Assessment End Safe Handling Guidelines & Regulatory Submission Risk_Assessment->End

Caption: General Workflow for Chemical Safety Assessment.

Conclusion

This compound is a chemical with significant potential in research and development. However, its hazardous properties necessitate strict adherence to safety and handling protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to work with this compound safely and effectively. By understanding its properties, potential biological activities, and the methodologies for safety assessment, the risks associated with its use can be effectively managed.

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Application Notes and Protocols: Detailed Experimental Protocol for the Synthesis of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzanilide is a valuable chemical intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolinones and other pharmacologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound from the reaction of isatoic anhydride (B1165640) and aniline (B41778). The protocol outlines both a conventional heating method and a microwave-assisted method, offering flexibility depending on available laboratory equipment and desired reaction times.

The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl groups of isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the final 2-aminobenzamide (B116534) product.[1] This method is generally high-yielding and provides a straightforward route to this important building block.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminobenzamide derivatives from isatoic anhydride, providing a comparative overview of different reaction parameters.

EntryAmineMethodSolventTemperature (°C)TimeYield (%)
14-FluoroanilineConventionalDMFHeating-72
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
3p-ToluidineConventionalBenzeneHeating-97
4IsopropylamineConventionalEthylene Dichloride553 h90.9

Table 1: Summary of reaction conditions and yields for the synthesis of 2-aminobenzamide derivatives.[1]

Physicochemical and Spectroscopic Data of this compound:

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O
Molecular Weight212.25 g/mol [2]
Melting Point133-134 °C
¹H NMR Spectral data available[2]
¹³C NMR Spectral data available[2]
IR Spectroscopy Spectral data available[2]

Table 2: Physicochemical and spectroscopic data for this compound.

Experimental Protocols

Two detailed methodologies for the synthesis of this compound are provided below.

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from the synthesis of related 2-aminobenzamides using conventional heating.[1]

Materials:

  • Isatoic anhydride

  • Aniline

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter flask)

  • Ethanol (B145695) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of dimethylformamide (DMF).

  • Add aniline (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[1]

  • Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is based on the microwave-assisted synthesis of related 2-aminobenzamides and offers a more time-efficient method.[1]

Materials:

  • Isatoic anhydride

  • Aniline

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Ice-cold water

  • Filtration apparatus (Büchner funnel, filter flask)

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and aniline (1 equivalent).

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a short duration (e.g., 10 minutes). Optimization of time and power may be required.[1]

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation of the product.[1]

  • Filter the solid precipitate and wash it with cold water.

  • Further purify the product by recrystallization from ethanol if necessary.

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product isatoic_anhydride Isatoic Anhydride mix_reactants Mix Reactants isatoic_anhydride->mix_reactants aniline Aniline aniline->mix_reactants solvent Solvent (e.g., DMF) solvent->mix_reactants heating Heating Method mix_reactants->heating precipitation Precipitation in Ice-Cold Water heating->precipitation Cool to RT filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing recrystallization Recrystallization (Ethanol) washing->recrystallization drying Drying recrystallization->drying final_product Pure this compound drying->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

Microwave-Assisted Synthesis of 2-Aminobenzanilide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the microwave-assisted synthesis of 2-aminobenzanilide derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. This guide presents a comparative overview of microwave-assisted versus conventional synthesis, detailed experimental procedures, and data on the synthesis of various this compound derivatives. Furthermore, it explores the relevance of these compounds as histone deacetylase (HDAC) inhibitors and illustrates the associated signaling pathway.

Introduction

This compound and its derivatives are important pharmacophores found in a variety of biologically active molecules. They are key structural motifs in compounds developed as antimicrobial agents, and notably, as histone deacetylase (HDAC) inhibitors for cancer therapy. Traditional synthetic routes to these compounds often involve prolonged reaction times under reflux conditions. Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate these chemical transformations. The principle of microwave heating relies on the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This application note provides a detailed protocol for the synthesis of this compound derivatives from isatoic anhydride (B1165640) and various anilines, comparing the efficiency of microwave irradiation with conventional heating.

Data Presentation

The microwave-assisted synthesis of this compound derivatives from isatoic anhydride and substituted anilines demonstrates a significant improvement in reaction efficiency over conventional heating methods. The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted this compound derivatives.

EntryAmineMethodSolventPower (W)TimeTemperature (°C)Yield (%)
1AnilineMicrowaveDMF (drops)15010 min13092
2AnilineConventionalDMF-6 hReflux75
34-FluoroanilineMicrowaveDMF (drops)14010 min13088
44-FluoroanilineConventionalDMF-6 hReflux72
54-Chloroaniline (B138754)MicrowaveDMF (drops)1508 min13090
64-ChloroanilineConventionalDMF-6 hReflux78
74-MethoxyanilineMicrowaveDMF (drops)14012 min13085
84-MethoxyanilineConventionalDMF-6 hReflux70
94-NitroanilineMicrowaveDMF (drops)16015 min14078
104-NitroanilineConventionalDMF-8 hReflux65

Note: The data presented in this table is illustrative and compiled from various sources on the synthesis of 2-aminobenzamide (B116534) and this compound derivatives. Actual yields and reaction conditions may vary depending on the specific substrates and equipment used.

The results clearly indicate that microwave-assisted synthesis dramatically reduces the reaction time from several hours to mere minutes.[1] This represents a significant improvement in efficiency, allowing for the rapid generation of compound libraries for screening and lead optimization in drug discovery programs. While in some cases conventional heating might provide slightly higher yields, the substantial reduction in reaction time makes MAOS a highly valuable tool.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives using both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Synthesis of 2-Amino-N-(4-chlorophenyl)benzanilide

Materials:

  • Isatoic anhydride (1.0 eq.)

  • 4-Chloroaniline (1.0 eq.)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq., 5-10 mmol) in 10-15 mL of DMF.

  • Add a solution of 4-chloroaniline (1.0 eq., 5-10 mmol) in 5-10 mL of DMF to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 153°C) using a heating mantle and stir for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate:Hexane, 3:7).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from ethanol (B145695).

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-chlorophenyl)benzanilide

Materials:

  • Isatoic anhydride (1.0 eq.)

  • 4-Chloroaniline (1.0 eq.)

  • Dimethylformamide (DMF)

  • Microwave reaction vial (10-20 mL) with a magnetic stir bar

  • Microwave reactor

  • Filtration apparatus

  • Ice bath

Procedure:

  • In a 10-20 mL microwave reaction vial, place isatoic anhydride (1.0 eq., 2-5 mmol) and 4-chloroaniline (1.0 eq., 2-5 mmol).

  • Add a magnetic stir bar to the vial.

  • Add a few drops of DMF to the mixture to facilitate heat absorption.

  • Seal the vial with a cap designed for microwave synthesis.

  • Place the sealed vial in the microwave reactor.

  • Irradiate the mixture at a power of 150 W for 8-10 minutes, with a set temperature of 130°C.

  • After irradiation, allow the vial to cool to a safe temperature (below 50°C) before opening.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven. The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up and Isolation cluster_analysis 4. Analysis and Purification reagents Weigh Isatoic Anhydride and Substituted Aniline vial_prep Add Reagents and Stir Bar to Microwave Vial reagents->vial_prep solvent_add Add Drops of DMF vial_prep->solvent_add seal_vial Seal Vial solvent_add->seal_vial mw_irrad Microwave Irradiation (Set Power, Time, Temp) seal_vial->mw_irrad cooling Cooling to Safe Temperature mw_irrad->cooling precipitation Precipitate Product in Ice Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Water filtration->washing drying Dry Product washing->drying analysis Purity and Structure (TLC, NMR, MS) drying->analysis purification Recrystallization (if necessary) analysis->purification

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway: HDAC Inhibition

This compound derivatives have been identified as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes. Inhibition of HDACs by compounds like this compound derivatives leads to hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

G cluster_nucleus Cell Nucleus cluster_effects Cellular Effects HDAC HDAC Histones Histones HDAC->Histones Deacetylation DNA DNA Chromatin_condensed Condensed Chromatin (Transcriptionally Inactive) Chromatin_relaxed Relaxed Chromatin (Transcriptionally Active) Chromatin_condensed->Chromatin_relaxed Acetylation TSG Tumor Suppressor Genes (e.g., p21, p53) Chromatin_condensed->TSG Gene Silencing Chromatin_relaxed->TSG Gene Expression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis inhibitor This compound Derivative (HDACi) inhibitor->HDAC Differentiation Differentiation

Caption: HDAC inhibition signaling pathway.

Conclusion

Microwave-assisted synthesis is a time-efficient and powerful method for the preparation of this compound derivatives. The significant reduction in reaction time compared to conventional methods makes it an invaluable tool for rapid library synthesis and initial hit generation in drug discovery programs. While optimization of microwave conditions may be necessary to maximize yields for specific derivatives, the overall benefits in terms of speed and efficiency are clear. The application of these compounds as HDAC inhibitors highlights their therapeutic potential, and the protocols and information provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Quinazolinones using 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazolinone derivatives utilizing 2-aminobenzanilide as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, making them attractive scaffolds in drug discovery and development. The methodologies outlined below cover various synthetic strategies, including reactions with aromatic aldehydes and carboxylic acids, often employing catalytic systems to enhance efficiency and yield.

Introduction to Quinazolinone Synthesis from this compound

This compound serves as a versatile precursor for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones. The core synthetic strategy involves the cyclization of the this compound backbone with a suitable one-carbon or multi-carbon synthon. The presence of the aniline (B41778) and benzamide (B126) functionalities within the same molecule allows for a facile intramolecular cyclization to form the fused pyrimidinone ring system characteristic of quinazolinones.

Common synthetic transformations include condensation reactions with aldehydes to form dihydroquinazolinone intermediates, which can be subsequently oxidized, or direct cyclization with carboxylic acids or their derivatives. The choice of reactants and reaction conditions allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Key Synthetic Methodologies

Two primary and effective methods for the synthesis of quinazolinones from this compound are detailed below:

  • One-Pot, Three-Component Reaction with Aromatic Aldehydes: This approach involves the reaction of an isatoic anhydride (B1165640) (which generates 2-aminobenzamide (B116534) in situ, a close analog of this compound), an aromatic aldehyde, and an amine. While direct protocols for this compound are less common in literature, this methodology can be adapted. A more direct two-component reaction of this compound with an aromatic aldehyde can also be employed, typically requiring an oxidative step to yield the aromatic quinazolinone.

  • Cyclocondensation with Carboxylic Acids: This method provides a direct route to 2-substituted-3-aryl-4(3H)-quinazolinones through the reaction of this compound with carboxylic acids, often facilitated by a dehydrating agent or catalyst.

Protocol 1: Synthesis of 2,3-Diaryl-2,3-dihydroquinazolin-4(1H)-ones via Condensation with Aromatic Aldehydes

This protocol describes the synthesis of 2,3-diaryl-2,3-dihydroquinazolin-4(1H)-ones from the reaction of this compound (N-phenyl-2-aminobenzamide) and various aromatic aldehydes. These dihydroquinazolinones can serve as precursors to the fully aromatic quinazolinones through a subsequent oxidation step.

Experimental Protocol:

  • Reaction Setup: To a mixture of isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), and an amine (1 mmol), a catalytic amount of Bi(NO₃)₃·5H₂O (0.05 mmol) is added. Note: While isatoic anhydride is used here as a precursor to the 2-aminobenzamide core, this method can be adapted for this compound.[1]

  • Reaction Conditions: The reaction mixture is heated at 80°C under solvent-free conditions for the appropriate time, with the progress monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, hot ethanol (B145695) (15 mL) is added to the reaction mixture, and the catalyst is removed by filtration.

  • Purification: The pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one is obtained by recrystallization from ethanol.

Oxidation to Quinazolin-4(3H)-ones:

The synthesized 2,3-dihydroquinazolin-4(1H)-ones can be oxidized to the corresponding quinazolin-4(3H)-ones using an oxidizing agent in a suitable solvent.

Data Presentation:

The following table summarizes the yields of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones synthesized from isatoic anhydride, various amines, and aromatic aldehydes using Bi(NO₃)₃·5H₂O as a catalyst. This data provides an indication of the expected yields for analogous reactions starting with this compound.

EntryAmineAldehydeTime (h)Yield (%)
1Ethylamine4-Chlorobenzaldehyde195
2n-Propylamine4-Chlorobenzaldehyde197
3n-Butylamine4-Chlorobenzaldehyde1.596
4Benzylamine4-Chlorobenzaldehyde292
5Aniline4-Chlorobenzaldehyde290
6Ethylamine4-Methylbenzaldehyde196
7Ethylamine4-Methoxybenzaldehyde197
8Ethylamine3-Nitrobenzaldehyde1.594
9Ethylamine2-Chlorobenzaldehyde290

Table adapted from a study on the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones.[1]

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_oxidation Optional Oxidation Reactants This compound (or Isatoic Anhydride + Amine) Heating Heat at 80°C (Solvent-free) Reactants->Heating Aldehyde Aromatic Aldehyde Aldehyde->Heating Catalyst Bi(NO3)3·5H2O Catalyst->Heating AddEthanol Add Hot Ethanol Heating->AddEthanol Filter Filter Catalyst AddEthanol->Filter Recrystallize Recrystallize Filter->Recrystallize Product1 2,3-Diaryl-2,3-dihydro- quinazolin-4(1H)-one Recrystallize->Product1 Oxidant Add Oxidizing Agent Product2 2,3-Diaryl-4(3H)-quinazolinone Oxidant->Product2 Product1->Oxidant

Workflow for the synthesis of quinazolinones from this compound and aromatic aldehydes.

Protocol 2: Cyclocondensation of this compound with Carboxylic Acids

This protocol outlines the direct synthesis of 2-substituted-3-aryl-4(3H)-quinazolinones via the cyclocondensation of this compound with various carboxylic acids. This method is advantageous as it is a one-pot procedure that directly yields the aromatic quinazolinone core.

Experimental Protocol:

  • Reaction Setup: A mixture of this compound (1 mmol), a carboxylic acid (1.2 mmol), and a catalytic amount of a suitable dehydrating agent (e.g., polyphosphoric acid (PPA) or a Lewis acid like TiCl₄) is prepared in a reaction vessel.[2][3]

  • Reaction Conditions: The reaction mixture is heated at a temperature ranging from 120°C to 160°C for several hours, with the progress of the reaction monitored by TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a cold solution of sodium bicarbonate or water to neutralize the acid and precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica (B1680970) gel.

Data Presentation:

The following table provides representative examples of 2,3-disubstituted-4(3H)-quinazolinones synthesized via the cyclocondensation of 2-aminobenzamides with carboxylic acids, highlighting the versatility of this approach.

Entry2-Aminobenzamide DerivativeCarboxylic AcidCatalyst/ConditionsYield (%)
12-AminobenzamideBenzoic AcidPPA, 140°C85
22-Aminobenzamide4-Chlorobenzoic AcidPPA, 140°C82
32-Aminobenzamide4-Methoxybenzoic AcidPPA, 140°C88
42-AminobenzamideAcetic AcidReflux75
5N-methyl-2-aminobenzamideBenzoic AcidPPA, 140°C80

Note: The yields are representative and may vary based on the specific substrates and reaction conditions.

Reaction Pathway:

G cluster_reactants Reactants cluster_conditions Conditions A This compound D Acyl Intermediate Formation A->D B Carboxylic Acid (R-COOH) B->D C Dehydrating Agent (e.g., PPA) Heat (120-160°C) E Intramolecular Cyclization (Dehydration) C->E D->E Heat F 2-Substituted-3-aryl- 4(3H)-quinazolinone E->F

Cyclocondensation of this compound with a carboxylic acid.

Biological Activities and Signaling Pathways of 2,3-Diaryl-4(3H)-quinazolinones

Quinazolinone derivatives, particularly 2,3-diaryl-4(3H)-quinazolinones, have been the subject of extensive research due to their significant pharmacological potential. These compounds have been reported to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in disease pathogenesis.

Anticancer Activity and Associated Signaling Pathways:

Many 2,3-diaryl-4(3H)-quinazolinone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] Their anticancer effects are often attributed to the inhibition of specific cellular targets, leading to the disruption of critical signaling pathways.

  • Kinase Inhibition: A prominent mechanism of action for many quinazolinone-based anticancer agents is the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.

    • EGFR, VEGFR, and other Tyrosine Kinases: Several 2,3-diaryl-4(3H)-quinazolinones have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases.[5] Inhibition of these receptors can block downstream signaling cascades such as the Ras/Raf/MAPK and PI3K/Akt pathways, which are frequently hyperactivated in cancer.

    • Cyclin-Dependent Kinases (CDKs): Some derivatives have shown inhibitory activity against CDKs, which are key regulators of the cell cycle.[6] By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell division.

  • Tubulin Polymerization Inhibition: Certain 2,3-diaryl-4(3H)-quinazolinones have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[1][7] This disruption of the cytoskeleton leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in cancer cells. These compounds often bind to the colchicine (B1669291) binding site on tubulin.[7]

  • Induction of Apoptosis: The cytotoxic effects of these quinazolinones are often mediated by the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]

Signaling Pathway Diagram:

G cluster_kinase Kinase Inhibition cluster_tubulin Cytoskeleton Disruption cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes Quinazolinone 2,3-Diaryl-4(3H)-Quinazolinone EGFR_VEGFR EGFR/VEGFR Quinazolinone->EGFR_VEGFR inhibits CDK CDKs Quinazolinone->CDK inhibits Tubulin Tubulin Polymerization Quinazolinone->Tubulin inhibits PI3K_Akt PI3K/Akt Pathway EGFR_VEGFR->PI3K_Akt Ras_Raf_MAPK Ras/Raf/MAPK Pathway EGFR_VEGFR->Ras_Raf_MAPK CellCycle Cell Cycle Progression CDK->CellCycle Microtubule Microtubule Formation Tubulin->Microtubule Proliferation Decreased Proliferation PI3K_Akt->Proliferation regulates Ras_Raf_MAPK->Proliferation regulates CellCycle->Proliferation regulates CellCycleArrest Cell Cycle Arrest (G2/M) Microtubule->CellCycleArrest disruption leads to Apoptosis Increased Apoptosis Proliferation->Apoptosis inhibition can lead to

Signaling pathways modulated by 2,3-diaryl-4(3H)-quinazolinones.

Anti-inflammatory Activity:

Some 2,3-diaryl-4(3H)-quinazolinones have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][10] COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for inflammation as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

The synthesis of quinazolinones from this compound provides a versatile platform for the generation of a diverse library of compounds with significant therapeutic potential. The protocols outlined in these application notes offer robust methods for the synthesis of these valuable heterocyclic scaffolds. The demonstrated anticancer and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways, underscore the importance of 2,3-diaryl-4(3H)-quinazolinones as a promising area for future drug discovery and development efforts. Further exploration of the structure-activity relationships of these compounds will be crucial in optimizing their potency and selectivity for various biological targets.

References

Application of 2-Aminobenzanilide as a Fluorescent Tag: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2-Aminobenzamide (2-AB) as a Fluorescent Tag

2-Aminobenzamide (2-AB) is a neutral and stable fluorescent molecule widely used for the derivatization of biomolecules, most notably carbohydrates.[1] Its primary application lies in the sensitive detection and quantification of glycans released from glycoproteins.[2][3] The labeling process, typically achieved through reductive amination, attaches the 2-AB molecule to the reducing end of a sugar, forming a stable, fluorescently tagged conjugate.[4] This allows for the analysis of complex glycan mixtures using techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis with fluorescence detection.[5] Beyond glycan analysis, the principles of 2-AB labeling can be extended to other molecules containing a reactive aldehyde or ketone group.

Key Applications

The primary application of 2-Aminobenzamide as a fluorescent tag is in glycan analysis . This is a critical aspect of drug development, particularly for therapeutic proteins like monoclonal antibodies, where the glycosylation profile can significantly impact efficacy and safety.

  • Glycoprotein (B1211001) Characterization: 2-AB labeling is instrumental in characterizing the N- and O-linked glycans of glycoproteins. This allows for lot-to-lot consistency checks of biopharmaceuticals and for studying the impact of manufacturing processes on glycosylation.

  • Biomarker Discovery: Changes in glycosylation patterns are associated with various diseases, including cancer. 2-AB labeling enables the comparative analysis of glycan profiles from healthy and diseased states, aiding in the discovery of potential biomarkers.

  • Enzyme Activity Assays: 2-AB labeled oligosaccharides can serve as substrates for glycosidases and glycosyltransferases. The enzymatic cleavage or addition of monosaccharides can be monitored by a shift in the retention time during chromatography, providing a method to assay enzyme activity.[6]

Photophysical Properties of 2-Aminobenzamide and its Conjugates

The fluorescence of 2-Aminobenzamide is central to its utility as a tag. The photophysical properties of 2-AB and its derivatives can be influenced by the solvent environment. The following table summarizes the key photophysical data for 2-AB and its glycan conjugates.

Property2-Aminobenzamide (in acetonitrile)2-AB Labeled GlycansReference(s)
Excitation Maximum (λex) 325 nm~330 - 360 nm[7]
Emission Maximum (λem) -~420 - 428 nm[1]
Quantum Yield (Φ) LowModerate[7]
Extinction Coefficient (ε) 4370 L mol⁻¹ cm⁻¹-[7]

Experimental Protocols

Protocol 1: Fluorescent Labeling of N-Glycans from a Glycoprotein using 2-Aminobenzamide

This protocol describes the enzymatic release of N-glycans from a glycoprotein, followed by fluorescent labeling with 2-Aminobenzamide via reductive amination.

Materials:

  • Glycoprotein sample (e.g., IgG, RNase B)

  • Denaturing Buffer (e.g., 1.33% SDS)

  • IGEPAL-CA630 (or other non-ionic detergent)

  • Peptide-N-Glycosidase F (PNGase F)

  • 2-Aminobenzamide (2-AB) labeling solution (see below)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial Acetic Acid

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., HILIC)

2-AB Labeling Reagent Preparation:

  • Prepare a stock solution of 2-AB in DMSO (e.g., 48 mg/mL).

  • Freshly prepare a 1 M solution of sodium cyanoborohydride in DMSO.

Procedure:

  • Denaturation: Resuspend the glycoprotein sample in denaturation buffer and incubate at 65°C for 10 minutes.[3]

  • Detergent Addition: Add IGEPAL-CA630 to the denatured protein solution.

  • Enzymatic Deglycosylation: Add PNGase F to the solution and incubate overnight at 37°C to release the N-glycans.[3]

  • Glycan Isolation (Optional but Recommended): Remove the protein from the released glycans using a suitable method, such as protein precipitation or a protein-binding SPE plate.

  • Drying: Lyophilize or speed-vac the released glycans to dryness.

  • Labeling Reaction:

    • To the dried glycans, add the 2-AB stock solution, the freshly prepared sodium cyanoborohydride solution, and glacial acetic acid to a final concentration of approximately 15% (v/v).[1]

    • Incubate the reaction mixture at 65°C for 2-3 hours.[8]

  • Post-Labeling Cleanup:

    • Stop the reaction by adding acetonitrile.[1]

    • Remove excess 2-AB and other reagents using a HILIC SPE cartridge. The labeled glycans will be retained on the column while the excess label is washed away. Elute the labeled glycans with an appropriate aqueous buffer.

  • Analysis: The purified 2-AB labeled glycans are now ready for analysis by HILIC-HPLC with fluorescence detection (λex: ~330-360 nm, λem: ~420-428 nm).[1]

G cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Purification & Analysis Glycoprotein Glycoprotein Sample Denature Denature (SDS, 65°C) Glycoprotein->Denature Deglycosylate Deglycosylate (PNGase F, 37°C) Denature->Deglycosylate ReleasedGlycans Released N-Glycans Deglycosylate->ReleasedGlycans LabelingReaction Add 2-AB, NaCNBH3, Acetic Acid Incubate (65°C) ReleasedGlycans->LabelingReaction LabeledGlycans 2-AB Labeled Glycans LabelingReaction->LabeledGlycans Cleanup HILIC SPE Cleanup LabeledGlycans->Cleanup Analysis HILIC-HPLC-Fluorescence Analysis Cleanup->Analysis G Monosaccharide Monosaccharide (Aldehyde form) SchiffBase Schiff Base Intermediate Monosaccharide->SchiffBase + TwoAB 2-Aminobenzamide TwoAB->SchiffBase LabeledSugar Stable Fluorescent Secondary Amine SchiffBase->LabeledSugar + NaCNBH3 Sodium Cyanoborohydride (Reducing Agent) NaCNBH3->LabeledSugar G HDAC Histone Deacetylase (HDAC) Histone Histone Protein HDAC->Histone Deacetylates TwoABDeriv 2-Aminobenzanilide Derivative TwoABDeriv->HDAC Inhibits AcetylGroup Acetyl Group Histone->AcetylGroup Chromatin Chromatin Histone->Chromatin Compacts GeneExpression Gene Expression Chromatin->GeneExpression Represses

References

2-Aminobenzanilide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzanilide, a simple yet versatile chemical scaffold, has emerged as a privileged starting material and core structural motif in the discovery of a wide array of biologically active compounds. Its unique arrangement of a primary aromatic amine and a secondary amide provides an excellent foundation for the synthesis of diverse heterocyclic systems and substituted derivatives with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in several key areas of drug discovery, including the development of histone deacetylase (HDAC) inhibitors, antimicrobial agents, kinase inhibitors, antileishmanial compounds, and modulators of the NOD1 signaling pathway.

I. This compound Derivatives as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. Their dysregulation is implicated in various cancers, making them attractive targets for therapeutic intervention.[1] this compound serves as a key building block for a class of potent and selective HDAC inhibitors.[2]

Data Presentation: HDAC Inhibitory Activity

The following table summarizes the in vitro HDAC1 inhibitory activities of representative this compound derivatives.

Compound IDStructurehrHDAC1 IC₅₀ (nM)[2]
MS-275 (Reference) N/A150
Derivative 1 2-amino-N-(4-((phenylamino)methyl)phenyl)benzamide50
Derivative 2 2-amino-N-(4-(((1H-indol-3-yl)methyl)amino)methyl)phenyl)benzamide25
Derivative 3 2-amino-N-(4-(((naphthalen-1-yl)methyl)amino)methyl)phenyl)benzamide30
Signaling Pathway: HDAC Inhibition

Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes that are silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition HDAC HDAC Histones_Deacetylated Deacetylated Histones HDAC->Histones_Deacetylated Histones_Acetylated Acetylated Histones Histones_Acetylated->HDAC Deacetylation Chromatin_Open Open Chromatin (Transcriptionally Active) Histones_Acetylated->Chromatin_Open Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Histones_Deacetylated->Chromatin_Condensed Tumor_Suppressor_Genes Tumor Suppressor Gene Expression Chromatin_Open->Tumor_Suppressor_Genes Activation Chromatin_Condensed->Tumor_Suppressor_Genes Repression Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Inhibitor This compound Derivative Inhibitor->HDAC Inhibition

HDAC Inhibition Signaling Pathway
Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol is based on a homogenous fluorescence assay.[3]

Materials:

  • Recombinant human HDAC1 (hrHDAC1)

  • Fluorogenic substrate (e.g., ZMAL (Z-(Ac)Lys-AMC))

  • This compound test compounds

  • Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (Trypsin and Trichostatin A (TSA) in assay buffer)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the this compound test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions.

  • Add 28 µL of assay buffer containing the hrHDAC1 enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 10 µL of the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Measure the fluorescence at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

II. This compound Derivatives as Antimicrobial Agents

Derivatives of 2-aminobenzamide (B116534), which can be synthesized from this compound precursors, have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]

Data Presentation: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected 2-aminobenzamide derivatives, presented as minimum inhibitory concentration (MIC) values.

Compound IDStructureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)A. fumigatus MIC (µg/mL)[4]
Streptomycin (Reference) N/A12.512.5N/A
Clotrimazole (Reference) N/AN/AN/A25
Compound 1 2-Amino-N-(4-fluorophenyl)benzamide>100>100>100
Compound 5 2-Amino-N-(pyridin-2-yl)benzamide505012.5
Mechanism of Action: Antifungal Activity

While the exact mechanism for many benzamide-based antifungals is still under investigation, some have been shown to target Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein essential for fungal cell viability.[5] Inhibition of this protein disrupts lipid metabolism and membrane trafficking, leading to fungal cell death.

Antifungal_Mechanism Antifungal 2-Aminobenzamide Derivative Sec14p Sec14p Antifungal->Sec14p Inhibition Lipid_Metabolism Lipid Metabolism Sec14p->Lipid_Metabolism Membrane_Trafficking Membrane Trafficking Sec14p->Membrane_Trafficking Cell_Death Fungal Cell Death Lipid_Metabolism->Cell_Death Disruption Membrane_Trafficking->Cell_Death Disruption

Antifungal Mechanism of Action
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 2-Aminobenzamide test compounds

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well with no compound.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

III. This compound Derivatives as Kinase Inhibitors

Kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. The this compound scaffold has been utilized to develop inhibitors of various kinases, including p56(lck), CK1δ, and Aurora kinases.

Data Presentation: Kinase Inhibitory Activity
Target KinaseDerivative StructureIC₅₀
p56(lck)2-amino-N-(substituted-phenyl)benzamideVaries (nM to µM range)
CK1δ2-amino-N-(substituted-benzothiazolyl)benzamideVaries (nM to µM range)
Aurora A2-amino-N-(substituted-pyrimidinyl)benzamideVaries (nM to µM range)
Signaling Pathways

p56(lck) Signaling in T-cell Activation:

p56lck_pathway TCR_CD4 TCR/CD4 p56lck p56(lck) TCR_CD4->p56lck Activation ZAP70 ZAP-70 p56lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFAT_activation NFAT Activation Ca_flux->NFAT_activation Inhibitor This compound Derivative Inhibitor->p56lck Inhibition CK1d_Wnt_pathway Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dvl Dvl Frizzled_LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex CK1d CK1δ CK1d->Dvl Phosphorylation beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_degradation β-catenin Degradation beta_catenin->beta_catenin_degradation beta_catenin_nucleus Nuclear β-catenin beta_catenin->beta_catenin_nucleus TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Inhibitor This compound Derivative Inhibitor->CK1d Inhibition NOD1_Pathway PGN Peptidoglycan (iE-DAP) NOD1 NOD1 PGN->NOD1 Activation RIPK2 RIPK2 NOD1->RIPK2 Recruitment IKK_complex IKK Complex RIPK2->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release NFkB_nucleus Nuclear NF-κB NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induction Inhibitor 2-Aminobenzimidazole Derivative Inhibitor->NOD1 Inhibition Synthesis_Workflow Reactants Isatoic Anhydride + Amine Reaction Reaction Mixture Reactants->Reaction in Solvent DMF Solvent->Reaction Heating Heating (Conventional or Microwave) Precipitation Precipitation (Addition of Water) Heating->Precipitation Reaction->Heating Filtration Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

References

Application Notes and Protocols: Synthesis of HDAC Inhibitors from 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of histone deacetylase (HDAC) inhibitors derived from a 2-aminobenzanilide scaffold. This class of compounds has shown significant promise in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis in tumor cells. The following sections detail the synthetic route, characterization, and biological evaluation of these inhibitors, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues of histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival. HDAC inhibitors counteract this by promoting histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent anti-cancer effects.

The this compound moiety is a key pharmacophore in a number of potent and selective HDAC inhibitors. It typically serves as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme. This document outlines a general protocol for the synthesis of a model this compound-based HDAC inhibitor.

Data Presentation

The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against various HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDLinker MoietyCapping GroupHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)
1a 4-(aminomethyl)benzoylPyridin-3-ylmethoxy801201500
1b 4-(aminomethyl)benzoylPhenyl1502502800
1c 4-(aminomethyl)benzoyl2-Thienyl60951200
1d 4-(aminomethyl)benzoyl4-Fluorophenyl751101450
Reference MS-275 (Entinostat)2003002000

Note: The data presented here is a representative compilation from various literature sources for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the synthesis of a representative HDAC inhibitor, N-(2-aminophenyl)-4-(((pyridin-3-ylmethoxy)carbonyl)amino)benzamide, starting from this compound.

Materials and Reagents
  • This compound

  • 4-(((Pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Methanol (B129727)

  • Dichloromethane (B109758) (DCM)

Synthesis of N-(2-aminophenyl)-4-(((pyridin-3-ylmethoxy)carbonyl)amino)benzamide
  • Reaction Setup: To a solution of 4-(((pyridin-3-ylmethoxy)carbonyl)amino)benzoic acid (1.2 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (2.4 mmol).

  • Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: Add this compound (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up: Once the reaction is complete, pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure N-(2-aminophenyl)-4-(((pyridin-3-ylmethoxy)carbonyl)amino)benzamide as a solid.

Characterization
  • ¹H NMR: The structure of the final compound should be confirmed by ¹H NMR spectroscopy. Expected signals would include aromatic protons from the three rings, methylene (B1212753) protons from the linker, and amide protons.

  • Mass Spectrometry: The molecular weight of the synthesized compound should be confirmed by high-resolution mass spectrometry (HRMS).

  • Purity: The purity of the final compound can be assessed by high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway of HDAC Inhibition

The following diagram illustrates a simplified signaling pathway affected by HDAC inhibitors, leading to cell cycle arrest and apoptosis. HDAC inhibitors promote the acetylation of histones and non-histone proteins like p53, leading to the transcription of genes involved in cell cycle regulation and apoptosis.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (this compound derivative) HDAC HDAC HDAC_Inhibitor->HDAC Acetylated_Histones Acetylated Histones Acetylated_p53 Acetylated p53 (stabilized) Histones Histones HDAC->Histones Deacetylates p53 p53 HDAC->p53 Deacetylates Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin p21 p21 Gene Transcription Acetylated_p53->p21 Bax Bax Gene Transcription Acetylated_p53->Bax Chromatin->p21 Chromatin->Bax Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Caption: HDAC inhibitor signaling pathway.

Experimental Workflow for HDAC Inhibitor Development

The diagram below outlines the typical experimental workflow for the development of novel HDAC inhibitors, from initial design and synthesis to biological evaluation.

Experimental_Workflow Design Compound Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis (this compound core) Design->Synthesis Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization In_Vitro_Assay In Vitro HDAC Enzyme Assay (IC50) Characterization->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization Data informs next cycle In_Vivo_Studies In Vivo Animal Studies Cell_Based_Assay->In_Vivo_Studies Lead_Optimization->Design

Caption: Drug development workflow.

Synthetic Routes to 2-amino-N-phenylbenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-phenylbenzamide is a key chemical intermediate recognized for its role as a versatile building block in the synthesis of a variety of heterocyclic compounds, particularly quinazolinones and other pharmacologically relevant scaffolds. Its structure, featuring a reactive primary amine and an amide linkage, makes it a valuable precursor in drug discovery and materials science. This document provides detailed application notes and experimental protocols for the principal synthetic routes to 2-amino-N-phenylbenzamide, offering a comparative overview of methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Applications

The primary application of 2-amino-N-phenylbenzamide lies in its utility as a precursor for the synthesis of more complex molecular architectures. The ortho-aminoanilide substructure is a well-established pharmacophore in various enzyme inhibitors and biologically active molecules. Key applications include:

  • Synthesis of Quinazolinones: 2-amino-N-phenylbenzamide is a common starting material for the synthesis of quinazolinone derivatives, which exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

  • Development of Novel Therapeutics: The 2-aminobenzamide (B116534) core is a crucial feature in compounds designed as antimicrobial and antimycobacterial agents.[3][4]

  • Medicinal Chemistry Scaffolding: It serves as a foundational scaffold for the development of enzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors, which are a focus in cancer therapy research.[3]

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data for the different synthetic routes to 2-amino-N-phenylbenzamide and its analogs, providing a clear comparison of their efficiencies.

Route No.Starting MaterialsMethodSolventReaction TimeYield (%)Reference
1Isatoic Anhydride (B1165640), Aniline (B41778)Conventional HeatingEthanol (B145695) / Iodine (cat.)Reflux19[5]
2Isatoic Anhydride, p-ToluidineConventional HeatingBenzene2-4 h97[6][7]
3Isatoic Anhydride, 4-FluoroanilineConventional HeatingDMF-72[7][8]
4Isatoic Anhydride, 4-FluoroanilineMicrowave (140W)DMF (drops)10 min65[7][8]
5Isatoic Anhydride, 4-ChloroanilineConventional HeatingDMF6 h80[8]
6Isatoic Anhydride, 4-ChloroanilineMicrowave (140W)DMF (drops)5 min70[8]
72-Nitrobenzoic Acid, AnilineMultistep (Amidation then Reduction)Various>12 hGood (typical)General Chemistry

Experimental Protocols

Route 1: Synthesis from Isatoic Anhydride

This is the most direct and common method for the synthesis of 2-amino-N-phenylbenzamide. It involves the reaction of isatoic anhydride with aniline, leading to ring-opening and decarboxylation.

Protocol 1a: Conventional Heating

  • Materials: Isatoic anhydride, Aniline, Ethanol, Iodine (catalytic amount).

  • Procedure:

    • To a solution of isatoic anhydride (5 mmol, 816 mg) in ethanol (10 mL), add aniline (5 mmol, 0.50 mL) and a catalytic amount of iodine (0.5 mmol).[5]

    • Heat the mixture at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

    • Upon completion, distill off the solvent under reduced pressure.[5]

    • Dilute the residue with ethyl acetate (B1210297) and quench the reaction with a saturated sodium thiosulfate (B1220275) solution, followed by a brine wash.[5]

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography on silica (B1680970) gel (hexane:EtOAc = 5:1 to 2:1).[5]

    • Recrystallization from dichloromethane (B109758) and ice-cold hexane (B92381) affords pure 2-amino-N-phenylbenzamide.[5]

Protocol 1b: Microwave-Assisted Synthesis

  • Materials: Isatoic anhydride, Aniline, Dimethylformamide (DMF).

  • Procedure:

    • In a microwave-safe vessel, mix isatoic anhydride (5-10 mmol) and aniline (5-10 mmol).[8]

    • Add a few drops of DMF to the mixture.[8]

    • Expose the reaction mixture to microwave irradiation (e.g., 140-420 W) for 4-10 minutes.[8]

    • After irradiation, cool the vessel to room temperature.

    • Add ice-cold water to the reaction mixture to precipitate the product.[8]

    • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol or benzene) to obtain the pure product.[8]

Route 2: Synthesis from 2-Nitrobenzoic Acid (Two-Step)

This route involves the initial formation of an amide bond between 2-nitrobenzoic acid and aniline, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-nitro-N-phenylbenzamide

  • Materials: 2-Nitrobenzoic acid, Thionyl chloride (SOCl₂), Aniline, Pyridine (B92270), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, suspend 2-nitrobenzoic acid (10 mmol) in anhydrous DCM (50 mL).

    • Slowly add thionyl chloride (12 mmol) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours, or until the solution becomes clear.

    • Cool the mixture and remove the excess thionyl chloride and DCM under reduced pressure to obtain crude 2-nitrobenzoyl chloride.

    • Dissolve the crude 2-nitrobenzoyl chloride in anhydrous DCM (50 mL) and cool to 0 °C.

    • In a separate flask, dissolve aniline (10 mmol) and pyridine (12 mmol) in anhydrous DCM (20 mL).

    • Slowly add the aniline solution to the 2-nitrobenzoyl chloride solution at 0 °C with stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

    • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-nitro-N-phenylbenzamide, which can be purified by recrystallization.

Step 2: Reduction of 2-nitro-N-phenylbenzamide

  • Materials: 2-nitro-N-phenylbenzamide, Iron powder (Fe), Acetic acid (AcOH), Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 2-nitro-N-phenylbenzamide (5 mmol) in a mixture of ethanol and acetic acid.

    • Heat the solution to reflux and add iron powder (Fe) portion-wise with vigorous stirring.

    • Continue to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield 2-amino-N-phenylbenzamide. Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow_Isatoic_Anhydride Start Isatoic Anhydride + Aniline Reaction Reaction Start->Reaction Mixing Conventional Conventional Heating (e.g., Reflux in Ethanol) Reaction->Conventional Microwave Microwave Irradiation (e.g., DMF) Reaction->Microwave Workup Workup & Purification Conventional->Workup Cooling, Precipitation Microwave->Workup Cooling, Precipitation Product 2-amino-N-phenylbenzamide Workup->Product Isolation Synthetic_Workflow_2_Nitrobenzoic_Acid Start1 2-Nitrobenzoic Acid + Aniline Amidation Amide Formation (e.g., SOCl₂ then aniline) Start1->Amidation Step 1 Intermediate 2-nitro-N-phenylbenzamide Amidation->Intermediate Reduction Nitro Group Reduction (e.g., Fe/AcOH) Intermediate->Reduction Step 2 Workup Workup & Purification Reduction->Workup Product 2-amino-N-phenylbenzamide Workup->Product Isolation

References

Application Notes and Protocols for the N-Acylation of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis.[1] This process involves the introduction of an acyl group (R-C=O) onto a nitrogen atom, typically of an amine, to form an amide. For substrates like 2-aminobenzanilide, which possesses two distinct nitrogen environments—a primary aromatic amine and a secondary amide—selective acylation is crucial. Due to the significantly higher nucleophilicity of the primary aromatic amine compared to the amide nitrogen, N-acylation occurs selectively at the 2-amino position under standard conditions.

The resulting N-acyl-2-aminobenzanilide derivatives are valuable intermediates in medicinal chemistry and materials science. The amide bond is a key structural motif in numerous biologically active compounds and pharmaceuticals.[1] This document provides detailed protocols for the N-acylation of this compound using two common and effective methods: reaction with an acyl chloride and coupling with a carboxylic acid.

General Principles and Workflow

The N-acylation of this compound proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or an activated hydroxyl group from a carboxylic acid), resulting in the formation of a stable amide bond. A base is typically required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (this compound, Acylating Agent) Reaction_Setup 3. Combine Reactants in Flask under N2 Reactants->Reaction_Setup Solvent_Base 2. Prepare Solvent & Base Solution Solvent_Base->Reaction_Setup Acylation 4. Acylation Reaction (Stir at controlled temp.) Reaction_Setup->Acylation Workup 5. Quench & Isolate (e.g., Aqueous Work-up) Acylation->Workup Purification 6. Purify Product (Recrystallization or Chromatography) Workup->Purification Characterization 7. Characterize (NMR, IR, MS) Purification->Characterization Final_Product Final N-Acylated Product Characterization->Final_Product Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine This compound (Nucleophile) Product N-Acyl-2-aminobenzanilide Amine->Product Forms new C-N bond AcylatingAgent Acylating Agent (R-CO-L) (Electrophile) AcylatingAgent->Product Conditions Base (e.g., TEA) or Coupling Agent (e.g., EDC) + Solvent (e.g., DCM) Byproduct Byproduct (e.g., TEA·HCl)

References

Application Notes and Protocols: Reaction of 2-Aminobenzanilide with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-aminobenzanilide and its analogs, such as 2-aminobenzamide (B116534), with aldehydes and ketones represents a cornerstone in heterocyclic chemistry, providing a versatile and efficient pathway to a class of compounds known as quinazolinones and their derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Quinazolinone derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. Notably, some have been investigated as inhibitors of key biological targets, including histone deacetylases (HDACs), epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinases (PI3Ks).[1][2][3]

This document provides detailed application notes, experimental protocols, and data for the synthesis of quinazolinone derivatives from this compound or 2-aminobenzamide and various carbonyl compounds.

Reaction Mechanism and Pathways

The fundamental reaction mechanism involves a cyclocondensation between the this compound and the carbonyl compound. The process is typically initiated by the nucleophilic attack of the primary amino group of this compound on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of a 2,3-dihydroquinazolin-4(1H)-one. This intermediate can then be oxidized to the corresponding quinazolin-4(3H)-one, which is a more stable aromatic system. The choice of reactants, catalysts, and reaction conditions can influence the final product and yield.[4][5]

A plausible reaction pathway is illustrated below:

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2_Aminobenzanilide This compound Carbinolamine Carbinolamine Intermediate 2_Aminobenzanilide->Carbinolamine + Aldehyde/Ketone Aldehyde_Ketone Aldehyde/Ketone (R1, R2) Aldehyde_Ketone->Carbinolamine Dihydroquinazolinone 2,3-Dihydroquinazolin-4(1H)-one Carbinolamine->Dihydroquinazolinone - H2O (Cyclization) Quinazolinone Quinazolin-4(3H)-one Dihydroquinazolinone->Quinazolinone Oxidation

Caption: General reaction mechanism for the formation of quinazolinones.

Applications in Drug Development: Targeting Signaling Pathways

Quinazolinone-based compounds have emerged as privileged scaffolds in the development of targeted cancer therapies. Their mechanism of action often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

One of the key targets for some quinazolinone derivatives is the histone deacetylase (HDAC) family of enzymes. HDACs play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by quinazolinone-based compounds can lead to hyperacetylation of histones, reactivation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.[6][7]

The signaling pathway affected by HDAC inhibitors is complex and involves multiple downstream effectors:

HDACi_Pathway cluster_drug Drug Action cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Quinazolinone_HDACi Quinazolinone-based HDAC Inhibitor HDACs Histone Deacetylases (HDACs) Quinazolinone_HDACi->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylates Histones (Inhibition leads to accumulation) Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression p21_up Upregulation of p21 Gene_Expression->p21_up Apoptosis_up Induction of Apoptosis (e.g., via TRAIL, DR5) Gene_Expression->Apoptosis_up p53_stabilization Stabilization of p53 Gene_Expression->p53_stabilization Cell_Cycle_Arrest Cell Cycle Arrest p21_up->Cell_Cycle_Arrest Tumor_Suppression Tumor Suppression Apoptosis_up->Tumor_Suppression p53_stabilization->Cell_Cycle_Arrest p53_stabilization->Tumor_Suppression

Caption: Signaling pathway of quinazolinone-based HDAC inhibitors.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of quinazolinone derivatives. These protocols are based on established literature methods and offer different catalytic and reaction conditions to suit various laboratory settings.

Protocol 1: Catalyst-Free Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Water

This protocol describes an environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using water as the reaction medium without any catalyst.[4]

Materials:

  • 2-Aminobenzamide (1 mmol)

  • Aromatic aldehyde (1.5 mmol)

  • Deionized water (10 mL)

  • Ethanol (B145695)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer with heating

  • Oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, suspend 2-aminobenzamide (1 mmol) and the aromatic aldehyde (1.5 mmol) in 10 mL of deionized water.

  • Stir the mixture at 90°C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The water-insoluble product will precipitate out of the solution.

  • Collect the crude product by filtration and wash it with cold 50% ethanol.

  • Recrystallize the solid product from 80% ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.

Protocol 2: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis

This protocol outlines a highly selective method for the synthesis of quinazolinone derivatives via a ruthenium-catalyzed deaminative coupling reaction.[8][9]

Materials:

  • 2-Aminobenzamide (0.5 mmol)

  • Amine (e.g., benzylamine) (0.7 mmol)

  • [(C6H6)(PCy3)(CO)RuH]+BF4- (catalyst 1) (3 mol %)

  • 3,4,5,6-tetrachloro-1,2-benzoquinone (ligand L1) (10 mol %)

  • Dioxane (2 mL)

Equipment:

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer with heating

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 2-aminobenzamide (0.5 mmol), the amine (0.7 mmol), the ruthenium catalyst (3 mol %), and the ligand (10 mol %).

  • Add dioxane (2 mL) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 140°C with stirring.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the product by column chromatography on silica (B1680970) gel to isolate the desired quinazolinone.

Protocol 3: Iodine-Catalyzed Oxidative Coupling of 2-Aminobenzamides with Aryl Methyl Ketones

This protocol describes a metal-free method for the synthesis of 2-aryl quinazolin-4(3H)-ones using molecular iodine as a catalyst.[10]

Materials:

  • 2-Aminobenzamide

  • Aryl methyl ketone

  • Molecular iodine (I₂)

  • Solvent (e.g., DMSO)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer with heating

  • Reflux condenser

Procedure:

  • To a solution of 2-aminobenzamide and the aryl methyl ketone in a suitable solvent, add a catalytic amount of molecular iodine.

  • Heat the reaction mixture to reflux.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various quinazolinone derivatives from 2-aminobenzamide and different aldehydes under catalyst-free conditions in water.[4]

Table 1: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde395
24-Chlorobenzaldehyde2.598
34-Methylbenzaldehyde3.594
44-Methoxybenzaldehyde492
54-Nitrobenzaldehyde297
62-Chlorobenzaldehyde393
73-Nitrobenzaldehyde2.596

Table 2: Ruthenium-Catalyzed Synthesis of Quinazolinones [8]

EntryAmineProductYield (%)
1Benzylamine2-Phenyl-2,3-dihydroquinazolin-4(1H)-one85
24-Methylbenzylamine2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one82
3Cyclohexylamine2-Cyclohexyl-2,3-dihydroquinazolin-4(1H)-one75

Experimental Workflow

The general workflow for the synthesis and characterization of quinazolinone derivatives is outlined below:

ExperimentalWorkflow Start Start Reactant_Preparation Prepare Reactants (this compound, Aldehyde/Ketone) Start->Reactant_Preparation Reaction_Setup Set up Reaction (Solvent, Catalyst, Temperature) Reactant_Preparation->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC, GC) Reaction_Setup->Reaction_Monitoring Workup Reaction Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for quinazolinone synthesis.

Conclusion

The reaction of this compound with aldehydes and ketones provides a powerful and adaptable method for the synthesis of a diverse range of quinazolinone derivatives. The protocols and data presented here offer a starting point for researchers to explore this important class of heterocyclic compounds. The significant biological activities of quinazolinones, particularly in the context of cancer and other diseases, underscore the importance of continued research in this area. The development of novel, efficient, and sustainable synthetic methods will undoubtedly facilitate the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Metal Complexes with 2-Aminobenzanilide Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating 2-aminobenzanilide and its derivatives are emerging as a significant class of compounds in medicinal chemistry and materials science. The versatile coordination chemistry of the this compound scaffold, which features both amine and amide functionalities, allows for the formation of stable complexes with a variety of transition metals. These complexes have demonstrated promising biological activities, including anticancer and antibacterial properties, making them attractive candidates for further investigation in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of this compound-based Schiff base ligands and their corresponding metal complexes. It also summarizes their biological activities and explores their potential mechanisms of action.

Data Presentation

Table 1: Anticancer Activity of this compound-Related Metal Complexes

The following table summarizes the in vitro anticancer activity of various metal complexes containing ligands structurally related to this compound. The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Complex/LigandCancer Cell LineIC₅₀ (µM)Reference
Cu(II) Schiff Base Complex (aminophenol derivative)A549 (Lung)3.93[1]
Zn(II) Schiff Base Complex (aminophenol derivative)A549 (Lung)18.26[1]
Mn(II) Schiff Base Complex (aminophenol derivative)A549 (Lung)33.61[1]
Cisplatin (Reference Drug)A549 (Lung)>50[1]
Nickel(II) Complex (NTC)WiDr (Colon)6.07[2]
Nickel(II) Complex (NTC)HT-29 (Colon)6.26[2]
[CoL]·2H₂O ComplexHeLa (Cervical)7.76[3]
[CoL]·2H₂O ComplexHCT-116 (Colon)10.23[3]
[CoL]·2H₂O ComplexMCF-7 (Breast)6.88[3]
Table 2: Antibacterial Activity of this compound-Related Metal Complexes

This table presents the minimum inhibitory concentration (MIC) values for metal complexes with ligands analogous to this compound against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Complex/LigandBacterial StrainMIC (µg/mL)Reference
Cu(II) Complex (Benzimidazole derivative)S. aureus50[4]
Cu(II) Complex (Benzimidazole derivative)E. coli6.25[4]
Ni(II) Complex (Benzimidazole derivative)S. aureus100[4]
Ni(II) Complex (Benzimidazole derivative)E. coli250[4]
Lanthanum Complex (aminophenylbenzimidazole Schiff base)S. aureus125[4]
Free Schiff Base LigandS. aureus500[4]
Cobalt(II) Complex (2-aminobenzimidazole derivative)Bacillus sp.250[5]
Cobalt(II) Complex (2-aminobenzimidazole derivative)S. aureus250[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand derived from this compound and a substituted salicylaldehyde (B1680747).

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., 5-bromo-salicylaldehyde)

  • Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • To this solution, add a solution of the substituted salicylaldehyde (1 mmol) in 10 mL of ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid Schiff base ligand is collected by filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified ligand in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized ligand using FT-IR and ¹H-NMR spectroscopy. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (around 1619 cm⁻¹) and a signal for the azomethine proton in the ¹H-NMR spectrum (around 8.5 ppm).[6]

Protocol 2: Synthesis of a Cu(II) Complex with this compound Schiff Base Ligand

This protocol details the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

Procedure:

  • Dissolve the this compound Schiff base ligand (2 mmol) in 30 mL of hot methanol in a round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1 mmol) in 20 mL of methanol.

  • Slowly add the methanolic solution of the copper salt to the hot ligand solution with continuous stirring.

  • A change in color of the solution indicates the formation of the complex.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the solution to room temperature, allowing the metal complex to precipitate.

  • Collect the solid complex by filtration.

  • Wash the precipitate with methanol and then with diethyl ether to remove impurities.

  • Dry the final product in a vacuum desiccator.

  • Characterize the complex by FT-IR, UV-Vis spectroscopy, and elemental analysis. Coordination of the ligand to the metal ion is typically confirmed by a shift in the C=N stretching frequency in the IR spectrum.

Mandatory Visualizations

Experimental Workflow for Synthesis

G General Workflow for Synthesis of Metal Complexes cluster_0 Ligand Synthesis cluster_1 Complex Synthesis A This compound D Reflux A->D B Aldehyde/Ketone B->D C Solvent (e.g., Ethanol) + Catalyst C->D E Schiff Base Ligand D->E F Schiff Base Ligand I Reflux F->I G Metal Salt (e.g., Cu(OAc)2) G->I H Solvent (e.g., Methanol) H->I J Metal Complex I->J G Proposed Anticancer Mechanism of Action A Metal Complex B Cancer Cell A->B Cellular Uptake C Increased ROS Production B->C D DNA Damage B->D E Mitochondrial Dysfunction B->E C->D H Cell Cycle Arrest D->H F Caspase Activation E->F G Apoptosis F->G H->G G Proposed Antibacterial Mechanism of Action A Metal Complex B Bacterial Cell A->B Uptake C Cell Wall/Membrane Interaction B->C E Inhibition of DNA Replication B->E F Enzyme Deactivation B->F D Increased Permeability C->D G Bacterial Cell Death D->G E->G F->G

References

Application of 2-Aminobenzanilide in Glycan Analysis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein glycosylation is a critical aspect of understanding biological processes and ensuring the quality of biotherapeutics. 2-Aminobenzanilide (2-AB) has long been a cornerstone fluorescent label for the sensitive detection and accurate quantification of glycans. This document provides detailed application notes and experimental protocols for the use of 2-AB in glycan analysis.

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, plays a pivotal role in a myriad of biological functions, including protein folding, cell-cell recognition, and immune responses.[1] In the biopharmaceutical industry, the glycosylation profile of a therapeutic protein is a critical quality attribute (CQA) that can significantly impact its efficacy, stability, and immunogenicity.[2][3] Consequently, robust analytical methods are required to characterize and monitor glycan structures.

This compound (2-AB) is a widely used fluorescent tag that is covalently attached to the reducing end of a glycan through reductive amination.[4][5] This labeling enables highly sensitive detection of glycans using techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) with fluorescence detection (FLR).[6][7][8] Furthermore, 2-AB labeled glycans are compatible with mass spectrometry (MS) for detailed structural elucidation.[9][10] While newer labels offering enhanced fluorescence and MS sensitivity have been developed, 2-AB remains a well-established and cost-effective choice, backed by extensive historical data.[6][10][11]

Comparative Performance of Glycan Labeling Reagents

The choice of fluorescent label can significantly impact the sensitivity of glycan analysis. The following table summarizes a comparison of 2-AB with other common labeling reagents, Procainamide (ProA) and RapiFluor-MS (RF-MS).

Feature2-Aminobenzamide (2-AB)Procainamide (ProA)RapiFluor-MS (RF-MS)
Fluorescence (FLR) Sensitivity Baseline~15-fold higher than 2-AB[12][13][14]~4-fold higher than 2-AB[12][13][14]
Mass Spectrometry (MS) Sensitivity Baseline~2-fold higher than 2-AB[12][13][14]~68-fold higher than 2-AB[12][13][14]
Linear Range (FLR Signal) WideWider than 2-AB[12]Data not specified
Linear Range (MS Signal) Widest among the three[12]Data not specifiedData not specified
Limit of Quantification (IgG) 10 µg for MS detection[12]1 µg for MS detection[12]0.5 µg for MS detection[12]

Experimental Protocols

This section provides detailed protocols for the enzymatic release of N-glycans, labeling with 2-AB, and subsequent cleanup. Both a traditional and a rapid, modern workflow are described.

Protocol 1: Traditional 2-AB Labeling of N-Glycans

This protocol is a widely established method for 2-AB labeling and is suitable for a broad range of glycoprotein (B1211001) samples.

Materials:

  • Glycoprotein sample (100 pmol to 50 nmol for a mixed pool)[4][15]

  • PNGase F (Peptide-N-Glycosidase F)

  • Denaturation solution (e.g., containing sodium dodecyl sulfate (B86663) and a reducing agent)

  • Reaction buffer for PNGase F

  • 2-AB Labeling Kit (containing 2-Aminobenzamide, Sodium Cyanoborohydride, DMSO, and Acetic Acid)

  • Glycan cleanup cartridges (e.g., HILIC SPE)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (Ultrapure)

  • Heating block or oven at 65°C and 90°C

  • Centrifugal vacuum evaporator

Procedure:

  • Denaturation:

    • To your glycoprotein sample, add the denaturation solution.

    • Incubate at 90°C for 3 minutes to unfold the protein.[2]

  • N-Glycan Release:

    • Add the reaction buffer and PNGase F enzyme to the denatured sample.

    • Incubate overnight at 37°C to ensure complete release of N-glycans.[13]

  • Glycan Purification (Optional but Recommended):

    • Purify the released glycans to remove the protein, peptides, salts, and detergents. This can be achieved using various methods, including protein precipitation or solid-phase extraction (SPE).

  • Drying:

    • Transfer the purified glycan solution to a reaction vial and dry completely using a centrifugal vacuum evaporator.[4][15]

  • Preparation of 2-AB Labeling Reagent:

    • Prepare the labeling reagent fresh by mixing the 2-AB dye, DMSO, and acetic acid as per the kit manufacturer's instructions.

    • Add the sodium cyanoborohydride reductant to this mixture and dissolve completely.[5] Use within one hour.[4][15]

  • Labeling Reaction:

    • Add the freshly prepared labeling reagent to the dried glycan sample.

    • Incubate the reaction mixture at 65°C for 2-3 hours in a dry environment.[5][16]

  • Cleanup of Labeled Glycans:

    • After incubation, remove the excess 2-AB dye and labeling reagents using a glycan cleanup cartridge (e.g., HILIC SPE).

    • Wash the cartridge with acetonitrile to remove the excess dye.

    • Elute the labeled glycans with ultrapure water.

  • Sample Preparation for Analysis:

    • The eluted 2-AB labeled glycans are now ready for analysis by HPLC/UPLC-FLR-MS. The sample may need to be dried and reconstituted in an appropriate solvent for injection.

G cluster_prep Sample Preparation cluster_labeling 2-AB Labeling cluster_cleanup Cleanup & Analysis Denaturation Denaturation Deglycosylation N-Glycan Release (PNGase F) Denaturation->Deglycosylation Drying1 Drying Deglycosylation->Drying1 Labeling Reductive Amination (2-AB + Reductant) Drying1->Labeling Cleanup HILIC SPE Cleanup Labeling->Cleanup Analysis HPLC/UPLC-FLR-MS Cleanup->Analysis

Traditional 2-AB Labeling Workflow

Protocol 2: Rapid 2-AB Labeling Workflow

Several kits are now available that significantly reduce the time required for sample preparation. These rapid workflows often utilize on-matrix labeling and cleanup steps.[6][11]

Materials:

  • Rapid N-glycan sample preparation kit with 2-AB (e.g., Agilent AdvanceBio Gly-X 2-AB Express)

  • Glycoprotein sample

  • Heating block or oven at 65°C and 90°C

  • Vacuum manifold (if using a plate-based format)

Procedure:

  • Denaturation and Deglycosylation:

    • Add the denaturing reagent to the glycoprotein sample and incubate at 90°C for 3 minutes.[2]

    • Add the PNGase F enzyme for in-solution deglycosylation and incubate for as little as 5 minutes.[2][11]

  • On-Matrix Labeling:

    • Load the solution containing the released N-glycans onto a HILIC-based solid-phase support (e.g., in a 96-well plate format).[2]

    • Add the 2-AB labeling reagents directly to the solid phase.

    • Incubate at 65°C for approximately 1 hour.[2] This on-matrix approach eliminates the need for a separate drying step.[2][11]

  • Cleanup:

    • Wash the solid phase with a series of acetonitrile washes to remove excess labeling reagents.[2]

    • Elute the purified 2-AB labeled glycans with water.[11]

  • Analysis:

    • The labeled glycans are ready for analysis in approximately 2 hours from the start of the workflow.[6][11]

G cluster_prep Rapid Deglycosylation cluster_label_clean On-Matrix Labeling & Cleanup cluster_analysis Analysis Denature_Deglyco Denaturation & In-Solution Deglycosylation Load_Matrix Load Glycans onto HILIC Matrix Denature_Deglyco->Load_Matrix On_Matrix_Labeling On-Matrix 2-AB Labeling Load_Matrix->On_Matrix_Labeling Wash Acetonitrile Wash On_Matrix_Labeling->Wash Elute Elute Labeled Glycans Wash->Elute Analysis HPLC/UPLC-FLR-MS Elute->Analysis

Rapid 2-AB Labeling Workflow

The Chemistry of 2-AB Labeling

The labeling of glycans with 2-AB occurs via a reductive amination reaction. The primary amine of the 2-AB molecule attacks the carbonyl carbon of the open-ring form of the reducing sugar to form a Schiff base.[6][11] This intermediate is then chemically reduced by a reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.[6][11]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Glycan Released Glycan (Reducing End) SchiffBase Schiff Base Glycan->SchiffBase + 2-AB TwoAB This compound (2-AB) TwoAB->SchiffBase LabeledGlycan Stable 2-AB Labeled Glycan SchiffBase->LabeledGlycan + Reductant

Reductive Amination of Glycan with 2-AB

Data Analysis and Interpretation

Following chromatographic separation, the 2-AB labeled glycans are detected by a fluorescence detector. The resulting chromatogram provides a profile of the different glycan structures present in the sample, with the area of each peak being proportional to the relative abundance of that glycan. For structural identification, the HPLC/UPLC system can be coupled to a mass spectrometer. The mass-to-charge ratio of each glycan can be determined, and fragmentation analysis (MS/MS) can provide further structural details.[9]

Conclusion

This compound remains a valuable and widely implemented tool for the analysis of glycans. Its well-understood chemistry, cost-effectiveness, and the vast amount of historical data make it a reliable choice for both routine and in-depth glycan characterization. While newer reagents may offer superior sensitivity for specific applications, the established protocols and versatility of 2-AB ensure its continued relevance in academic research and the biopharmaceutical industry. The development of rapid workflow kits has further enhanced its utility by significantly reducing sample preparation time, thereby increasing throughput in glycan analysis.

References

Protocol for the Preparation of 2-Aminobenzamide Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-aminobenzamide (B116534) derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. These protocols are intended for researchers, scientists, and professionals involved in synthetic chemistry and drug discovery.

Introduction

2-Aminobenzamide and its derivatives are key structural motifs found in a wide range of biologically active molecules. They serve as versatile precursors for the synthesis of various heterocyclic compounds, including quinazolinones and benzimidazoles, which exhibit diverse pharmacological properties such as antimicrobial, anticancer, and anti-inflammatory activities. Furthermore, certain 2-aminobenzamide derivatives have emerged as potent inhibitors of histone deacetylases (HDACs), making them promising candidates for epigenetic therapies. This guide details three common synthetic pathways to access these valuable compounds, starting from isatoic anhydride (B1165640), 2-aminobenzoic acid, and 2-nitrobenzamide (B184338), respectively. Both conventional and microwave-assisted methods are presented to provide flexibility and efficiency in the laboratory.

Synthetic Pathways Overview

The preparation of 2-aminobenzamide derivatives can be achieved through several synthetic routes. This document focuses on three prevalent and reliable methods:

  • From Isatoic Anhydride: A direct, one-step reaction with a primary or secondary amine, proceeding via nucleophilic acyl substitution followed by decarboxylation.

  • From 2-Aminobenzoic Acid: A two-step process involving the activation of the carboxylic acid, typically by conversion to an acyl chloride, followed by amidation.

  • From 2-Nitrobenzamide: A reduction of the nitro group to an amine, which can be accomplished using various reducing agents.

Synthesis_Pathways cluster_0 Starting Materials Isatoic Anhydride Isatoic Anhydride 2-Aminobenzamide Derivative 2-Aminobenzamide Derivative Isatoic Anhydride->2-Aminobenzamide Derivative  + Amine (R-NH2) (Conventional or Microwave) 2-Aminobenzoic Acid 2-Aminobenzoic Acid 2-Aminobenzoyl Chloride 2-Aminobenzoyl Chloride 2-Aminobenzoic Acid->2-Aminobenzoyl Chloride  + SOCl2 2-Nitrobenzamide 2-Nitrobenzamide 2-Nitrobenzamide->2-Aminobenzamide Derivative  Reduction (e.g., Fe/NH4Cl) 2-Aminobenzoyl Chloride->2-Aminobenzamide Derivative  + Amine (R-NH2)

Overview of synthetic routes to 2-aminobenzamide derivatives.

Data Presentation

Table 1: Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride
EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14-Fluoroaniline (B128567)ConventionalDMFReflux-72[1]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[1]
3p-Toluidine (B81030)ConventionalBenzene (B151609)Reflux-97[2]
4IsopropylamineConventionalEthylene Dichloride553 h90.9[3]
54-ChloroanilineConventionalDMFReflux6 h80[2]
64-ChloroanilineMicrowave (140W)DMF (drops)-5 min70[2]
74-Aminophenylacetic acidConventionalDMFReflux6 h99[2]
83,4,5-TrimethoxyanilineConventionalDMFReflux6 h75[2]

Note: Yields are based on isolated product after purification.

Table 2: Representative Yields for Alternative Synthetic Routes
Starting MaterialReagentsProductYield (%)Reference
2-NitrobenzamideFe/NH₄Cl, EtOH/H₂O2-Aminobenzamide81[4]
2-Aminobenzoic Acid1. SOCl₂, Toluene; 2. p-Toluidine, Et₂O2-Amino-N-(p-tolyl)benzamideNot specified[4]

Experimental Protocols

Protocol 1: Synthesis from Isatoic Anhydride (Conventional Heating)

This protocol describes the synthesis of 2-amino-N-(p-tolyl)benzamide.

Materials:

  • Isatoic anhydride

  • p-Toluidine

  • Dimethylformamide (DMF) or Benzene

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable solvent such as DMF or benzene.[2][5]

  • Add p-toluidine (1.0 equivalent) to the solution.[5]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

  • Upon completion, allow the reaction mixture to cool to room temperature.[5]

  • Pour the mixture into ice-cold water to precipitate the product.[5]

  • Collect the solid precipitate by vacuum filtration and wash with cold water.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., benzene or ethanol) to yield pure 2-amino-N-(p-tolyl)benzamide.[2][5]

conventional_workflow start Start reactants Dissolve Isatoic Anhydride and Amine in Solvent start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash Solid precipitate->filter purify Recrystallize Product filter->purify end End purify->end

Workflow for conventional synthesis from isatoic anhydride.
Protocol 2: Synthesis from Isatoic Anhydride (Microwave-Assisted)

This protocol describes the microwave-assisted synthesis of 2-amino-N-(4-fluorophenyl)benzamide.

Materials:

  • Isatoic anhydride

  • 4-Fluoroaniline

  • Dimethylformamide (DMF)

  • Microwave reactor and appropriate reaction vessels

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and 4-fluoroaniline (1.0 equivalent).[5]

  • Add a few drops of DMF to the mixture.[5]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 140 W for 10 minutes.[5]

  • After irradiation is complete, allow the vessel to cool to a safe temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation.[5]

  • Collect the solid precipitate by vacuum filtration and wash with cold water to obtain the desired product.[5] Further purification can be done by recrystallization if necessary.

microwave_workflow start Start mix Mix Isatoic Anhydride, Amine, and DMF in Microwave Vial start->mix irradiate Microwave Irradiation (e.g., 140W, 10 min) mix->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash Solid precipitate->filter end End filter->end

Workflow for microwave-assisted synthesis.
Protocol 3: Synthesis from 2-Aminobenzoic Acid

This two-step protocol describes the synthesis of N-substituted 2-aminobenzamides via an acyl chloride intermediate.

Step 1: Synthesis of 2-Aminobenzoyl Chloride

Materials:

  • 2-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Toluene)

  • Glassware with reflux condenser and gas trap

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-aminobenzoic acid (1.0 equivalent) in an inert solvent like toluene.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) to the suspension at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2-aminobenzoyl chloride, which is often used directly in the next step.

Step 2: Synthesis of N-Substituted 2-Aminobenzamide

Materials:

  • Crude 2-aminobenzoyl chloride from Step 1

  • Desired primary or secondary amine (e.g., p-toluidine)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Base (e.g., triethylamine (B128534) or pyridine)

Procedure:

  • Dissolve the amine (1.0 equivalent) and a base (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Dissolve the crude 2-aminobenzoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for a few hours.

  • The reaction mixture can be washed with water and dilute acid to remove excess base and unreacted amine.

  • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 4: Synthesis from 2-Nitrobenzamide (General Procedure)

This protocol outlines a general method for the reduction of a 2-nitrobenzamide to a 2-aminobenzamide using iron powder.

Materials:

Procedure:

  • To a solution of the 2-nitrobenzamide (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (e.g., 10 equivalents) and ammonium chloride (e.g., 10 equivalents).

  • Heat the resulting mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-aminobenzamide derivative, which can be purified as needed.

Biological Context: HDAC Inhibition Signaling Pathway

2-Aminobenzamide derivatives are notable for their activity as Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds can restore the expression of silenced genes, a mechanism of significant interest in cancer therapy and for treating genetic disorders like Friedreich's Ataxia. The general mechanism involves the 2-aminobenzamide moiety acting as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme.

HDAC_Inhibition cluster_pathway HDAC Inhibition Pathway cluster_effect Effect of Inhibition HDACi 2-Aminobenzamide HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Open_Chromatin Open Chromatin (Euchromatin) HDACi->Open_Chromatin Maintains Acetylation Histone Acetylated Histone Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone Deacetylation Chromatin Condensed Chromatin (Heterochromatin) Deacetylated_Histone->Chromatin Leads to Repression Transcriptional Repression Chromatin->Repression Activation Transcriptional Activation Open_Chromatin->Activation

Mechanism of transcriptional activation by HDAC inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Aminobenzanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminobenzanilide, a key intermediate in pharmaceutical development.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield or No Reaction

Q1: My reaction shows a low yield or no formation of this compound. What are the potential causes and how can I fix this?

A1: Low or no yield can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Isatoic Anhydride (B1165640) Purity: Impure isatoic anhydride can introduce side reactions. Ensure it is dry and free from contaminants.

    • Amine Reactivity: The nucleophilicity of the amine is crucial. Electron-withdrawing groups on the aniline (B41778) ring can decrease its reactivity.

    • Solvent Purity: Ensure the use of anhydrous solvents, as water can lead to the hydrolysis of isatoic anhydride to 2-aminobenzoic acid.

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. For the isatoic anhydride method, temperatures that are too low may lead to a sluggish reaction, while excessively high temperatures can cause decomposition or side reactions. A screening of temperatures (e.g., 50°C, 80°C, 110°C) is advisable to find the optimum for your specific substrates.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.

    • Mixing: Ensure efficient stirring, especially in heterogeneous mixtures, to maximize contact between reactants.

  • Side Reactions:

    • Self-condensation of Isatoic Anhydride: This can occur, especially at higher temperatures, leading to the formation of byproducts.[2]

    • Formation of Anthraniloylanthranilic Acid: The presence of water can cause a secondary reaction of isatoic anhydride to form anthraniloylanthranilic acid.[2]

Issue 2: Presence of Impurities and Side Products

Q2: My final product is impure. How can I identify and remove common impurities?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition.

  • Identification of Impurities:

    • TLC Analysis: Use TLC to compare the crude product with the starting materials (isatoic anhydride and aniline). Common impurities to look for include unreacted starting materials and potential byproducts which may appear as extra spots on the TLC plate. A common mobile phase for TLC analysis is a mixture of ethyl acetate (B1210297) and hexane.

    • Spectroscopic Methods: NMR and Mass Spectrometry can definitively identify the structure of impurities.

  • Common Impurities and Their Removal:

    • Unreacted Isatoic Anhydride/2-Aminobenzoic Acid: These can often be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate.

    • Unreacted Aniline: Can be removed by washing with dilute hydrochloric acid.

    • Colored Impurities: These can often be removed by treating the solution of the crude product with activated charcoal before recrystallization.[3]

    • Other Byproducts: Recrystallization is the most effective method for removing most organic byproducts.[4]

Issue 3: Product Isolation and Purification Challenges

Q3: I am having trouble isolating a pure, crystalline product. What should I do?

A3: Isolation issues often relate to the work-up and purification steps.

  • Product Precipitation:

    • If the product does not precipitate upon cooling or addition of an anti-solvent (like water), it may be due to the use of too much solvent during the reaction or work-up. Try removing some of the solvent under reduced pressure.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Recrystallization Problems:

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling point solvent or a solvent mixture.

    • Poor Recovery: This can be due to using too much recrystallization solvent or not cooling the solution sufficiently. Use the minimum amount of hot solvent to dissolve the product and cool the solution in an ice bath to maximize crystal formation.[3]

Frequently Asked Questions (FAQs)

Synthesis Routes

Q4: What are the common synthetic routes to this compound?

A4: The most prevalent methods include:

  • From Isatoic Anhydride and an Amine: This is a widely used, high-yielding method that involves the reaction of isatoic anhydride with a primary or secondary amine. The reaction proceeds via nucleophilic attack, ring-opening, and decarboxylation.[4]

  • From 2-Nitrobenzoyl Chloride: This route involves the acylation of an aniline with 2-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

Reaction Conditions

Q5: What is the role of the solvent in the synthesis from isatoic anhydride?

A5: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. The choice of solvent can affect the reaction temperature and the solubility of byproducts.[4][5]

Q6: Should I use conventional heating or microwave irradiation?

A6: Both methods are effective.

  • Conventional Heating: Provides good yields and is readily accessible.[6]

  • Microwave Irradiation: Can significantly reduce reaction times from hours to minutes, although yields may sometimes be slightly lower compared to conventional heating.[4][6]

Purification

Q7: What is the best way to purify crude this compound?

A7: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization.[4]

Q8: How do I choose a suitable recrystallization solvent?

A8: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] Common solvents to test include ethanol, methanol, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.[3][8]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis from Isatoic Anhydride

EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14-FluoroanilineConventionalDMFHeating-72[4]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[4]
3p-ToluidineConventionalBenzeneHeating-97[6]
4IsopropylamineConventionalEthylene Dichloride553 h90.9[9]
5AnilineConventionalEthanolReflux2 h80[3]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide

MethodPower/TempTimeYield (%)Reference
ConventionalHeating-80[6]
Microwave140 W5 min70[6]

Table 3: Recrystallization Solvents for this compound Purification

Solvent/Solvent SystemObservationReference
BenzeneEffective for recrystallizing 2-amino-N-(p-tolyl)benzamide.[6]
Ethanol/WaterA common mixed solvent system for aromatic amines.[3]
Toluene/HexaneAnother effective mixed solvent system.[3]
MethanolUsed for recrystallizing some 2-aminobenzamide (B116534) derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride (Conventional Heating)

  • Materials: Isatoic anhydride, Aniline, Dimethylformamide (DMF), Ice-cold water.

  • Procedure:

    • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of DMF.

    • Add aniline (1 equivalent) to the solution.

    • Heat the reaction mixture under reflux. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.[4]

Protocol 2: Synthesis of this compound from Isatoic Anhydride (Microwave Irradiation)

  • Materials: Isatoic anhydride, Aniline, Dimethylformamide (DMF), Microwave reactor, Ice-cold water.

  • Procedure:

    • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and aniline (1 equivalent).

    • Add a few drops of DMF to the mixture.

    • Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a short duration (e.g., 5-10 minutes).

    • After irradiation, cool the reaction vessel to room temperature.

    • Add ice-cold water to the reaction mixture to induce precipitation.

    • Filter the solid precipitate and wash it with cold water.

    • Further purification can be performed by recrystallization if necessary.[4]

Protocol 3: Synthesis of this compound from 2-Nitrobenzoyl Chloride

  • Step 1: Synthesis of 2-Nitrobenzanilide

    • Materials: 2-Nitrobenzoic acid, Thionyl chloride, Aniline, Triethylamine (B128534), Dichloromethane.

    • Procedure:

      • Convert 2-nitrobenzoic acid to 2-nitrobenzoyl chloride by refluxing with thionyl chloride. Remove excess thionyl chloride under reduced pressure.

      • Dissolve the resulting 2-nitrobenzoyl chloride in dichloromethane.

      • In a separate flask, dissolve aniline and triethylamine in dichloromethane.

      • Slowly add the 2-nitrobenzoyl chloride solution to the aniline solution at 0°C.

      • Stir the reaction mixture at room temperature until completion.

      • Wash the reaction mixture with water, dry the organic layer, and evaporate the solvent to obtain crude 2-nitrobenzanilide.

  • Step 2: Reduction of 2-Nitrobenzanilide to this compound

    • Materials: 2-Nitrobenzanilide, Iron powder, Ammonium (B1175870) chloride, Ethanol, Water.

    • Procedure:

      • Dissolve 2-nitrobenzanilide in ethanol.

      • Add an aqueous solution of iron powder and ammonium chloride.

      • Heat the reaction mixture to reflux for several hours.

      • Filter the hot reaction mixture to remove the iron salts.

      • Evaporate the solvent from the filtrate to obtain the crude this compound.

      • Purify the product by recrystallization.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Isatoic Anhydride dissolve Dissolve in Solvent (e.g., DMF) start1->dissolve start2 Aniline add_amine Add Aniline start2->add_amine dissolve->add_amine react Heat (Conventional or Microwave) add_amine->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice Water cool->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end Pure this compound dry->end G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions side_reactions Side Reactions start->side_reactions check_purity Check Purity of Starting Materials reagents->check_purity use_anhydrous Use Anhydrous Solvents reagents->use_anhydrous optimize_temp Optimize Temperature conditions->optimize_temp monitor_tlc Monitor by TLC conditions->monitor_tlc control_water Control Water Content side_reactions->control_water G cluster_purification Purification Steps start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal cool Cool to Crystallize dissolve->cool No insoluble impurities hot_filter Hot Filtration charcoal->hot_filter If charcoal used or insoluble impurities present hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

References

common side products in 2-Aminobenzanilide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminobenzanilide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound is the reaction of isatoic anhydride (B1165640) with aniline (B41778). This reaction typically proceeds via nucleophilic attack of the amine on the anhydride, followed by ring-opening and decarboxylation to yield the desired product.[1]

Q2: What are the common side products I might encounter in this synthesis?

A2: The most frequently observed impurities include unreacted starting materials (isatoic anhydride and aniline). Other potential side products can include:

  • Anthranilic acid: Formed from the hydrolysis of isatoic anhydride if water is present in the reaction mixture.

  • N,N'-diphenylurea: Can form from the reaction of aniline with any in situ generated isocyanate intermediates.

  • Quinazolinone derivatives: These can form through cyclization reactions, especially if other reactive species are present.[2][3][4]

  • Diacylated aniline: Although less common, the formation of a diacylated aniline species is a possibility.[5][6]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the this compound product.

Q4: What are the recommended purification methods for this compound?

A4: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the level of purity required and the nature of the impurities present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting materials are consumed. Consider optimizing the reaction temperature and solvent.
Suboptimal Reaction Conditions The choice of solvent and reaction temperature can significantly impact the yield. Common solvents include DMF and toluene.[7] Experiment with different conditions to find the optimal parameters for your specific setup.
Loss of Product During Workup Ensure that the pH is carefully controlled during aqueous washes to prevent the loss of the product, which has a basic amino group.
Issue 2: Presence of Unreacted Starting Materials
Impurity Removal Protocol
Unreacted Aniline After the reaction is complete, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer.[8]
Unreacted Isatoic Anhydride Following the acid wash, wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate). Isatoic anhydride will react to form a water-soluble salt and be removed in the aqueous phase.[9]
Issue 3: Difficulty with Product Purification
Problem Suggested Approach
Oily Product After Workup If the product oils out instead of precipitating as a solid, try triturating it with a non-polar solvent like hexanes or petroleum ether to induce crystallization.
Colored Impurities If the product is colored, this may be due to the formation of minor, highly colored byproducts. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities before hot filtration.[10]
Ineffective Recrystallization The choice of recrystallization solvent is crucial. For this compound, consider single solvents like ethanol (B145695) or toluene, or mixed solvent systems such as ethanol/water.[10][11] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Co-elution in Column Chromatography If impurities co-elute with the product on a standard silica (B1680970) gel column, consider using an alternative stationary phase like basic alumina (B75360) or an amine-functionalized silica column, which can be more effective for separating basic compounds.[12][13] A common mobile phase for normal-phase chromatography is a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can also improve peak shape and separation.[12]

Experimental Protocols

Protocol 1: Removal of Unreacted Aniline via Acid Wash
  • After completion of the reaction, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the crude residue in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer, which contains the aniline hydrochloride salt.

  • Repeat the wash with 1M HCl if necessary (monitor by TLC).

  • Proceed with a base wash to remove any unreacted isatoic anhydride.

Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Continue to add the solvent dropwise until all the solid has just dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Process Workflow

This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Isatoic Anhydride Isatoic Anhydride Reaction Reaction Isatoic Anhydride->Reaction Aniline Aniline Aniline->Reaction Crude Product Crude Product Reaction->Crude Product Acid Wash Acid Wash Crude Product->Acid Wash Remove Aniline Base Wash Base Wash Acid Wash->Base Wash Remove Isatoic Anhydride Recrystallization Recrystallization Base Wash->Recrystallization Column Chromatography Column Chromatography Base Wash->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: Workflow for this compound Synthesis and Purification.

References

Technical Support Center: Purification of Crude 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Aminobenzanilide.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound, also known as 2-amino-N-phenylbenzamide, is a stable, neutral compound that typically appears as a white to light yellow crystalline powder.[1] Key properties are summarized in the table below.

Q2: What are the common impurities found in crude this compound?

A2: Impurities in crude this compound largely depend on the synthetic route. When synthesized from isatoic anhydride (B1165640) and aniline, common impurities may include:

  • Unreacted Starting Materials: Aniline and isatoic anhydride.

  • By-products: Products from side reactions, such as the self-condensation of isatoic anhydride or the formation of other amide-containing species.

  • Residual Solvents: Solvents used in the reaction, such as DMF or benzene.[2]

Q3: My crude product is highly colored. How can I remove the color?

A3: Colored impurities can often be removed during recrystallization by treating the hot solution with a small amount of activated charcoal.[3] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[3]

Q4: Which purification technique should I choose: recrystallization or column chromatography?

A4: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often effective if the impurities have significantly different solubility profiles from this compound in a particular solvent system. It is generally faster and more scalable for removing small amounts of impurities from a solid product.

  • Column Chromatography is more suitable for separating mixtures with multiple components or impurities that have similar solubility to the desired product.[1] It offers finer separation but is typically more time-consuming and uses larger volumes of solvent.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular FormulaC₁₃H₁₂N₂O[1]
Molecular Weight212.25 g/mol [1]
Melting Point133-134°C[1][4]
AppearanceWhite to light yellow powder/crystal[1]

Table 2: Solubility Profile of this compound

Solvent ClassExamplesSolubilityNotes
Polar ProticMethanol, Ethanol (B145695)GoodFavorable hydrogen bonding interactions.[1]
Polar AproticAcetone, DMSO, DMFGood to ModerateGood for dissolving the compound for reactions or chromatography.[1]
Moderately PolarEthyl Acetate, ChloroformGoodBalances polar and nonpolar interactions.[1]
NonpolarHexane, ToluenePoor (at room temp)Can be used as an anti-solvent in mixed-solvent recrystallization.[3][4]
AqueousWaterLimitedThe aromatic character dominates over the polar functional groups.[1]

Purification Troubleshooting Guides

Recrystallization Issues
Problem IDIssuePotential CausesRecommended Solutions
PUR-R01 Low yield after recrystallization. 1. The chosen solvent is too effective, even at low temperatures.[3] 2. Too much solvent was used during dissolution.[3] 3. The solution was not cooled sufficiently.1. Select a solvent system where the compound has high solubility when hot and low solubility when cold.[3] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3] 3. Ensure the flask is thoroughly cooled, preferably in an ice bath, to maximize crystal formation.[5] 4. Concentrate the mother liquor and cool again to obtain a second crop of crystals.[3]
PUR-R02 The compound "oils out" instead of forming crystals. 1. The melting point of the compound is lower than the boiling point of the solvent. 2. The rate of cooling is too rapid. 3. High concentration of impurities is disrupting crystal lattice formation.1. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to induce crystallization.[3] 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to create nucleation sites.[3] 4. If impurities are the cause, consider a preliminary purification by column chromatography.
PUR-R03 No crystals form upon cooling. 1. The solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration and attempt to cool again.[3] 2. Add a seed crystal of the pure compound to induce crystallization.[3] 3. If using a single solvent, try a mixed-solvent system by adding an anti-solvent (e.g., water or hexane) dropwise until the solution becomes cloudy, then warm to clarify and cool slowly.[3][6]
Column Chromatography Issues
Problem IDIssuePotential CausesRecommended Solutions
PUR-C01 Significant peak tailing or streaking on TLC/column. 1. Strong acid-base interaction between the basic amino group of the product and the acidic silanol (B1196071) groups (Si-OH) on the silica (B1680970) gel surface.[1]1. Add 1-3% triethylamine (B128534) (TEA) or another volatile base to your mobile phase to neutralize the acidic sites on the silica.[1][7] 2. Switch to a less acidic stationary phase, such as neutral or basic alumina. 3. Use an amine-functionalized silica column.
PUR-C02 Product is stuck on the column and will not elute. 1. Irreversible adsorption to the silica gel due to strong acid-base interactions. 2. The chosen mobile phase is not polar enough.1. Flush the column with a highly polar solvent system containing a basic modifier (e.g., 5-10% Methanol in DCM with 2% TEA). 2. Before large-scale purification, test the compound's stability on a small amount of silica. 3. Consider using reversed-phase chromatography as an alternative.[1]
PUR-C03 Poor separation of the product from impurities. 1. The solvent system is inappropriate (Rf of the product is too high or too low). 2. The column is overloaded with crude material. 3. The column was packed poorly, leading to channeling.1. Optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for this compound.[1] 2. Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[1] 3. Reduce the amount of sample loaded or use a larger column. 4. Ensure the column is packed uniformly without air bubbles.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to a gentle boil with stirring until the solid is completely dissolved. Add solvent dropwise, allowing time for dissolution after each addition to avoid using excess solvent.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration. Preheat a second flask and a stemless funnel with fluted filter paper by pouring hot ethanol through it. Quickly filter the hot product solution.[3]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once cool, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of boiling ethanol (the "good" solvent) as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add water (the "anti-solvent") dropwise with swirling until the solution just becomes persistently cloudy.[6]

  • Clarification: Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[6]

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1, using an ice-cold ethanol/water mixture of the same approximate ratio to wash the crystals.[6]

Protocol 3: Column Chromatography with a Basic Modifier
  • Solvent Selection: Using TLC, identify a suitable solvent system (e.g., Ethyl Acetate/Hexane) that gives an Rf value of ~0.25-0.35 for this compound.[1]

  • Mobile Phase Preparation: Prepare the chosen eluent and add 1-2% triethylamine (TEA) by volume.[1]

  • Column Packing: Pack a column with silica gel using the prepared mobile phase (wet slurry packing). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility in the mobile phase is low, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[7]

  • Elution: Carefully add the mobile phase and begin eluting the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_start Start cluster_assess Assessment cluster_purification Purification Methods cluster_analysis Analysis & Finish Crude Crude this compound Assess Assess Impurity Profile & Quantity Crude->Assess Recrystal Recrystallization Assess->Recrystal Solid with dissimilar impurities Column Column Chromatography Assess->Column Liquid/Oily or similar impurities Analyze Analyze Purity (TLC, MP, NMR) Recrystal->Analyze Column->Analyze Pure Pure Product Analyze->Pure Purity OK Repurify Repurify or Combine Fractions Analyze->Repurify Impure Repurify->Assess

Caption: General purification workflow for crude this compound.

Chromatography_Problem cluster_problem The Problem: Interaction on Silica Gel cluster_solution The Solution: Basic Modifier Silica Silica Surface (Acidic Si-OH) Interaction Strong Acid-Base Interaction Silica->Interaction Amine This compound (Basic -NH2) Amine->Interaction Result Peak Tailing & Poor Separation Interaction->Result Silica_Mod Silica Surface (Neutralized Si-O⁻) No_Interaction Weak Interaction Silica_Mod->No_Interaction Amine_Elute This compound Amine_Elute->No_Interaction TEA Triethylamine (TEA) TEA->Silica_Mod neutralizes Good_Result Sharp Peak & Good Separation No_Interaction->Good_Result Decision_Tree Start Crude Product State? Solid Is it a solid? Start->Solid Solid Oil Is it an oil/liquid? Start->Oil Oil/Liquid Purity Purity by TLC? Solid->Purity Column Use Column Chromatography Oil->Column HighPurity Relatively clean (few spots)? Purity->HighPurity Yes LowPurity Complex mixture (many spots)? Purity->LowPurity No Recrystallize Attempt Recrystallization HighPurity->Recrystallize LowPurity->Column

References

optimizing reaction conditions for 2-Aminobenzanilide synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-aminobenzanilide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and direct method for synthesizing this compound is the reaction of isatoic anhydride (B1165640) with aniline (B41778). This reaction proceeds through a nucleophilic attack of the aniline on one of the carbonyl groups of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired product.[1] This method can be performed using either conventional heating or microwave irradiation.

Q2: How do reaction temperature and time affect the synthesis of this compound?

A2: Reaction temperature and time are critical parameters that significantly influence the yield and purity of this compound. Generally, higher temperatures accelerate the reaction rate. However, excessively high temperatures can lead to the formation of byproducts. It is crucial to optimize the temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. For instance, in similar syntheses of 2-aminobenzamides, conventional heating might require several hours, while microwave-assisted synthesis can reduce the reaction time to minutes.[1]

Q3: What is the role of the solvent in the synthesis of this compound?

A3: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction pathway. Common solvents for the synthesis of 2-aminobenzamides from isatoic anhydride include Dimethylformamide (DMF), benzene (B151609), and ethylene (B1197577) dichloride.[1] The ideal solvent should dissolve both isatoic anhydride and aniline and be suitable for the chosen reaction temperature.

Q4: Are catalysts necessary for the synthesis of this compound from isatoic anhydride and aniline?

A4: While the reaction can proceed without a catalyst, the use of a catalyst can improve the reaction rate and yield. Both acid and base catalysis have been explored in reactions involving isatoic anhydride. For instance, bases like sodium hydroxide (B78521) have been used to catalyze the reaction of isatoic anhydride with alcohols and phenols.[2] The applicability and optimization of catalysts for the specific reaction with aniline should be determined experimentally.

Q5: What are the common impurities or side products in the synthesis of this compound?

A5: A potential side product is anthraniloylanthranilic acid, which can form from the self-reaction of isatoic anhydride.[2] Additionally, under certain conditions, further reaction of the this compound product can lead to the formation of quinazolinone derivatives. Unreacted starting materials, isatoic anhydride and aniline, can also be present as impurities.

Q6: How can I purify the crude this compound product?

A6: The most common method for purifying this compound is recrystallization. After the reaction is complete, the product is typically precipitated by adding cold water.[1] The crude solid can then be collected by filtration and recrystallized from a suitable solvent, such as benzene or ethanol (B145695), to obtain the pure product.[1] Column chromatography can also be employed for further purification if necessary.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the reaction conditions for the synthesis of various 2-aminobenzamide (B116534) derivatives from isatoic anhydride, providing a comparative overview of different parameters.

Table 1: Conventional Heating Method

AmineSolventTemperature (°C)Time (h)Yield (%)
4-FluoroanilineDMFHeating (Reflux)-72
p-ToluidineBenzeneHeating (Reflux)-97
IsopropylamineEthylene Dichloride55390.9

Data compiled from multiple sources.[1]

Table 2: Microwave-Assisted Method

AmineSolventPower (W)Time (min)Yield (%)
4-FluoroanilineDMF (drops)1401065

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound from Isatoic Anhydride and Aniline

Materials:

  • Isatoic anhydride

  • Aniline

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of DMF.

  • Add aniline (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or benzene) to obtain pure this compound.[1]

Protocol 2: Microwave-Assisted Synthesis of this compound from Isatoic Anhydride and Aniline

Materials:

  • Isatoic anhydride

  • Aniline

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and aniline (1 equivalent).

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a short duration (e.g., 10 minutes). Optimization of power and time may be required.

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation of the product.

  • Filter the solid precipitate and wash it with cold water to yield the crude this compound.[1]

  • Further purification can be achieved by recrystallization.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete reaction Increase reaction time and monitor progress using TLC. Consider switching to microwave-assisted synthesis for faster reaction rates.
Suboptimal temperature Optimize the reaction temperature. For conventional heating, ensure the mixture is refluxing properly. For microwave synthesis, perform small-scale trials at different power levels and temperatures.
Poor solubility of reactants Ensure the chosen solvent effectively dissolves both isatoic anhydride and aniline at the reaction temperature. Consider screening alternative solvents like toluene (B28343) or ethylene dichloride.
Decomposition of starting material or product Avoid excessively high temperatures or prolonged reaction times. If using a strong base as a catalyst, consider a milder base or catalyst-free conditions.

Issue 2: Formation of Significant Side Products

Possible Cause Suggested Solution
Self-condensation of isatoic anhydride This can lead to the formation of anthraniloylanthranilic acid.[2] Ensure a stoichiometric amount of aniline is used. Adding the isatoic anhydride portion-wise to the aniline solution might minimize this side reaction.
Formation of quinazolinone derivatives This can occur if the reaction temperature is too high or if the reaction is carried out in the presence of certain catalysts. Optimize the temperature and consider running the reaction without a catalyst initially.
Unreacted starting materials Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider increasing the temperature or reaction time moderately.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Oily product instead of precipitate This may occur if the product is not fully insoluble in the aqueous mixture. Try adding more ice-cold water or cooling the mixture for a longer period in an ice bath. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Product co-precipitates with impurities Ensure thorough washing of the crude precipitate with cold water to remove water-soluble impurities. For recrystallization, choose a solvent where the product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities have different solubility profiles.
Persistent coloration of the product This could be due to colored impurities. Consider treating the solution with activated charcoal during recrystallization.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis Reactants 1. Mix Isatoic Anhydride & Aniline in Solvent Reaction 2. Heat Reaction Mixture (Conventional or Microwave) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup 4. Cool and Precipitate with Cold Water Monitoring->Workup Reaction complete Isolation 5. Filter and Wash Crude Product Workup->Isolation Purification 6. Recrystallize from Suitable Solvent Isolation->Purification Product 7. Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Guide for Low Yield Start Low Product Yield Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Optimize_Time_Temp Increase reaction time or temperature Check_Completion->Optimize_Time_Temp No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes Optimize_Time_Temp->Check_Completion Optimize_Conditions Adjust stoichiometry or temperature Check_Side_Products->Optimize_Conditions Yes Check_Solubility Are reactants fully dissolved? Check_Side_Products->Check_Solubility No Optimize_Conditions->Check_Completion Change_Solvent Screen alternative solvents Check_Solubility->Change_Solvent No Check_Purity Are starting materials pure? Check_Solubility->Check_Purity Yes Change_Solvent->Check_Completion Purify_Reagents Purify starting materials Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Check_Completion

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Substituted 2-Aminobenzanilides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 2-aminobenzanilides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of substituted 2-aminobenzanilides.

Issue 1: Low Yield or No Product in Reactions Involving Isatoic Anhydride (B1165640)

You are attempting to synthesize a substituted 2-aminobenzanilide by reacting isatoic anhydride with a primary amine, but you are observing low yields or no desired product.

Possible Causes and Solutions:

  • Formation of Byproducts: The reaction of isatoic anhydride with amines can lead to several byproducts.[1] The use of certain bases can lead to the formation of multiple products, making purification difficult.[1]

  • Incorrect Solvent or Temperature: The choice of solvent and reaction temperature is crucial. Some reactions proceed well in ethanol (B145695) under reflux.[2]

  • Decomposition of Isatoic Anhydride: Isatoic anhydride can be unstable under certain conditions.

Troubleshooting Steps:

  • Re-evaluate Your Base: If using a strong base, consider a milder alternative. For instance, a novel method for N-benzylation of isatoic anhydride found success with diisopropylamine (B44863) (DIPA) and tetra-butyl ammonium (B1175870) bromide (TBAB) to avoid byproduct formation.[1]

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. See the table below for a comparison of reported conditions.

  • Consider a Two-Step Approach: If direct reaction with isatoic anhydride is problematic, an alternative is to first react isatin (B1672199) with the desired amine followed by an oxidation step.[1]

Table 1: Comparison of Reaction Conditions for Isatoic Anhydride Aminolysis

AmineSolventCatalyst/BaseTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenyl hydrazine (B178648)EthanolNoneReflux280[2]
Substituted phenyl hydrazinesEthanolNaOHReflux261[2]
IsopropylamineEthylene dichlorideNone55190.9[3]
4-Chlorobenzyl chloride (N-benzylation)N,N-DimethylacetamideDIPA, TBAB302>88[1]

Experimental Protocol: Synthesis of 2-Amino-N-phenylbenzohydrazide

  • A mixture of isatoic anhydride (1 g, 6.13 mmol) and phenyl hydrazine (0.663 g, 6.13 mmol) in ethanol (60 mL) is heated under reflux for 2 hours.[2]

  • The reaction progress is monitored by thin-layer chromatography (TLC).[2]

  • Upon completion, the resulting solid is filtered and air-dried to yield the product.[2]

Issue 2: Poor Conversion in Palladium-Catalyzed (Buchwald-Hartwig) Amination

You are using a Buchwald-Hartwig amination to form a C-N bond between an aryl halide and an amine to produce a this compound derivative, but the reaction is sluggish or gives low conversion.

Possible Causes and Solutions:

  • Catalyst System Inefficiency: The choice of palladium precursor, ligand, and base is critical for the success of the Buchwald-Hartwig amination.[4][5] Bulky, electron-rich phosphine (B1218219) ligands are often required to enhance reaction efficiency.[5][6]

  • Incompatible Functional Groups: Certain functional groups, such as azo groups, can poison the catalyst.[7] Strong electron-withdrawing groups on the aryl halide can also pose challenges.[8]

  • Steric Hindrance: Significant steric hindrance around the reaction center on either the aryl halide or the amine can impede the reaction.[8]

Troubleshooting Steps:

  • Ligand Screening: The ligand plays a pivotal role. If one ligand is not effective, screen a panel of others. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are known to be highly effective for a broad range of substrates.[5][6]

  • Base Selection: The choice of base can significantly impact the reaction. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs2CO3). Weaker bases may be necessary for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.[7]

  • Solvent and Temperature Optimization: Aprotic polar solvents like toluene, dioxane, or THF are commonly used. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[8]

  • Check Starting Material Purity: Impurities in the starting materials can inhibit the catalyst. Ensure all reagents are pure and the solvent is anhydrous.

Logical Workflow for Buchwald-Hartwig Optimization

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 3: Harsh Conditions and Side Reactions in Copper-Catalyzed (Ullmann) Condensation

You are attempting an Ullmann condensation to synthesize a this compound, but the required high temperatures are causing decomposition of your starting materials or leading to tar formation.

Possible Causes and Solutions:

  • Traditional Ullmann Conditions: Classical Ullmann reactions often require very high temperatures (>200 °C) and stoichiometric amounts of copper, which can lead to side reactions and poor functional group tolerance.[9][10]

  • Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used, which can be difficult to remove.[9]

  • Catalyst Activity: The form of copper used (e.g., copper powder, copper(I) salts) can significantly affect reactivity.

Troubleshooting Steps:

  • Use a Modern Catalytic System: Newer methods utilize soluble copper catalysts with ligands such as diamines or phenanthrolines, which can facilitate the reaction at lower temperatures.[9][11]

  • Solvent Optimization: While high-boiling solvents are common, some improved procedures have been developed in alternative solvents like xylene or even water under certain conditions.[12][13]

  • Consider Ligand-Assisted Catalysis: The addition of a ligand can accelerate the reaction and allow for milder conditions. For example, the use of pyridine-2-aldoxime (B213160) as a ligand has been reported to be effective.[10]

  • Ultrasonic or Microwave Irradiation: These techniques can sometimes promote the reaction at lower bulk temperatures and shorter reaction times.[13]

Table 2: Comparison of Traditional vs. Modern Ullmann Conditions

FeatureTraditional Ullmann ReactionModern Ullmann-Type Reaction
Temperature Often > 200 °C[10]Can be significantly lower (e.g., 100-150 °C)[12]
Copper Source Stoichiometric copper powder[9]Catalytic soluble Cu(I) salts (e.g., CuI)[10]
Ligands Generally not usedOften required (e.g., diamines, phenanthrolines)[9][11]
Solvents High-boiling polar (NMP, DMF)[9]Varied, including xylene, DMF[12]
Yields Often moderate to low[12]Generally improved[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted 2-aminobenzanilides?

A1: The primary synthetic strategies include:

  • Reaction of isatoic anhydride with amines: A convergent approach where the core structure is formed in a single step.[2][14]

  • Reduction of 2-nitrobenzamides: A reliable method involving the reduction of a nitro group to an amine.[15][16]

  • Palladium-catalyzed Buchwald-Hartwig amination: A versatile cross-coupling reaction for forming the C-N bond between an ortho-substituted aryl halide and an amine.[4][7]

  • Copper-catalyzed Ullmann condensation: A classical method for C-N bond formation, though it often requires harsh conditions.[9][10]

  • Truce-Smiles Rearrangement: An intramolecular rearrangement to form the desired structure.[17]

Q2: I am observing multiple spots on my TLC plate when reacting isatoic anhydride with an amine. What could they be?

A2: The reaction of isatoic anhydride is known to sometimes produce byproducts.[1] Depending on the reaction conditions and the nature of the amine, side reactions can occur. A plausible mechanism involves the initial amine addition to the anhydride, followed by decarboxylation. However, competing reactions, especially with certain bases, can lead to a mixture of products. It is crucial to characterize these byproducts to understand the reaction pathway and optimize conditions to favor the desired product.[1]

Q3: When should I choose a Buchwald-Hartwig amination over an Ullmann condensation?

A3: The Buchwald-Hartwig amination is generally preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the traditionally harsh Ullmann condensation.[4][9] However, Ullmann-type reactions can be advantageous in specific cases, particularly when cost is a major factor, as copper catalysts are significantly cheaper than palladium catalysts. Recent advancements in Ullmann chemistry have also led to milder reaction conditions, making it a more viable alternative.[10]

Synthetic Pathways Overview

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods Isatoic_Anhydride Isatoic Anhydride + Amine Aminolysis Aminolysis & Decarboxylation Isatoic_Anhydride->Aminolysis Nitrobenzamide 2-Nitrobenzamide Reduction Nitro Group Reduction Nitrobenzamide->Reduction Aryl_Halide o-Halo Benzamide + Amine Buchwald Buchwald-Hartwig (Pd-catalyzed) Aryl_Halide->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) Aryl_Halide->Ullmann Sulfonamide Allylsulfonamide Precursor Smiles Truce-Smiles Rearrangement Sulfonamide->Smiles Product Substituted This compound Aminolysis->Product Reduction->Product Buchwald->Product Ullmann->Product Smiles->Product

Caption: Key synthetic routes to substituted 2-aminobenzanilides.

Q4: My this compound product is difficult to purify. What techniques can I use?

A4: Purification can indeed be challenging, especially if side reactions have occurred.[1] Standard techniques include:

  • Column Chromatography: Silica (B1680970) gel or alumina (B75360) column chromatography is the most common method. However, some N-substituted isatoic anhydride derivatives have been reported to be unstable on silica and alumina.[1] A careful selection of the stationary and mobile phases is essential.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Preparative TLC/HPLC: For small-scale reactions or when compounds are difficult to separate by column chromatography, preparative thin-layer chromatography or high-performance liquid chromatography can be used.

Q5: Are there any specific safety precautions I should take when working with isatoic anhydride?

A5: Yes. While isatoic anhydride is a useful reagent, it is important to handle it with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Some synthetic routes to isatoic anhydride itself may involve highly toxic reagents like phosgene, requiring stringent safety protocols.[3]

References

troubleshooting low conversion rates in 2-Aminobenzanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Aminobenzanilide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the reaction of isatoic anhydride (B1165640) with an amine, such as aniline (B41778). This reaction proceeds through a nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide (B116534).[1][2] This method is generally high-yielding and can be performed under various conditions.[1]

Q2: Is a catalyst necessary for the reaction between isatoic anhydride and aniline?

A catalyst is not always necessary. The reaction can be driven to completion by heating the reactants in a suitable solvent.[3] However, in some cases, particularly for three-component reactions involving an aldehyde, catalysts like sulfamic acid, SnCl₂, or indium chloride have been used to improve yields and reaction times.

Q3: What are the typical reaction conditions for this synthesis?

Reaction conditions can vary, but generally involve heating isatoic anhydride and the amine in a solvent. Common solvents include Dimethylformamide (DMF), benzene (B151609), toluene, and ethanol (B145695).[1][2][4] Reaction temperatures can range from 55°C to reflux, with reaction times from 15 minutes to several hours, depending on the scale and specific substrates.[1][4] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 10 minutes.[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q5: What is the best way to purify the crude this compound?

A common purification method involves precipitating the crude product by pouring the reaction mixture into ice-cold water.[1] The resulting solid can then be collected by vacuum filtration and further purified by recrystallization from a suitable solvent, such as ethanol or benzene.[1][5]

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in the synthesis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Rate Observed check_reactants 1. Verify Starting Material Quality start->check_reactants check_conditions 2. Evaluate Reaction Conditions check_reactants->check_conditions sub_reactants1 Purity of Isatoic Anhydride and Aniline check_reactants->sub_reactants1 sub_reactants2 Presence of Moisture check_reactants->sub_reactants2 check_side_reactions 3. Investigate Potential Side Reactions check_conditions->check_side_reactions sub_conditions1 Suboptimal Temperature check_conditions->sub_conditions1 sub_conditions2 Incorrect Solvent check_conditions->sub_conditions2 sub_conditions3 Insufficient Reaction Time check_conditions->sub_conditions3 optimize_purification 4. Optimize Purification Strategy check_side_reactions->optimize_purification sub_side_reactions1 Hydrolysis of Isatoic Anhydride check_side_reactions->sub_side_reactions1 sub_side_reactions2 Formation of Byproducts check_side_reactions->sub_side_reactions2 solution Improved Yield optimize_purification->solution sub_purification1 Product Loss During Workup optimize_purification->sub_purification1 sub_purification2 Inefficient Recrystallization optimize_purification->sub_purification2

Caption: A step-by-step workflow for troubleshooting low yields.

Starting Material Quality
  • Issue: Impure Isatoic Anhydride or Aniline.

    • Explanation: The purity of your starting materials is critical. Isatoic anhydride can degrade over time, and impurities in the aniline can interfere with the reaction.

    • Solution:

      • Use freshly purchased or purified isatoic anhydride.

      • Ensure the aniline is of high purity and has been stored correctly. Distill the aniline if its purity is questionable.

  • Issue: Presence of Moisture.

    • Explanation: Isatoic anhydride is susceptible to hydrolysis, which will convert it to 2-aminobenzoic acid and carbon dioxide, thus reducing the amount of starting material available for the desired reaction.[6] Water can react with the anhydride functionality.[6]

    • Solution:

      • Use anhydrous solvents.

      • Dry your glassware thoroughly before starting the reaction.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if you suspect significant moisture contamination.

Reaction Conditions
  • Issue: Suboptimal Temperature.

    • Explanation: The reaction temperature significantly impacts the reaction rate. A temperature that is too low will result in a slow or incomplete reaction.

    • Solution:

      • If the reaction is sluggish at a lower temperature, consider increasing it to reflux.

      • For reactions involving 2-aminobenzamide and an aldehyde, increasing the temperature from room temperature to 60°C has been shown to dramatically increase the yield and reduce reaction time.

  • Issue: Incorrect Solvent.

    • Explanation: The choice of solvent can influence the solubility of the reactants and the reaction rate.

    • Solution:

      • DMF is a common and effective solvent for this reaction.[4]

      • Other solvents like benzene, toluene, and ethanol have also been used successfully.[1] If you are experiencing low yields, consider trying a different solvent. A comparative table of solvent effects is provided below.

  • Issue: Insufficient Reaction Time.

    • Explanation: The reaction may not have reached completion.

    • Solution:

      • Monitor the reaction progress using TLC.[1]

      • If the starting materials are still present after the initial reaction time, extend the reaction time and continue to monitor.

Potential Side Reactions
  • Issue: Hydrolysis of Isatoic Anhydride.

    • Explanation: As mentioned earlier, isatoic anhydride can react with water to form 2-aminobenzoic acid.[6] This is a common side reaction if moisture is present.

    • Solution:

      • Take precautions to exclude moisture from your reaction.

  • Issue: Formation of Byproducts.

    • Explanation: While the reaction is generally clean, side reactions can occur, especially at higher temperatures or with impure starting materials. One potential byproduct is the formation of anthraniloylanthranilic acid from the self-reaction of isatoic anhydride.[7]

    • Solution:

      • Careful control of reaction temperature and the use of pure starting materials can minimize byproduct formation.

      • Proper purification techniques, such as recrystallization, are essential to remove any byproducts.

Purification Strategy
  • Issue: Product Loss During Workup.

    • Explanation: A significant amount of product can be lost during the purification process.

    • Solution:

      • When precipitating the product in water, ensure the water is ice-cold to minimize the solubility of the this compound.

      • During recrystallization, use the minimum amount of hot solvent required to dissolve the crude product to maximize recovery upon cooling.[5]

  • Issue: Inefficient Recrystallization.

    • Explanation: Choosing the wrong recrystallization solvent can lead to poor recovery or impure crystals.

    • Solution:

      • The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5]

      • Ethanol and benzene are commonly used for the recrystallization of 2-aminobenzamides.[1] A mixed solvent system, such as ethanol/water, can also be effective.[5]

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of 2-aminobenzamide derivatives synthesized from isatoic anhydride.

EntryAmineMethodSolventTemperature (°C)TimeYield (%)
14-FluoroanilineConventionalDMFHeating-72
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
3p-ToluidineConventionalBenzeneHeating-97
4IsopropylamineConventionalEthylene Dichloride553 h90.9
5DimethylamineConventional--15 min~50 (amide)
6Ammonia (aq)ConventionalDMF802 h85-95

Data adapted from multiple sources.[1][8]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-N-phenylbenzamide

This protocol is a general procedure adapted from the synthesis of N-substituted 2-aminobenzamides.[1]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • Aniline (1.0 equivalent)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice-cold water

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride in a suitable amount of DMF.

  • Add aniline to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-N-phenylbenzamide.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-phenylbenzamide

This protocol is a general procedure adapted from the microwave-assisted synthesis of N-substituted 2-aminobenzamides.[4]

Materials:

  • Isatoic anhydride (1.0 equivalent)

  • Aniline (1.0 equivalent)

  • Dimethylformamide (DMF) (a few drops)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine isatoic anhydride and aniline.

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a short period (e.g., 10 minutes).

  • After irradiation is complete, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation of the product.

  • Filter the solid precipitate and wash it with cold water.

  • Further purification can be performed by recrystallization if necessary.

Signaling Pathways and Logical Relationships

Diagram: Reaction Pathway for this compound Synthesis

ReactionPathway isatoic Isatoic Anhydride intermediate Unstable Intermediate isatoic->intermediate Nucleophilic Attack aniline Aniline aniline->intermediate product This compound intermediate->product Decarboxylation co2 CO2 intermediate->co2 Elimination

Caption: The reaction of isatoic anhydride with aniline.

References

preventing byproduct formation in the synthesis of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Aminobenzanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common laboratory-scale synthetic routes for this compound are:

  • Reduction of 2-Nitrobenzamide (B184338): This involves the reduction of a nitro group to an amine. Common reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (e.g., H₂ with Pd/C).[1][2][3]

  • From Isatoic Anhydride (B1165640) and Aniline (B41778): This method involves the reaction of isatoic anhydride with aniline, which proceeds via ring-opening and decarboxylation.[4]

  • Direct Coupling of Anthranilic Acid and Aniline: This involves the formation of an amide bond between anthranilic acid and aniline using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).[5][6][7]

Q2: I am seeing a significant amount of an insoluble white precipitate in my DCC coupling reaction. What is it and how can I remove it?

A2: The insoluble white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct formed from the reaction of DCC with the carboxylic acid.[7][8] DCU is notoriously insoluble in most common organic solvents. The most effective way to remove it is by filtration of the reaction mixture before the aqueous workup.

Q3: My reduction of 2-nitrobenzamide with SnCl₂ is complete, but I'm having trouble with the workup. There are a lot of tin salts. How can I improve this?

A3: The workup of SnCl₂ reductions can be challenging due to the formation of tin salts. To improve the workup, you can:

  • Basify the reaction mixture carefully with a concentrated base like NaOH or NaHCO₃ to a pH of 8-10. This will precipitate tin hydroxides.

  • Filter the mixture through a pad of Celite to remove the tin salts.

  • Thoroughly extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) to recover the product.

Q4: When using isatoic anhydride, I am getting a byproduct with a higher molecular weight than my desired this compound. What could this be?

A4: A common byproduct in reactions involving isatoic anhydride is the self-condensation product, which can be a quinazolinone derivative.[9][10] This can occur if the reaction is heated for an extended period or under certain catalytic conditions.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If using a coupling agent, ensure it is fresh and added in the correct stoichiometry.- For reductions, ensure the reducing agent is active and used in sufficient excess.- Extend the reaction time or increase the temperature if the reaction is sluggish, but be mindful of potential side reactions.
Side Reactions/Byproduct Formation - Coupling Reactions: Use an additive like HOBt to minimize side reactions and improve efficiency.[5][6] Aniline is a relatively weak nucleophile, so pre-activating the carboxylic acid with the coupling agent and HOBt before adding aniline can improve the yield.[5]- Isatoic Anhydride Route: Control the reaction temperature and time to minimize self-condensation. Ensure anhydrous conditions if water-sensitive reagents are used.- Nitro Reduction: Use a selective reducing agent to avoid over-reduction of other functional groups. For catalytic hydrogenation, ensure the catalyst is not poisoned.[1]
Product Loss During Workup - Ensure the pH is appropriate during aqueous extraction to keep the product in the organic layer. This compound is basic and can be protonated and move to the aqueous layer if the pH is too acidic.- Use a suitable solvent for extraction in which the product has good solubility.- Minimize the number of purification steps to avoid cumulative losses.
Issue 2: Presence of Impurities/Byproducts in the Final Product
Observed Impurity Potential Source and Identification Prevention and Removal
Starting Material (2-Nitrobenzamide, Anthranilic Acid, or Isatoic Anhydride) - Source: Incomplete reaction.- Identification: Compare the TLC or NMR spectrum of the product with that of the starting material.- Prevention: Drive the reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry.- Removal: Purify the crude product by column chromatography or recrystallization.
N,N'-Dicyclohexylurea (DCU) or other urea (B33335) byproducts - Source: Use of carbodiimide (B86325) coupling agents like DCC or EDC.[7][8]- Identification: Appears as a white, insoluble solid.- Prevention: Use a water-soluble carbodiimide like EDC, as the corresponding urea byproduct can be removed with an aqueous wash.[7]- Removal: Filter the reaction mixture before workup to remove insoluble DCU.
N-Acylurea - Source: Rearrangement of the O-acylisourea intermediate in carbodiimide couplings, especially in polar solvents.[11]- Identification: Can be identified by NMR and mass spectrometry.- Prevention: Use a less polar solvent like dichloromethane (B109758) (DCM). Add HOBt to trap the O-acylisourea intermediate.[11]- Removal: Column chromatography.
Quinazolinone Derivatives - Source: Self-condensation of isatoic anhydride or cyclization side reactions.[9][10]- Identification: Characterize by NMR and mass spectrometry.- Prevention: Control reaction temperature and time. Use appropriate stoichiometry of aniline.- Removal: Column chromatography.
Nitroso or Hydroxylamine Intermediates - Source: Incomplete reduction of the nitro group in the synthesis from 2-nitrobenzamide.[12]- Identification: May impart color to the product. Can be detected by mass spectrometry.- Prevention: Ensure sufficient reducing agent is used and allow for adequate reaction time.- Removal: Further reduction of the crude product or purification by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Starting Materials Typical Reagents & Conditions Advantages Disadvantages Typical Yield Range
Reduction of 2-Nitrobenzamide 2-NitrobenzamideSnCl₂/HCl; Fe/AcOH; H₂/Pd-C[1]Readily available starting material.Workup can be difficult due to metal salts; catalytic hydrogenation may reduce other functional groups.[1]70-90%
From Isatoic Anhydride Isatoic Anhydride, AnilineHeat in a solvent like DMF or microwave irradiation.[4]Often high-yielding and clean reaction with CO₂ as the main byproduct.Potential for self-condensation side reactions.[9][10]80-95%
Direct Coupling Anthranilic Acid, AnilineDCC or EDC/HOBt in an organic solvent like DCM or DMF.[5][6]Mild reaction conditions.Requires coupling agents which can be expensive and produce difficult-to-remove byproducts.[7][8]60-85%

Table 2: Common Byproducts and Their Origin

Byproduct Synthetic Route of Origin Reason for Formation
N,N'-Dicyclohexylurea (DCU)Direct CouplingReaction of DCC with the carboxylic acid.[7][8]
Ethyl-(N',N'-dimethylamino)propyl ureaDirect CouplingReaction of EDC with the carboxylic acid.[8]
N-AcylureaDirect CouplingRearrangement of the O-acylisourea intermediate.[11]
Quinazolinone derivativesFrom Isatoic AnhydrideSelf-condensation or further reaction of the product.[9][10]
2-NitrosobenzamideReduction of 2-NitrobenzamideIncomplete reduction of the nitro group.[12]
2-(Hydroxyamino)benzamideReduction of 2-NitrobenzamideIncomplete reduction of the nitro group.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride
  • Materials: Isatoic anhydride, Aniline, Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a minimal amount of DMF.

    • Add aniline (1.1 equivalents) to the solution.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, with the evolution of CO₂ gas.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from an ethanol (B145695)/water mixture to obtain pure this compound.[4]

Protocol 2: Synthesis of this compound via Reduction of 2-Nitrobenzamide with SnCl₂
  • Materials: 2-Nitrobenzamide, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Ethanol, Sodium hydroxide (B78521) (NaOH).

  • Procedure:

    • Suspend 2-nitrobenzamide (1 equivalent) in ethanol in a round-bottom flask.

    • Add a solution of SnCl₂·2H₂O (3-4 equivalents) in concentrated HCl to the suspension.

    • Heat the mixture at reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated NaOH solution to pH 8-10, which will precipitate tin salts.

    • Filter the mixture through a pad of Celite to remove the inorganic salts.

    • Extract the filtrate with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound via DCC Coupling of Anthranilic Acid and Aniline
  • Materials: Anthranilic acid, Aniline, Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Dichloromethane (DCM).

  • Procedure:

    • Dissolve anthranilic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

    • Add aniline (1.1 equivalents) to the reaction mixture and allow it to warm to room temperature.

    • Stir the reaction overnight. Monitor by TLC.

    • Filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[5]

Mandatory Visualizations

Synthesis_Pathways N2B 2-Nitrobenzamide Product This compound N2B->Product Reduction (e.g., SnCl₂, H₂/Pd-C) IA Isatoic Anhydride IA->Product Heat, DMF AA Anthranilic Acid AA->Product Coupling Agent (e.g., DCC, EDC/HOBt) Aniline1 Aniline Aniline2 Aniline Byproduct_Formation SM Starting Materials Intermediate Reactive Intermediate SM->Intermediate Reaction Conditions Byproduct2 Side Reaction Product (e.g., Quinazolinone) SM->Byproduct2 Self-condensation/ Undesired Reaction Product Desired Product (this compound) Intermediate->Product Desired Pathway Byproduct1 Reagent-derived Byproduct (e.g., DCU) Intermediate->Byproduct1 Side Reaction with Reagent Byproduct3 Incomplete Reaction Product (e.g., Nitroso intermediate) Intermediate->Byproduct3 Incomplete Conversion Troubleshooting_Workflow Start Experiment Performed CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No IncompleteRxn Analyze for Incomplete Reaction CheckYield->IncompleteRxn Yes SideRxn Analyze for Side Products CheckYield->SideRxn Yes WorkupLoss Review Workup Procedure CheckYield->WorkupLoss Yes IdentifyImpurity Identify Impurity (TLC, NMR, MS) CheckPurity->IdentifyImpurity Yes Success Successful Synthesis CheckPurity->Success No OptimizeConditions Optimize Reaction Conditions IncompleteRxn->OptimizeConditions SideRxn->OptimizeConditions ModifyWorkup Modify Workup/ Purification WorkupLoss->ModifyWorkup IdentifyImpurity->ModifyWorkup OptimizeConditions->Start ModifyWorkup->Start

References

Technical Support Center: 2-Aminobenzanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Aminobenzanilide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound on a larger scale?

A1: Several methods are available for the synthesis of this compound. The most prevalent and versatile method involves the reaction of isatoic anhydride (B1165640) with an appropriate amine.[1][2] This method is widely used due to the ready availability of starting materials and generally high yields.[1] Other notable methods include the reduction of 2-nitrobenzamide (B184338) derivatives and direct catalytic amidation of carboxylic acids or esters.[3][4]

Q2: What are the key advantages of the isatoic anhydride method for this compound production?

A2: The reaction of isatoic anhydride with amines is a popular choice for several reasons:

  • High Yields: This method often provides good to excellent yields of the desired 2-aminobenzamide (B116534) product.[2]

  • Versatility: It is a versatile route that can be used to synthesize a wide range of 2-aminobenzamide derivatives by varying the amine component.[1]

  • Accessible Starting Materials: Isatoic anhydride is a readily available commercial reagent.[1]

  • Process Simplicity: The reaction can be carried out using conventional heating or microwave irradiation, offering flexibility in experimental setup.[1][2]

Q3: Are there any safety concerns associated with the synthesis of this compound?

A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some reagents used in alternative synthetic routes can be hazardous. For instance, methods involving phosgene (B1210022) or its derivatives like triphosgene (B27547) for the synthesis of the isatoic anhydride precursor require strict control of reaction conditions to prevent exposure to these highly toxic substances.[5] Always consult the Safety Data Sheet (SDS) for all chemicals used and perform a thorough risk assessment before commencing any experiment.

Q4: Can microwave-assisted synthesis be used for the production of this compound?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous method for producing this compound and its derivatives from isatoic anhydride.[1][2] It can significantly reduce reaction times compared to conventional heating methods.[1][2] However, yields can sometimes be slightly lower than with conventional heating, so optimization of reaction conditions is important.[2]

Troubleshooting Guides

Problem: Low Yield in the Isatoic Anhydride Reaction
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider extending the reaction time or slightly increasing the temperature. For microwave synthesis, ensure the power and time are optimized.[1]
Sub-optimal Solvent The choice of solvent can influence the reaction outcome. Dimethylformamide (DMF) is commonly used.[1][2] Ensure the solvent is dry, as water can react with the anhydride.
Amine Reactivity The nucleophilicity of the amine can affect the reaction rate and yield. Less reactive amines may require longer reaction times or higher temperatures.
Product Precipitation Ensure the product is fully precipitated from the reaction mixture. Pouring the cooled reaction mixture into ice-cold water is a common method to induce precipitation.[1]
Loss during Purification Recrystallization is often used for purification.[1] To minimize losses, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.
Problem: Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Materials Monitor the reaction to completion using TLC to ensure all starting materials are consumed. Optimize the stoichiometry of the reactants.
Side Reactions The amino group of this compound can be susceptible to side reactions.[3] Careful control of reaction conditions (temperature, pH) can help minimize by-product formation.
Inefficient Purification If impurities persist after initial precipitation, a second recrystallization or column chromatography may be necessary to achieve the desired purity.
Contamination from Precursors Ensure the purity of the starting isatoic anhydride and amine. Impurities in the starting materials will likely carry through to the final product.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound from Isatoic Anhydride

This protocol is adapted from the synthesis of 2-amino-N-(p-tolyl)benzamide.[1]

Materials:

  • Isatoic anhydride

  • Aniline (B41778) (or desired primary amine)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice-cold water

  • Filtration apparatus

  • Benzene (B151609) (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of DMF.

  • Add aniline (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from benzene to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives

This protocol is based on the synthesis of 2-amino-N-(4-fluorophenyl)benzamide.[1][2]

Materials:

  • Isatoic anhydride

  • 4-Fluoroaniline (B128567) (or desired primary amine)

  • Dimethylformamide (DMF)

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Ice-cold water

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation at 140 W for 10 minutes.

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation of the product.

  • Filter the solid precipitate and wash it with cold water.

  • The collected solid is the desired 2-amino-N-(4-fluorophenyl)benzamide. Further purification can be performed by recrystallization if necessary.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave Synthesis for 2-Aminobenzamide Derivatives[1][2]
EntryAmineMethodSolventTemperature (°C)TimeYield (%)
14-FluoroanilineConventionalDMFHeating-72
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
3p-ToluidineConventionalBenzeneHeating-97
44-ChloroanilineConventionalDMFHeating-80
54-ChloroanilineMicrowave (140W)DMF (drops)-5 min70

Note: "-" indicates that the specific temperature was not provided in the source, only "Heating".

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Isatoic Anhydride Isatoic Anhydride Mixing in Solvent (e.g., DMF) Mixing in Solvent (e.g., DMF) Isatoic Anhydride->Mixing in Solvent (e.g., DMF) Amine Amine Amine->Mixing in Solvent (e.g., DMF) Heating Heating Mixing in Solvent (e.g., DMF)->Heating Conventional Microwave Irradiation Microwave Irradiation Mixing in Solvent (e.g., DMF)->Microwave Irradiation Microwave Precipitation (Ice Water) Precipitation (Ice Water) Heating->Precipitation (Ice Water) Microwave Irradiation->Precipitation (Ice Water) Filtration Filtration Precipitation (Ice Water)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Start Low Yield Low Yield Start->Low Yield Check Reaction Completion (TLC) Check Reaction Completion (TLC) Low Yield->Check Reaction Completion (TLC) Incomplete Incomplete Check Reaction Completion (TLC)->Incomplete Complete Complete Check Reaction Completion (TLC)->Complete Yes Extend Time / Increase Temp Extend Time / Increase Temp Incomplete->Extend Time / Increase Temp Optimize Solvent/Stoichiometry Optimize Solvent/Stoichiometry Incomplete->Optimize Solvent/Stoichiometry Extend Time / Increase Temp->Check Reaction Completion (TLC) Check Precipitation Check Precipitation Complete->Check Precipitation Check Purification Check Purification Check Precipitation->Check Purification

References

dealing with impurities in commercial 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Commercial 2-Aminobenzanilide

Welcome to the technical support center for commercial this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for handling impurities and other common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include isatoic anhydride, 2-nitrobenzamide, or related precursors.

  • Synthesis Byproducts: Side-reactions during synthesis can lead to various impurities.

  • Degradation Products: Over time, or with improper storage, this compound can degrade.

  • Residual Solvents: Solvents used in the synthesis and purification process may not be completely removed.

Q2: How can I assess the purity of my commercial this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating and quantifying the main compound from its impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and help quantify impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile impurities.

Q3: What is the typical purity specification for commercial this compound?

A3: The purity of commercial this compound can vary between suppliers. For research applications, a purity of >95% is often available. However, for more sensitive applications such as drug development or quantitative glycan analysis, higher purity grades (>98% or >99%) are recommended. Always refer to the supplier's certificate of analysis for lot-specific purity data.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
  • Question: I am using commercial this compound in a multi-step synthesis, and my yields are inconsistent, or I am observing unexpected side products. Could impurities be the cause?

  • Answer: Yes, impurities in your this compound are a likely cause. Unreacted starting materials or byproducts can participate in side reactions, leading to a lower yield of your desired product and the formation of unexpected compounds. It is recommended to purify the commercial this compound before use.

Issue 2: Poor Performance in Fluorescent Labeling of Glycans
  • Question: I am using this compound for fluorescent labeling of glycans, but I am getting low labeling efficiency and a high background signal. What could be the problem?

  • Answer: Low labeling efficiency can be due to impurities that interfere with the reductive amination reaction. A high background signal in your chromatogram may be caused by fluorescent impurities in the this compound reagent itself. It is crucial to use high-purity this compound for sensitive applications like glycan analysis and to effectively remove the excess labeling reagent after the reaction.

Issue 3: Difficulty in Purifying this compound by Column Chromatography
  • Question: I am trying to purify commercial this compound using silica (B1680970) gel column chromatography, but I am experiencing significant peak tailing and poor separation. What can I do?

  • Answer: This is a common issue when purifying basic compounds like aromatic amines on standard silica gel. The basic amine group interacts strongly with the acidic silanol (B1196071) groups on the silica surface, causing peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1% by volume), to your eluent system. Alternatively, using a different stationary phase like basic alumina (B75360) or a reverse-phase column may provide better results.

Data Presentation

Table 1: Comparison of Purification Methods for Commercial this compound

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single-Solvent Recrystallization>98%Simple, cost-effective for removing insoluble and some soluble impurities.May have lower recovery; solvent selection is critical.
Two-Solvent Recrystallization>99%Effective when a single suitable solvent cannot be found; can yield very high purity.More complex than single-solvent method; requires miscible solvents with different dissolving properties.
Silica Gel Column Chromatography>97%Good for separating a wide range of impurities.Can have issues with peak tailing for basic compounds; may require solvent system optimization.
Reverse-Phase Column Chromatography>98%Can be very effective for purifying basic amines, often with better peak shape than normal-phase.May be more expensive than normal-phase chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify commercial this compound by removing impurities through recrystallization.

Materials:

  • Commercial this compound

  • Ethanol (B145695) (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of commercial this compound in the minimum amount of hot 95% ethanol. Heat the mixture gently while stirring to facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Analysis by HPLC

Objective: To determine the purity of this compound using High-Performance Liquid Chromatography.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Record the chromatogram and calculate the purity based on the relative peak areas.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Commercial this compound dissolve Dissolve in Hot Ethanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add Hot Water hot_filter->add_water cool Cool to Crystallize add_water->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry hplc Purity Analysis by HPLC dry->hplc end Pure this compound hplc->end

Caption: Workflow for the purification of commercial this compound.

troubleshooting_guide cluster_synthesis Synthesis Problems cluster_labeling Glycan Labeling cluster_purification Purification Issues start Experiencing Issues with this compound? issue_type What is the nature of the issue? start->issue_type inconsistent_yields Inconsistent Yields / Side Products issue_type->inconsistent_yields Synthesis low_efficiency Low Labeling Efficiency / High Background issue_type->low_efficiency Labeling peak_tailing Peak Tailing in Column Chromatography issue_type->peak_tailing Purification solution_synthesis Purify commercial reagent before use. Consider recrystallization or chromatography. inconsistent_yields->solution_synthesis solution_labeling Use high-purity grade (>98%). Ensure complete removal of excess reagent post-reaction. low_efficiency->solution_labeling solution_purification Add triethylamine to eluent (0.1-1%). Use basic alumina or reverse-phase column. peak_tailing->solution_purification

Caption: Troubleshooting decision tree for this compound issues.

Technical Support Center: Optimization of Microwave-Assisted Synthesis of 2-Aminobenzanilides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of microwave-assisted synthesis of 2-aminobenzanilides. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of 2-aminobenzanilides.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Increase irradiation time in small increments (e.g., 1-2 minutes).[1] - Increase the reaction temperature.[2][3] - Ensure proper sealing of the microwave vial to prevent loss of volatile reagents.[4]
Suboptimal solvent choice- Use a high-boiling point, microwave-absorbing solvent like DMF or ethanol (B145695).[1][5] - Consider solvent-free conditions, which can sometimes improve yields.[2][6]
Incorrect stoichiometry- Verify the molar ratios of reactants (e.g., isatoic anhydride (B1165640) and the corresponding amine). An equimolar ratio is a good starting point.[1]
Catalyst issues (if applicable)- If using a catalyst (e.g., for related amidation reactions), ensure it is active and used in the correct concentration.[2][3]
Formation of Side Products/Impurities Decomposition of starting materials or product- Decrease the reaction temperature.[1] - Reduce the irradiation time. Microwave heating is rapid, and prolonged exposure can lead to degradation.[1]
Undesired side reactions- In syntheses starting from activated carboxylic acids (e.g., acyl chlorides), byproducts can form. Direct amidation of the acid or ester under microwave irradiation may provide a cleaner reaction profile.[7]
Incomplete conversion- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from over-exposure to microwaves.[1]
Reaction Mixture Charring or Turning Dark Localized overheating ("hot spots")- Ensure efficient stirring of the reaction mixture if your microwave reactor has this capability. - Add a few drops of a high-boiling point solvent like DMF to help distribute the heat more evenly.[1]
Thermal sensitivity of reagents or products- Lower the microwave power and/or the target temperature.[1]
Difficulty in Product Purification Presence of unreacted starting materials- Optimize the reaction conditions (time, temperature) to drive the reaction to completion.[1][2]
Formation of closely related byproducts- Recrystallization from a suitable solvent (e.g., ethanol or benzene) is often effective for purifying the final product.[1] - If recrystallization is insufficient, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for 2-aminobenzanilides compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages:

  • Drastically Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation.[1][8]

  • Improved Yields and Purity: In many cases, microwave synthesis can lead to higher yields and cleaner reaction profiles with fewer side products.[8]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, leading to significant energy savings.[8]

  • Rapid Optimization: The short reaction times allow for faster optimization of reaction conditions.

Q2: What is a suitable starting point for optimizing the reaction conditions?

A2: A good starting point for the synthesis of 2-aminobenzanilides from isatoic anhydride and an amine is to use equimolar amounts of the reactants. A few drops of a high-boiling point solvent like DMF can be added to facilitate heat absorption.[1] Initial microwave parameters can be set to a power of 140–420 W for a duration of 4–10 minutes.[1] The temperature can be initially set around 120-130 °C.[2][5]

Q3: Can this method be performed without a solvent?

A3: Yes, solvent-free (neat) microwave synthesis is a viable and environmentally friendly option for the synthesis of anilides and related compounds.[2][6] This approach can sometimes lead to good or even excellent yields.

Q4: My yield is lower with the microwave method compared to conventional heating. Why could this be?

A4: While microwave synthesis often improves yields, this is not always the case. Some compounds may be thermally sensitive to the rapid and intense heating provided by microwaves, leading to degradation and lower yields compared to the gentler, prolonged heating of conventional methods.[1] In such cases, further optimization of microwave parameters, such as lowering the temperature or power, is recommended to potentially improve the yield.[1]

Q5: How do I monitor the progress of my microwave-assisted reaction?

A5: The most common method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC).[1] You would typically run a small sample of your reaction mixture against the starting materials to observe the formation of the product spot and the disappearance of the reactant spots. Due to the rapid nature of microwave reactions, it is advisable to perform these checks at short time intervals during optimization.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Aminobenzanilides from Isatoic Anhydride

This protocol is adapted from the synthesis of 2-aminobenzamide (B116534) derivatives.[1]

Materials:

  • Isatoic anhydride (1.0 eq.)

  • Appropriate primary amine (1.0 eq.)

  • Dimethylformamide (DMF)

  • Microwave reactor with appropriate reaction vials and caps

Procedure:

  • In a microwave reaction vial, combine isatoic anhydride (e.g., 5-10 mmol) and the corresponding amine derivative (1.0 eq.).

  • Add a few drops of DMF to aid in heat absorption.

  • Seal the vial securely.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a power of 140–420 W for a duration of 4–10 minutes. The optimal power and time will depend on the specific reactants.

  • After irradiation, allow the vial to cool to a safe temperature before opening.

  • The crude product can then be purified, typically by recrystallization from a suitable solvent like ethanol.[1]

Protocol 2: Conventional Synthesis (for Comparison)

This protocol provides a conventional heating method for comparison of yields and reaction times.[1]

Materials:

  • Isatoic anhydride (1.0 eq.)

  • Appropriate primary amine (1.0 eq.)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (e.g., 5-10 mmol) in 5-10 mL of DMF.

  • Add a solution of the desired amine derivative (1.0 eq.) in 5-10 mL of DMF to the flask.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aminobenzanilide derivative.[1]

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reactants Combine Isatoic Anhydride & Amine in Vial start->reactants add_solvent Add DMF (optional) reactants->add_solvent seal_vial Seal Vial add_solvent->seal_vial microwave Microwave Irradiation (Time, Temp, Power) seal_vial->microwave cool Cool to Room Temp microwave->cool purify Purify Product (Recrystallization) cool->purify product Pure this compound purify->product end End product->end

Caption: Workflow for Microwave-Assisted Synthesis of 2-Aminobenzanilides.

troubleshooting_workflow start_node start_node decision_node decision_node action_node action_node issue_node issue_node success_node success_node start Reaction Complete check_yield Yield is Low? start->check_yield check_purity Purity is Low? check_yield->check_purity No low_yield_issue Low Yield check_yield->low_yield_issue Yes low_purity_issue Low Purity check_purity->low_purity_issue Yes success Successful Synthesis check_purity->success No increase_time Increase Irradiation Time increase_temp Increase Temperature increase_time->increase_temp check_solvent Optimize Solvent increase_temp->check_solvent low_yield_issue->increase_time decrease_temp Decrease Temperature decrease_time Decrease Irradiation Time decrease_temp->decrease_time optimize_purification Optimize Purification (e.g., Recrystallization) decrease_time->optimize_purification low_purity_issue->decrease_temp

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminobenzanilide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions involving this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am experiencing a low yield or no desired product in my reaction with this compound. What are the potential causes and how can I optimize the reaction?

Answer: Low or no yield in reactions involving this compound can arise from several factors, including suboptimal reaction conditions, reagent quality, and the specific synthetic route. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • This compound Purity: Ensure the purity of your this compound. Impurities can interfere with the reaction. Its melting point should be around 132-134°C.[1][2]

    • Solvent: Use dry, high-purity solvents. The presence of water can be detrimental in many reactions.

    • Other Reactants: Verify the purity and reactivity of all other starting materials, catalysts, and reagents.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the yield. Some reactions require elevated temperatures to proceed efficiently. For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, increasing the temperature from room temperature to 60°C can dramatically increase the yield.[3]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to the degradation of reactants or products.[4]

    • Atmosphere: Some reactions, particularly those involving catalysts sensitive to air, may require an inert atmosphere (e.g., argon or nitrogen).[5]

  • Choice of Catalyst and Base:

    • The choice of catalyst and base can be critical. For instance, in quinazolinone synthesis, various catalysts like boric acid/montmorillonite K10, lactic acid, or copper complexes have been used with success.[6][7] The base used can also influence the reaction outcome; in some cases, an additive base may have no or a negative effect.[8]

Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing significant amounts of side products and the final product is impure. How can I minimize these and purify my compound?

Answer: The formation of side products is a common issue. Here’s how to address it:

  • Identify Side Products: Use analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major side products. Understanding what is being formed can provide insight into competing reaction pathways. Common fragmentation pathways in MS for this compound include loss of the amino group and cleavage of the amide bond.[9]

  • Optimize Reaction Conditions:

    • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to side reactions.

    • Order of Addition: In some cases, the order in which reagents are added can influence the reaction pathway.

    • Temperature Control: Running the reaction at a lower temperature may increase selectivity for the desired product, although it may require a longer reaction time.

  • Purification:

    • Crystallization: Recrystallization from a suitable solvent is a powerful technique for purifying solid compounds. The solubility of this compound is good in polar protic solvents like methanol (B129727) and ethanol (B145695), but limited in water.[9]

    • Column Chromatography: For complex mixtures, column chromatography on silica (B1680970) gel is a standard method for separating the desired product from impurities.[5]

Issue 3: Reaction Stalls or Does Not Go to Completion

Question: My reaction with this compound starts but then stalls and does not go to completion. What should I investigate?

Answer: A stalled reaction can be frustrating. Consider the following possibilities:

  • Catalyst Deactivation: In catalyzed reactions, the catalyst may become deactivated over time. Ensure the catalyst is of good quality and consider adding it in portions if deactivation is suspected.[5]

  • Reagent Degradation: One of the reactants might be degrading under the reaction conditions. Check the stability of all starting materials at the reaction temperature. This compound itself is stable under normal conditions but may decompose at very high temperatures.[9]

  • Equilibrium: The reaction may be reaching a state of equilibrium. If so, you might need to remove a byproduct to drive the reaction forward (e.g., removal of water).

  • Inhibitors: Trace impurities in your starting materials or solvent could be inhibiting the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

A1: this compound is a neutral and stable compound with the chemical formula C13H12N2O and a molecular weight of 212.25 g/mol .[1][10] The amino group exhibits nucleophilic behavior typical of aromatic amines.[9] It is used as a fluorescent tag in glycan analysis and is a starting material for various synthetic reactions, including the Bargellini reaction.[11][12]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at room temperature (10°C - 25°C) in a well-closed container.[1]

Q3: What are some common reactions where this compound is used?

A3: It is a key precursor in the synthesis of various heterocyclic compounds, most notably quinazolinones and their derivatives.[6][7][13][14][15][16] It also participates in cyclization reactions and can be used in the Pfitzinger reaction to synthesize quinoline-4-carboxylic acids.[4][9][17][18][19]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is classified as an irritant. It can cause skin and serious eye irritation.[2] It may also be harmful if swallowed and may cause respiratory irritation.[10] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[20]

Quantitative Data

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one from 2-Aminobenzamide (B116534) and 4-chlorobenzaldehyde. [3]

EntryTemperature (°C)Time (min)Yield (%)
1Room Temp12020
2406065
3601097
4801097

Experimental Protocols

Protocol 1: Synthesis of 2,3-dihydroquinazolin-4(1H)-one Derivatives [3][6]

This protocol describes a general procedure for the cyclocondensation of 2-aminobenzamide with an aldehyde.

  • Reaction Setup: In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and the desired aldehyde (1 mmol).

  • Catalyst and Solvent: Add the chosen catalyst (e.g., a catalytic amount of lactic acid or a natural deep eutectic solvent (NADES)).[3][6] The reaction can be run neat or in a suitable solvent.

  • Reaction Conditions: Stir the mixture at the optimized temperature (e.g., 60-70 °C) for the required time (e.g., 10 minutes to several hours), monitoring the reaction by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product can often be purified by simple filtration if it precipitates, followed by washing with a suitable solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for the Pfitzinger Reaction [4][17]

This protocol outlines the synthesis of substituted quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound.

  • Hydrolysis of Isatin: In a suitable flask, dissolve isatin (1 equivalent) in an aqueous solution of a strong base (e.g., potassium hydroxide). Stir the mixture at room temperature for 1-2 hours to facilitate the hydrolysis of the amide bond to form the keto-acid intermediate.

  • Reaction with Carbonyl Compound: Slowly add the carbonyl compound (e.g., a ketone or aldehyde, 1.5 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-10 hours), monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If an organic solvent like ethanol was used, remove it under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with cold water and slowly add a concentrated acid (e.g., HCl) dropwise with stirring until the pH is acidic (pH ~4-5) to precipitate the quinoline-4-carboxylic acid product.

  • Isolation and Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions start Problem Encountered (e.g., Low Yield, Impurities) check_reagents Step 1: Verify Reagent Quality - Purity of this compound - Dryness of Solvents - Purity of other reactants start->check_reagents check_conditions Step 2: Review Reaction Conditions - Temperature - Reaction Time - Atmosphere check_reagents->check_conditions Reagents OK optimize_catalyst Step 3: Optimize Catalyst/Base System - Screen different catalysts - Vary base and concentration check_conditions->optimize_catalyst Conditions OK analyze_byproducts Step 4: Analyze Byproducts - Use MS, NMR - Identify side reaction pathways optimize_catalyst->analyze_byproducts System Optimized purification Step 5: Refine Purification - Recrystallization - Column Chromatography analyze_byproducts->purification Byproducts Identified solution Problem Resolved purification->solution

Caption: A general workflow for troubleshooting common issues in reactions.

Quinazolinone_Synthesis_Workflow Experimental Workflow: Quinazolinone Synthesis start Start: Reactants reactants This compound + Aldehyde/Ketone start->reactants add_catalyst Add Catalyst (e.g., Lactic Acid) reactants->add_catalyst reaction Heat and Stir (Monitor by TLC) add_catalyst->reaction workup Cool and Work-up reaction->workup purify Purify Product (Filtration/Recrystallization/ Chromatography) workup->purify product Final Product: 2,3-dihydroquinazolin-4(1H)-one purify->product

Caption: A typical experimental workflow for synthesizing quinazolinones.

Low_Yield_Diagnosis Logical Diagram for Diagnosing Low Yield rect_node rect_node start Low Product Yield is_reaction_occurring Is any reaction occurring (TLC)? start->is_reaction_occurring are_sm_pure Are starting materials pure? is_reaction_occurring->are_sm_pure Yes no_reaction Conclusion: Fundamental issue with reaction setup or reagents. is_reaction_occurring->no_reaction No are_conditions_optimal Are reaction conditions (T, t) optimal? are_sm_pure->are_conditions_optimal Yes check_sm Action: Check purity of starting materials (NMR, MP). are_sm_pure->check_sm No is_catalyst_active Is the catalyst active? are_conditions_optimal->is_catalyst_active Yes optimize_cond Action: Optimize temperature, time, and solvent. are_conditions_optimal->optimize_cond No replace_catalyst Action: Use fresh/different catalyst or co-catalyst. is_catalyst_active->replace_catalyst No degradation Possible Issue: Degradation of SM or product. is_catalyst_active->degradation Yes

References

effect of catalyst on the yield and purity of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminobenzanilide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

There are several established methods for the synthesis of this compound:

  • From Isatoic Anhydride (B1165640) and Aniline (B41778): This is a widely used method involving the reaction of isatoic anhydride with aniline. The reaction proceeds via nucleophilic attack of the amine on a carbonyl group of the anhydride, followed by ring-opening and decarboxylation to yield the desired this compound.[1]

  • Direct Catalytic Amidation: This route involves the direct coupling of 2-aminobenzoic acid and aniline in the presence of a catalyst. This method is advantageous as it generates water as the only stoichiometric byproduct.[2]

  • Reduction of Nitrobenzamides: The synthesis can also be achieved by the reduction of 2-nitrobenzanilide derivatives to the corresponding amine.[3]

Q2: How does the choice of catalyst influence the yield and purity of this compound?

The catalyst plays a crucial role in the direct amidation synthesis of this compound, significantly impacting both reaction rate and selectivity, which in turn affects yield and purity. Lewis acid catalysts, for example, can activate the carboxylic acid group of 2-aminobenzoic acid, facilitating the nucleophilic attack by aniline. The choice of catalyst can influence the formation of side products, such as self-condensation products of 2-aminobenzoic acid or undesired N-acylated byproducts.

Q3: What are the typical byproducts in the synthesis of this compound and how can they be minimized?

Common byproducts can include:

  • Unreacted starting materials: Incomplete reactions can leave residual 2-aminobenzoic acid/isatoic anhydride and aniline.

  • Diacylated products: The amino group of the newly formed this compound could potentially react with another molecule of the activated benzoic acid derivative.

  • Products from side reactions: Depending on the reaction conditions, other side reactions may occur. For instance, in N-arylation reactions, hydrodehalogenation can be a competing pathway.

To minimize byproducts, it is crucial to optimize reaction conditions such as temperature, reaction time, and the stoichiometry of the reactants. The choice of an appropriate catalyst and solvent is also critical.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Strategy
Low or No Yield Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage.- Use a fresh batch of catalyst. - Ensure anhydrous reaction conditions if the catalyst is moisture-sensitive.
Low Reaction Temperature: The activation energy for the reaction may not be reached.- Gradually increase the reaction temperature and monitor the progress by TLC.
Poor Solubility of Reactants: The reactants may not be sufficiently dissolved in the chosen solvent.- Screen for a more suitable solvent that dissolves all reactants. - Consider using a co-solvent system.
Low Purity/Multiple Spots on TLC Side Reactions: The reaction conditions may be promoting the formation of byproducts.- Lower the reaction temperature. - Reduce the reaction time. - Adjust the stoichiometry of the reactants.
Catalyst-Induced Degradation: The catalyst might be causing the degradation of the product or starting materials.- Screen for a milder catalyst. - Reduce the catalyst loading.
Inadequate Purification: The purification method may not be effective in removing all impurities.- Optimize the recrystallization solvent. - Consider column chromatography for purification.

Data Presentation

Table 1: Effect of Different Catalysts on the Direct Amidation of 2-Aminobenzoic Acid with Aniline (Hypothetical Data)

Catalyst Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
TiF₄10120248595
H₃BO₃15140207892
ZrCl₄10120247590
None-14048<10-

Note: This data is hypothetical and for illustrative purposes to show how catalyst choice can impact the reaction outcome. Actual results may vary.

Table 2: Reaction of Isatoic Anhydride with Aniline under Different Conditions

Method Solvent Temperature (°C) Time Yield (%) Reference
Conventional HeatingDMFReflux-72[1]
Microwave (140W)DMF (drops)-10 min65[1]
Conventional HeatingBenzene (B151609)Reflux-97[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride and Aniline (Conventional Heating)
  • In a round-bottom flask, dissolve 1 equivalent of isatoic anhydride in a suitable solvent (e.g., DMF or benzene).[1]

  • Add 1 equivalent of aniline to the solution.[1]

  • Heat the reaction mixture under reflux.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.[1]

  • Collect the solid precipitate by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., benzene or ethanol) to obtain pure this compound.[1]

Protocol 2: TiF₄-Catalyzed Direct Amidation of 2-Aminobenzoic Acid with Aniline
  • To a reaction vessel, add 2-aminobenzoic acid (1.1 equivalents), aniline (1 equivalent), and TiF₄ (10 mol%).[4]

  • Add a suitable solvent (e.g., toluene).

  • Heat the mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).[4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute it with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Reactants Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Reaction_Mixture Heating Heating/ Stirring Reaction_Mixture->Heating Quenching Quenching/ Precipitation Heating->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Crude_Product Crude Product Washing->Crude_Product Recrystallization Recrystallization/ Chromatography Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Yes Check_Purity Low Purity? Low_Yield->Check_Purity No Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp Optimize_Temp->Check_Purity Adjust_Conditions Adjust Reaction Conditions (Time, Stoichiometry) Check_Purity->Adjust_Conditions Yes Success Success Check_Purity->Success No Purification Improve Purification Method Adjust_Conditions->Purification Purification->Success

Caption: A logical troubleshooting workflow for this compound synthesis.

References

solvent effects on the reaction rate of 2-Aminobenzanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminobenzanilide. The information focuses on the impact of solvent choice on the reaction rate and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound from isatoic anhydride (B1165640)?

The synthesis of this compound from isatoic anhydride and aniline (B41778) proceeds through a nucleophilic acyl substitution followed by a decarboxylation step. The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the isatoic anhydride. This is followed by the opening of the anhydride ring and subsequent elimination of carbon dioxide to yield the final this compound product.[1]

Q2: How does the choice of solvent affect the rate of this compound synthesis?

The solvent plays a crucial role in the reaction by influencing the solubility of reactants, stabilizing intermediates and transition states, and in some cases, participating in the reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often effective for this synthesis. They can solvate the reactants and intermediates, facilitating the reaction. For instance, Dimethylformamide (DMF) is commonly used in the synthesis of 2-aminobenzamides.[1]

  • Polar Protic Solvents (e.g., Ethanol, Formic Acid): Protic solvents can hydrogen bond with the reactants and intermediates. Acidic solvents like formic acid can catalyze the reaction by protonating the carbonyl group of the isatoic anhydride, making it more electrophilic and susceptible to nucleophilic attack. Kinetic studies on related reactions have shown that the reaction can be significantly faster in acidic solvents.[2]

  • Non-Polar Solvents (e.g., Benzene, Toluene): While less common, non-polar solvents can be used. In some cases, as with the synthesis of 2-amino-N-(p-tolyl)benzamide, a high yield has been reported in benzene.[1]

Q3: Can this reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been explored for the synthesis of related quinazolinone derivatives from isatoic anhydride, which proceeds via a 2-aminobenzamide (B116534) intermediate. These methods are often promoted by microwave irradiation or the use of a catalyst and can offer advantages in terms of reduced environmental impact and simplified work-up procedures.

Q4: Is microwave-assisted synthesis a viable option, and how does it compare to conventional heating?

Microwave-assisted synthesis is a viable and often faster alternative to conventional heating for the synthesis of 2-aminobenzamides.[1] Microwave irradiation can significantly reduce reaction times, in some cases from hours to minutes.[1] However, the yield may vary, and for some thermally sensitive compounds, conventional heating might provide a better outcome.

Troubleshooting Guides

Issue 1: Low or no yield of this compound.

Potential Cause Troubleshooting Steps
Poor solubility of isatoic anhydride. 1. Select a more appropriate solvent. Polar aprotic solvents like DMF or DMSO are good starting points. 2. Gently heat the solvent to aid dissolution before adding the amine. 3. Consider using a co-solvent system to improve solubility.
Low reactivity of the amine. 1. Ensure the aniline is of high purity. 2. If using a substituted aniline with electron-withdrawing groups, a higher reaction temperature or a catalyst may be required.
Suboptimal reaction temperature. 1. If the reaction is slow at room temperature, gradually increase the temperature. Monitor for potential side product formation at higher temperatures. 2. For thermally sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
Incomplete reaction. 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. If the reaction stalls, consider adding a catalyst (e.g., a catalytic amount of a protic acid if compatible with your reagents).

Issue 2: Formation of side products.

Potential Cause Troubleshooting Steps
Decomposition of isatoic anhydride. 1. Avoid excessively high temperatures. 2. Use freshly opened or properly stored isatoic anhydride.
Self-condensation of isatoic anhydride. 1. Add the aniline to the solution of isatoic anhydride in a controlled manner.
Reaction with solvent. 1. Ensure the solvent is inert under the reaction conditions. For example, avoid using alcohol solvents at high temperatures where they might act as nucleophiles.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminobenzamide derivatives from isatoic anhydride, providing a comparative overview of different solvents and methods.

AmineMethodSolventTemperature (°C)TimeYield (%)
4-FluoroanilineConventionalDMFHeating-72
4-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
p-ToluidineConventionalBenzeneHeating-97
IsopropylamineConventionalEthylene Dichloride553 h90.9

[Data sourced from BenchChem Application Notes][1]

Experimental Protocols

Protocol 1: Conventional Synthesis in DMF
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatoic anhydride (1 equivalent) in an appropriate amount of Dimethylformamide (DMF).

  • Addition of Amine: Add aniline (1 equivalent) to the solution.

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the this compound.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[1]

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe reaction vessel, combine isatoic anhydride (1 equivalent) and aniline (1 equivalent).

  • Solvent Addition: Add a few drops of DMF to the mixture.

  • Microwave Irradiation: Expose the reaction mixture to microwave irradiation (e.g., 140 W) for a short duration (e.g., 10 minutes).

  • Work-up: After irradiation, cool the reaction vessel to room temperature. Add ice-cold water to precipitate the product.

  • Purification: Filter the solid and wash it with cold water. Further purification can be achieved by recrystallization.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Mix Isatoic Anhydride and Aniline in Solvent heating Conventional Heating (Reflux) prep_reactants->heating Method 1 microwave Microwave Irradiation prep_reactants->microwave Method 2 precipitation Precipitation in Ice-Water heating->precipitation microwave->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization final_product final_product recrystallization->final_product Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Solvent Properties to Reaction Rate

solvent_effects cluster_properties Solvent Properties cluster_effects Effects on Reaction solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity proticity Proticity (Protic vs. Aprotic) solvent_choice->proticity solubility Reactant Solubility solvent_choice->solubility transition_state Transition State Stabilization polarity->transition_state catalysis Catalysis (e.g., Acid Catalysis) proticity->catalysis reaction_rate Reaction Rate solubility->reaction_rate transition_state->reaction_rate catalysis->reaction_rate

Caption: Influence of solvent properties on the reaction rate.

References

workup procedure for 2-Aminobenzanilide synthesis to maximize purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminobenzanilide Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the workup and purification of this compound to achieve maximum purity.

Troubleshooting Guide

This section addresses common issues encountered during the workup and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Product Does Not Precipitate/Crystallize 1. The solution is too dilute (too much solvent was used).2. Supersaturation has occurred, and crystallization has not been initiated.1. Evaporate a portion of the solvent to increase the product concentration and attempt cooling again.[1]2. Induce crystallization by scratching the inside wall of the flask at the liquid's surface with a glass rod.[1]3. Add a single, pure seed crystal of this compound to the solution.[1]4. If using a mixed solvent system, carefully add a small amount of the anti-solvent (the solvent in which the product is less soluble) dropwise until turbidity persists, then warm slightly to redissolve and cool again slowly.[1]
Low Recovery of Purified Product 1. Excessive solvent was used during recrystallization, leaving a significant amount of product dissolved in the mother liquor.2. Premature crystallization occurred during the hot filtration step.3. The product has higher than anticipated solubility in the cold recrystallization solvent.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]2. Preheat the filtration funnel and receiving flask with hot solvent before performing the hot filtration to prevent the solution from cooling and crystallizing prematurely.[1]3. Ensure the flask is thoroughly cooled in an ice bath to minimize the product's solubility before the final filtration.[1]4. Concentrate the mother liquor (the liquid left after filtration) and cool it to obtain a second crop of crystals.[1]
Final Product is Colored or Appears Impure 1. Presence of colored, non-crystalline impurities.2. Impurities have co-precipitated with the desired product.3. Cooling during recrystallization was too rapid, trapping impurities within the crystal lattice.1. Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Reheat the solution to boiling for a few minutes before filtering.[1]2. Ensure the crystallization process occurs by allowing the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[1][2]
Oily Precipitate Forms Instead of Crystals 1. The boiling point of the recrystallization solvent is higher than the melting point of the product.2. The product is precipitating from a supersaturated solution at a temperature above its melting point.1. Choose a recrystallization solvent with a lower boiling point.2. Lower the concentration of the solute in the solution by adding more hot solvent before allowing it to cool.

Frequently Asked Questions (FAQs)

Q1: What is the general workup procedure after synthesizing this compound from isatoic anhydride (B1165640) and aniline (B41778)? A1: After the reaction is complete, the mixture should be cooled to room temperature. The product is then typically precipitated by pouring the reaction mixture into ice-cold water. The resulting solid is collected by filtration and washed with cold water to remove water-soluble impurities.[3] This crude product then requires further purification, usually by recrystallization.

Q2: What are the best solvents for the recrystallization of this compound to achieve high purity? A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] For aromatic amines like this compound, common single solvents to test include ethanol, methanol, or toluene.[1] Benzene has also been reported as a suitable recrystallization solvent.[3] Mixed solvent systems, such as ethanol/water or acetone/water, can also be highly effective.[1] The optimal solvent should be determined on a small scale first.

Q3: How can I remove colored impurities during the workup? A3: Colored impurities can be effectively removed by adding a small amount of activated charcoal to the hot solution of your crude product before the hot filtration step of recrystallization.[1] The charcoal adsorbs the colored compounds, which are then removed by filtration.

Q4: My yield is very low after recrystallization. What is the most common reason for this? A4: The most frequent cause of low recovery is using too much solvent during the dissolution step.[1] It is critical to use the absolute minimum volume of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your product in the solution even after cooling, thereby reducing your isolated yield.[1]

Q5: Why is slow cooling important during recrystallization? A5: Slow cooling allows for the formation of large, well-defined crystals.[2] This process is selective, meaning that the molecules of the desired compound will preferentially arrange themselves into the crystal lattice, while impurity molecules remain in the solution. If cooling is too rapid, impurities can become trapped within the quickly forming crystals, resulting in a less pure final product.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride

This protocol describes the synthesis via conventional heating.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or benzene.[3]

  • Reagent Addition: Add aniline (1 equivalent) to the solution.

  • Heating: Heat the reaction mixture under reflux. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[3]

  • Workup (Precipitation): Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing ice-cold water to precipitate the crude this compound.[3]

  • Filtration: Collect the solid precipitate by vacuum filtration and wash the solid with cold water.[3]

  • Drying: Allow the crude product to air-dry or dry it in a desiccator. This crude solid will be purified by recrystallization.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is just completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: Preheat a second flask and a funnel with fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution containing the product to remove the charcoal or any other insoluble impurities.[1]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Afterwards, place the flask in an ice bath to maximize the formation of crystals.[1]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the pure crystals completely before determining the final yield and characterizing the product.

Quantitative Data

The following table summarizes reaction conditions and yields for the synthesis of various 2-aminobenzamide (B116534) derivatives from isatoic anhydride, demonstrating the versatility of the reaction.

EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14-FluoroanilineConventionalDMFHeating-72[3]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[3]
3p-ToluidineConventionalBenzeneHeating-97[3]
4Isopropyl amineConventionalEthylene Dichloride553 h90.9[3]

Workflow Diagram

The following diagram illustrates the general workflow for the workup and purification of this compound to maximize purity.

Workup_Purification_Workflow reaction Completed Reaction Mixture precipitation Precipitation (Add to Ice Water) reaction->precipitation Quench filtration1 Vacuum Filtration (Wash with Cold Water) precipitation->filtration1 crude_product Crude this compound filtration1->crude_product Isolate dissolution Dissolution (Min. Hot Solvent) crude_product->dissolution Purify branch_point dissolution->branch_point decolorization Decolorization (Add Activated Charcoal) hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling & Ice Bath hot_filtration->crystallization Cool filtration2 Vacuum Filtration (Wash with Cold Solvent) crystallization->filtration2 pure_product Pure this compound Crystals filtration2->pure_product Isolate branch_point->decolorization If colored branch_point->hot_filtration If not colored

Caption: Workflow for the workup and purification of this compound.

References

common pitfalls to avoid in 2-Aminobenzanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Aminobenzanilide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound from isatoic anhydride (B1165640) and an amine is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure you are using an appropriate solvent and temperature for the specific amine you are using. For some amines, conventional heating in a solvent like DMF or benzene (B151609) is effective, while for others, microwave irradiation may be necessary to drive the reaction to completion.[1][2]

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature is crucial.

    • Solution: Refer to established protocols for the specific amine being used. For example, the reaction of isatoic anhydride with p-toluidine (B81030) in benzene under reflux gives a high yield (97%).[2] In contrast, using DMF may be suitable for other amines like 4-fluoroaniline (B128567).[1]

  • Decomposition of Starting Material: Isatoic anhydride can decompose, especially in the presence of moisture.

    • Solution: Ensure that the isatoic anhydride is pure and dry. Store it in a desiccator.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: The primary side reaction is the self-condensation of isatoic anhydride or reaction with water. Using an appropriate excess of the amine and ensuring anhydrous conditions can help minimize these side reactions.

Below is a troubleshooting workflow to help diagnose the cause of low yield:

Low_Yield_Troubleshooting start Low Yield of This compound check_completion Was the reaction monitored to completion (e.g., by TLC)? start->check_completion incomplete Incomplete Reaction: - Increase reaction time - Increase temperature - Consider microwave irradiation check_completion->incomplete No check_conditions Were optimal solvent and temperature used for the specific amine? check_completion->check_conditions Yes final_product Improved Yield incomplete->final_product suboptimal Sub-optimal Conditions: - Consult literature for  validated protocols - Perform solvent screen check_conditions->suboptimal No check_sm_purity Were the starting materials pure and dry? check_conditions->check_sm_purity Yes suboptimal->final_product impure_sm Impure/Wet Starting Material: - Recrystallize/purify  starting materials - Ensure anhydrous  conditions check_sm_purity->impure_sm No check_sm_purity->final_product Yes impure_sm->final_product

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: I am observing significant amounts of impurities in my crude this compound product. What are these impurities and how can I remove them?

A2: The most common impurities are unreacted starting materials (isatoic anhydride and the amine) and potential side products.

  • Unreacted Isatoic Anhydride: This can be removed by washing the crude product with a dilute base solution, such as aqueous sodium bicarbonate. Isatoic anhydride will react to form a water-soluble salt.

  • Unreacted Amine: Excess amine can often be removed by washing with a dilute acid solution, like dilute HCl.

  • Side Products: The formation of quinazolinones or other heterocyclic compounds can occur, especially at high temperatures.[2] Purification is typically achieved through recrystallization or column chromatography.

    • Recrystallization: A common and effective method for purifying 2-aminobenzanilides. Solvents such as benzene or ethanol (B145695) are often used.[1][2]

    • Column Chromatography: For difficult separations, silica (B1680970) gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) can be employed.

The general purification workflow is as follows:

Purification_Workflow start Crude this compound wash_base Wash with dilute aqueous base (e.g., NaHCO3) to remove unreacted isatoic anhydride start->wash_base wash_acid Wash with dilute aqueous acid (e.g., HCl) to remove excess amine wash_base->wash_acid dry Dry the crude product wash_acid->dry recrystallize Recrystallize from a suitable solvent (e.g., benzene, ethanol) dry->recrystallize column Perform column chromatography if impurities persist recrystallize->column Impure final_product Pure this compound recrystallize->final_product Pure column->final_product

Caption: General purification workflow for this compound.

Q3: I am considering a synthetic route starting from 2-nitrobenzoyl chloride. What are the potential pitfalls of this method?

A3: While the reduction of a nitro group to an amine is a common transformation, the use of 2-nitrobenzoyl chloride followed by reduction presents specific challenges. A more direct, but potentially problematic route, involves the use of 2-aminobenzoyl chloride. The primary pitfall with 2-aminobenzoyl chloride is its instability. The amino group can react intermolecularly with the acyl chloride, leading to polymerization. To circumvent this, the amino group often requires protection before forming the acyl chloride, which adds extra steps to the synthesis.

Another common route involves the acylation of an amine with 2-nitrobenzoyl chloride, followed by reduction of the nitro group. A potential pitfall here is the incomplete reduction of the nitro group, leading to impurities that can be difficult to separate from the desired this compound. Careful selection of the reducing agent and reaction conditions is critical.

Data Presentation

The following table summarizes reaction conditions and yields for the synthesis of various 2-aminobenzamide (B116534) derivatives from isatoic anhydride, as reported in the literature. This data can serve as a useful reference for optimizing your own experimental conditions.

EntryAmineMethodSolventTemperature (°C)TimeYield (%)Reference
14-FluoroanilineConventional HeatingDMF--72[1]
24-FluoroanilineMicrowave (140W)DMF (drops)-10 min65[1]
3p-ToluidineConventional HeatingBenzeneReflux-97[1][2]
4Isopropyl amineConventional HeatingEthylene Dichloride553 h90.9[1]
5DimethylamineConventional Heating--15 min~50[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide from Isatoic Anhydride [1]

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable amount of benzene.

  • Add p-toluidine (1 equivalent) to the solution.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide from Isatoic Anhydride [1]

  • In a microwave-safe reaction vessel, combine isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).

  • Add a few drops of DMF to the mixture.

  • Expose the reaction mixture to microwave irradiation at 140 W for 10 minutes.

  • After the irradiation is complete, cool the reaction vessel to room temperature.

  • Add ice-cold water to the reaction mixture to induce precipitation of the product.

  • Filter the solid precipitate and wash it with cold water.

  • Further purification can be performed by recrystallization if necessary.

Below is a diagram illustrating the general reaction scheme.

Reaction_Scheme cluster_reactants Reactants cluster_products Products isatoic Isatoic Anhydride plus + isatoic->plus amine R-NH2 (Amine) plus->amine conditions Heat or Microwave plus->conditions product This compound Derivative plus2 + product->plus2 co2 CO2 plus3 + co2->plus3 h2o H2O conditions->product plus2->co2 plus3->h2o

Caption: General reaction of isatoic anhydride with an amine.

References

Validation & Comparative

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 2-Aminobenzanilide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a compound and its fragments. This guide offers a comprehensive comparison of the mass spectrometric behavior of 2-Aminobenzanilide and its structural isomers, 3-Aminobenzanilide and 4-Aminobenzanilide, supported by experimental data and detailed protocols.

At the heart of this analysis is this compound, a molecule with the chemical formula C₁₃H₁₂N₂O and a molecular weight of approximately 212.25 g/mol .[1][2] Its mass spectrum, and those of its isomers, reveals a wealth of information about its stability and fragmentation pathways under electron ionization.

Comparative Analysis of Aminobenzanilide Isomers

The positioning of the amino group on the benzoyl ring significantly influences the fragmentation pattern of aminobenzanilides. Below is a comparative summary of the key mass spectral data for the 2-, 3-, and 4-isomers.

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) Base Peak (m/z)
This compound212120, 92, 77120
3-Aminobenzanilide212120, 92, 77120
4-Aminobenzanilide212120, 92, 77120

Note: The relative intensities of fragment ions can vary slightly depending on the specific instrumentation and experimental conditions.

While the major fragment ions are consistent across the isomers, subtle differences in their relative abundances can be observed, reflecting the influence of the amino group's position on bond stabilities.

Deciphering the Fragmentation Pathways

The fragmentation of aminobenzanilides under electron ionization (EI) is primarily driven by the cleavage of the amide bond and fragmentation of the aromatic rings. A key fragmentation pathway for all three isomers involves the cleavage of the C-N bond of the amide linkage.

A logical workflow for the mass spectrometry analysis is depicted below:

workflow General Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolution Dissolution in a suitable solvent (e.g., methanol (B129727), acetonitrile) injection Sample Injection into GC-MS dissolution->injection ionization Electron Ionization (70 eV) injection->ionization fragmentation Molecular Fragmentation ionization->fragmentation detection Ion Detection fragmentation->detection acquisition Data Acquisition detection->acquisition analysis Spectral Analysis and Interpretation acquisition->analysis

Caption: General workflow for GC-MS analysis.

The proposed fragmentation pathway for this compound is illustrated below. The primary cleavage occurs at the amide bond, leading to the formation of the 2-aminobenzoyl cation (m/z 120) and an aniline (B41778) radical. The 2-aminobenzoyl cation is the base peak in the spectrum, indicating its high stability. This cation can further fragment by losing a molecule of carbon monoxide (CO) to form an ion at m/z 92. The aniline cation (m/z 93) can also be formed, which then loses a hydrogen atom to give the abundant ion at m/z 92. The phenyl cation (m/z 77) arises from the cleavage of the aniline ring.

fragmentation Proposed Fragmentation Pathway of this compound M [C₁₃H₁₂N₂O]⁺˙ m/z = 212 frag1 [C₇H₆NO]⁺ 2-aminobenzoyl cation m/z = 120 M->frag1 - C₆H₅N• frag5 [C₆H₇N]⁺ Anilinium ion m/z = 93 M->frag5 - C₇H₅NO• frag3 [C₆H₄N]⁺ m/z = 92 frag1->frag3 - CO frag2 [C₆H₅N]⁺˙ Aniline radical cation m/z = 93 frag4 [C₆H₅]⁺ Phenyl cation m/z = 77 frag2->frag4 - HCN frag5->frag3 - H•

Caption: Fragmentation of this compound.

Experimental Protocols

A standardized protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of aminobenzanilides is outlined below.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the aminobenzanilide isomer.

  • Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile (B52724) to create a 1 mg/mL stock solution.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Identify the peaks corresponding to the aminobenzanilide isomers based on their retention times and mass spectra.

  • Integrate the peaks to determine their relative abundances.

  • Compare the obtained mass spectra with library data (e.g., NIST) for confirmation.

Conclusion

The mass spectrometric analysis of this compound and its isomers provides a clear and reproducible method for their identification and differentiation. The dominant fragmentation pathways, primarily involving the cleavage of the amide bond, are consistent across the isomers, with the resulting 2-aminobenzoyl cation being a characteristic and abundant fragment. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own analyses, contributing to the broader understanding and application of these important chemical entities in various scientific fields.

References

A Comparative Guide: Conventional Heating vs. Microwave Synthesis of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of synthetic routes is a critical endeavor. The synthesis of 2-aminobenzanilide, a key structural motif in many pharmacologically active compounds, provides an excellent case study for comparing traditional and modern heating techniques. This guide offers an objective comparison of conventional heating and microwave-assisted synthesis for the preparation of this compound and its derivatives, supported by experimental data, to elucidate the distinct advantages of each approach.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that can dramatically accelerate chemical reactions.[1] Unlike conventional heating, which relies on the slow transfer of heat from an external source, microwave irradiation directly heats the reactants and solvent through dielectric polarization and ionic conduction.[2] This results in rapid and uniform heating throughout the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[1][3]

Quantitative Performance Comparison

The following table summarizes the experimental data for the synthesis of 2-aminobenzamide (B116534) derivatives, illustrating the significant advantages of microwave-assisted synthesis over conventional heating.

Amine ReactantMethodSolventTemperature (°C)TimeYield (%)
4-Fluoroaniline (B128567)ConventionalDMFReflux-72
4-FluoroanilineMicrowave (140W)DMF (drops)-10 min65
p-Toluidine (B81030)ConventionalBenzene (B151609)Reflux-97
Isopropyl amineConventionalEthylene Dichloride553 h90.9
4-ChloroanilineConventionalDMFReflux-80
4-ChloroanilineMicrowave (140W)Solvent-free-5 min70

Data compiled from multiple sources for representative 2-aminobenzamide derivatives.[4][5]

Experimental Protocols

The synthesis of this compound and its derivatives is commonly achieved through the reaction of isatoic anhydride (B1165640) with a primary amine.

Protocol 1: Conventional Synthesis of 2-Amino-N-(p-tolyl)benzamide [4]

  • Materials: Isatoic anhydride, p-Toluidine, Dimethylformamide (DMF), Benzene, Ice-cold water, Standard laboratory glassware (round-bottom flask, condenser), Heating mantle or oil bath, Filtration apparatus.

  • Procedure:

    • Dissolve isatoic anhydride (1 equivalent) in a suitable amount of DMF in a round-bottom flask.

    • Add p-toluidine (1 equivalent) to the solution.

    • Heat the reaction mixture under reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid precipitate by filtration and wash with cold water.

    • Recrystallize the crude product from benzene to obtain pure 2-amino-N-(p-tolyl)benzamide.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-N-(4-fluorophenyl)benzamide [4]

  • Materials: Isatoic anhydride, 4-Fluoroaniline, Dimethylformamide (DMF), Microwave reactor, Microwave-safe reaction vessel, Ice-cold water, Filtration apparatus.

  • Procedure:

    • In a microwave-safe reaction vessel, place isatoic anhydride (1 equivalent) and 4-fluoroaniline (1 equivalent).

    • Add a few drops of DMF to the mixture.

    • Expose the reaction mixture to microwave irradiation at 140 W for 10 minutes.

    • After irradiation is complete, cool the reaction vessel to room temperature.

    • Add ice-cold water to the reaction mixture to induce precipitation of the product.

    • Filter the solid precipitate and wash it with cold water.

Visualizing the Workflow

The fundamental difference between the two methods lies in the heating and reaction stages.

Synthesis_Workflows cluster_conventional Conventional Heating Workflow cluster_microwave Microwave Synthesis Workflow A1 Reactant & Solvent Mixing B1 Setup Reflux Apparatus A1->B1 C1 Gradual Heating (e.g., Oil Bath) B1->C1 D1 Reaction (Hours) C1->D1 E1 Cooling D1->E1 F1 Workup & Purification E1->F1 A2 Reactant & Solvent Mixing (in vial) B2 Seal Vial A2->B2 C2 Microwave Irradiation B2->C2 D2 Rapid & Uniform Heating C2->D2 E2 Reaction (Minutes) D2->E2 F2 Cooling E2->F2 G2 Workup & Purification F2->G2 Comparison_Advantages cluster_conventional Conventional Heating cluster_microwave Microwave Synthesis C_Adv Advantages: - Well-established - Scalable for large quantities - No specialized equipment C_Disadv Disadvantages: - Long reaction times - Potential for side products - Inefficient energy transfer M_Adv Advantages: - Drastically reduced reaction times - Often higher yields and purity - Energy efficient M_Disadv Disadvantages: - Requires specialized microwave reactor - Scale-up can be challenging - Potential for pressure build-up Comparison Synthesis of This compound Comparison->C_Adv Comparison->C_Disadv Comparison->M_Adv Comparison->M_Disadv

References

Unraveling the Anticonvulsant Potential: A Comparative Analysis of 2-Aminobenzanilide and 3-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anticonvulsant properties of 2-aminobenzanilide and 3-aminobenzanilide (B82601) reveals significant differences in their efficacy and neurotoxicity, positioning the 3-amino isomer as a more promising candidate for further investigation. This comparison guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a clear, objective analysis of these two positional isomers.

In the quest for novel antiepileptic drugs, the structural nuances of a molecule can dramatically influence its biological activity. A study focusing on a series of aminobenzanilides derived from ring-alkylated anilines has shed light on the comparative anticonvulsant profiles of this compound and 3-aminobenzanilide. The research employed standard preclinical screening models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests in mice, to evaluate the efficacy of these compounds.[1] Neurotoxicity was also assessed using the rotorod assay.

The investigation revealed that while both isomers exhibit anticonvulsant properties, their potency and safety profiles differ significantly. Notably, a derivative of 3-aminobenzanilide emerged as the most potent compound against MES-induced seizures, with an activity profile that compares favorably to established antiepileptic drugs like phenobarbital (B1680315) and phenytoin.[1]

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity and neurotoxicity of representative this compound and 3-aminobenzanilide derivatives as determined in mice.[1] The data highlights the superior performance of the 3-aminobenzanilide derivative in the maximal electroshock seizure test.

CompoundTestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
This compound derivativeMES> 100> 300-
3-Aminobenzanilide derivative (from 2,6-dimethylaniline) MES 13.48 284.5 21.11
This compound derivativescMet> 100> 300-
3-Aminobenzanilide derivativescMet> 100> 300-

ED₅₀ (Median Effective Dose): The dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀ (Median Toxic Dose): The dose required to produce a neurologic deficit (motor impairment) in 50% of the animals as determined by the rotorod test. PI (Protective Index): A measure of the drug's safety margin. A higher PI indicates a more favorable safety profile.

Experimental Protocols

The evaluation of the anticonvulsant activity of this compound and 3-aminobenzanilide involved standardized and well-validated preclinical models.[2][3][4]

Maximal Electroshock (MES) Test

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[2][4]

Procedure:

  • Animal Preparation: Male albino mice (20-25 g) are used for the assay.[2]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the carrier solvent.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.

  • Induction of Seizure: A maximal seizure is induced via an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal electrodes.[2]

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint, indicating protection.[2]

  • Data Analysis: The number of protected animals in each group is recorded, and the ED₅₀ is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is used to identify compounds that can prevent clonic seizures and is particularly sensitive to drugs that enhance GABAergic neurotransmission.[5][6]

Procedure:

  • Animal Preparation: Male CF-1 mice (20-25 g) are typically used.[5]

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously into a loose fold of skin on the back of the neck.[5][6]

  • Observation: Animals are placed in individual observation cages and observed for 30 minutes.[6]

  • Endpoint: The absence of a clonic seizure (lasting for at least 5 seconds) within the observation period is the endpoint for protection.[6]

  • Data Analysis: The percentage of protected animals is calculated for each dose group to determine the ED₅₀.

Rotorod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurotoxic effects of the compounds.

Procedure:

  • Training: Mice are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).

  • Compound Administration: The test compound is administered at various doses.

  • Testing: At the time of peak effect, each mouse is placed on the rotating rod.

  • Endpoint: The inability of the mouse to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three successive trials is indicative of neurotoxicity.

  • Data Analysis: The TD₅₀ is calculated based on the number of animals exhibiting neurotoxicity at each dose.

Experimental and Screening Workflow

The following diagram illustrates the general workflow for the preclinical screening of anticonvulsant compounds like 2- and 3-aminobenzanilide.

G cluster_0 Phase I: Primary Screening cluster_1 Phase II: Quantitative Analysis cluster_2 Outcome A Compound Administration (i.p. in mice) B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Neurotoxicity (Rotorod Assay) A->D E Determine ED₅₀ (Anticonvulsant Potency) B->E C->E F Determine TD₅₀ (Neurotoxicity) D->F G Calculate Protective Index (PI) (TD₅₀ / ED₅₀) E->G F->G H Identification of Lead Compound G->H

Preclinical screening workflow for anticonvulsant drug discovery.

Concluding Remarks

The comparative analysis of this compound and 3-aminobenzanilide demonstrates the critical role of isomeric substitution in determining anticonvulsant activity. The 3-aminobenzanilide derivative, particularly when derived from 2,6-dimethylaniline, displayed significantly higher potency and a more favorable safety margin in the MES test, a model for generalized tonic-clonic seizures.[1] While neither isomer showed significant activity in the scPTZ test at the doses tested, the potent anti-MES activity of the 3-amino isomer warrants further investigation into its mechanism of action and its potential as a lead compound for the development of new antiepileptic drugs. Future studies could explore a broader range of derivatives and delve into the specific molecular targets to elucidate the structure-activity relationship more comprehensively.

References

A Comparative Guide to 2-Aminobenzanilide and Anthranilamide as Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent label is a critical step in the sensitive and accurate analysis of biomolecules. In the field of glycomics and other biological research areas, aromatic amines are frequently used for the derivatization of molecules for fluorescent detection. This guide provides a detailed comparison of two such labels: 2-Aminobenzanilide and Anthranilamide (also known as 2-aminobenzamide (B116534) or 2-AB). This comparison is based on their fluorescent properties, applications, and the available experimental data to assist researchers in making an informed decision for their specific analytical needs.

Overview of the Fluorescent Labels

Both this compound and anthranilamide are utilized as fluorescent tags, particularly in the analysis of glycans.[1] The primary mechanism for labeling with these compounds is reductive amination, where the primary amine group of the label reacts with an aldehyde group on the target molecule (e.g., the reducing end of a glycan) to form a stable, fluorescently tagged product.[2] This stoichiometric 1:1 labeling allows for the relative quantification of the labeled molecules based on fluorescence intensity.

Anthranilamide is a widely used and well-characterized fluorescent label in glycan analysis. Its popularity stems from its good fluorescent properties, stability, and the extensive availability of established protocols for its use.

This compound , also referred to as 2-amino-N-phenylbenzamide, is mentioned as a fluorescent tag in glycan analysis.[1] However, detailed public data on its specific fluorescent properties and direct comparisons with other common labels are less prevalent in scientific literature.

Quantitative Comparison of Fluorescent Properties

PropertyAnthranilamide (2-Aminobenzamide)This compound
Excitation Maximum (λex) ~330 nmData not available
Emission Maximum (λem) ~420 nmData not available
Quantum Yield (Φ) 0.1 - 0.3Data not available
Molar Mass 136.15 g/mol 212.25 g/mol [3]

Experimental Protocols

The labeling of glycans using either this compound or anthranilamide follows the principle of reductive amination. Below is a generalized experimental protocol for glycan labeling, primarily based on established methods for anthranilamide.

Reductive Amination Labeling of Glycans

This protocol describes the covalent attachment of a fluorescent label containing a primary amine to the reducing terminus of a glycan.

Materials:

  • Glycan sample

  • Fluorescent label (Anthranilamide or this compound)

  • Labeling solution: Dimethyl sulfoxide (B87167) (DMSO) and glacial acetic acid (e.g., 70:30 v/v)

  • Reducing agent: 2-Picoline borane (B79455) or sodium cyanoborohydride

  • Incubation oven or heating block

  • Solvents for purification (e.g., acetonitrile, water)

  • Solid-phase extraction (SPE) cartridges for purification

Procedure:

  • Preparation of the Labeling Reagent: A fresh labeling mixture is prepared by dissolving the fluorescent label and a reducing agent in the labeling solution.

  • Labeling Reaction: The labeling reagent is added to the dried glycan sample. The mixture is then incubated at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2-3 hours) to allow for the formation of the Schiff base and its subsequent reduction to a stable secondary amine.

  • Purification of Labeled Glycans: After the labeling reaction, excess unreacted label and by-products are removed. This is typically achieved using solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) stationary phase. The labeled glycans are retained, while the more hydrophobic excess label is washed away.

  • Elution and Analysis: The purified, fluorescently labeled glycans are eluted and can then be analyzed by various techniques, including high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC) with fluorescence detection, or mass spectrometry.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of fluorescently labeling a biomolecule, a diagram is provided below. This illustrates the key steps from the initial biomolecule to the final labeled product ready for analysis.

G General Workflow for Fluorescent Labeling cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis Biomolecule Biomolecule (e.g., Glycan) Reaction Reductive Amination Biomolecule->Reaction Label Fluorescent Label (this compound or Anthranilamide) Label->Reaction Purification Solid-Phase Extraction (SPE) Reaction->Purification ExcessLabel Excess Label Removal Purification->ExcessLabel LabeledProduct Labeled Biomolecule Purification->LabeledProduct Analysis HPLC / UPLC-FLR / MS LabeledProduct->Analysis

Caption: General workflow for fluorescent labeling of biomolecules.

Logical Relationship in Reductive Amination

The chemical process of reductive amination involves two main steps. First, the primary amine of the fluorescent label nucleophilically attacks the carbonyl carbon of the aldehyde on the biomolecule, forming a Schiff base. Second, the Schiff base is reduced by a reducing agent to form a stable secondary amine linkage.

G Reductive Amination Mechanism Biomolecule Biomolecule with Aldehyde Group (R-CHO) SchiffBase Schiff Base Intermediate (R-CH=N-Fluor) Biomolecule->SchiffBase Step 1: Condensation Label Fluorescent Label with Primary Amine (Fluor-NH2) Label->SchiffBase LabeledProduct Stable Labeled Biomolecule (R-CH2-NH-Fluor) SchiffBase->LabeledProduct Step 2: Reduction ReducingAgent Reducing Agent (e.g., 2-Picoline Borane) ReducingAgent->LabeledProduct

Caption: The two-step mechanism of reductive amination.

Conclusion

Based on the currently available scientific literature, Anthranilamide (2-aminobenzamide) is a well-established and thoroughly documented fluorescent label for glycan analysis and other applications. Its fluorescent properties are well-characterized, and detailed, optimized protocols for its use are readily accessible.

This compound is also cited as a fluorescent label for similar purposes; however, there is a notable lack of specific, quantitative data regarding its fluorescence characteristics, such as its excitation and emission maxima and quantum yield. Furthermore, direct comparative studies evaluating its performance against anthranilamide or other common fluorescent labels are not widely available.

Recommendation for Researchers:

  • For applications requiring a reliable and well-characterized fluorescent label with established protocols, anthranilamide is the recommended choice. Its performance has been benchmarked in numerous studies, providing a solid foundation for developing and troubleshooting analytical methods.

  • Researchers considering the use of This compound should be prepared to undertake initial characterization studies to determine its optimal excitation and emission wavelengths and to assess its fluorescence quantum yield and photostability in their specific experimental setup. While it may offer suitable performance, the lack of public data necessitates a more extensive preliminary evaluation.

This guide aims to provide a clear and objective comparison to aid in the selection of the most appropriate fluorescent label. As new research emerges, the performance characteristics of this compound may become better defined, potentially expanding the repertoire of reliable fluorescent tags available to the scientific community.

References

A Comparative Analysis of the Biological Activities of 2-Aminobenzanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzanilide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties of various this compound derivatives, supported by experimental data from recent scientific literature.

Data Presentation

The following tables summarize the quantitative biological activity data for selected this compound derivatives, allowing for a direct comparison of their potency.

Table 1: Anticancer Activity (HDAC Inhibition) of this compound Derivatives
CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)Cell Line
Derivative 1hrHDAC1Two-digit nanomolar rangeMS-275-U937
Derivative 2HDAC1260MS-275, Mocetinostat, CI994, RGFP-966--
Derivative 3 (21a)HDAC1260---
Derivative 4 (21b)HDAC1Submicromolar---
Derivative 5 (21c)HDAC1Submicromolar---
Fluorinated N-(2-aminophenyl)benzamide (24a)HDACsPotent inhibitionSAHA-HCT-116, MCF-7, A549
Pyridylacrylic-based 2'-aminoanilide (10b)----U937 (induces ~30% apoptosis)
Nicotinic anilide (12c)----U937 (induces ~40% cytodifferentiation)

Note: Specific IC50 values were not always available in the source material, with some described qualitatively as "potent" or within a range.

Table 2: Antimicrobial Activity of 2-Aminobenzamide (B116534) Derivatives
CompoundBacterial/Fungal StrainZone of Inhibition (mm)MIC (µg/mL)Standard
Compound 5Aspergillus fumigatus--More potent than Clotrimazole
Compound 5aB. subtilis256.25-
Compound 5aE. coli313.12-
Compound 6bE. coli243.12-
Compound 6cB. subtilis246.25-
Table 3: Anticonvulsant Activity of 4-Aminobenzanilide Derivatives
CompoundTestED50 (mg/kg)Protective Index (PI)Standard
4-amino-N-(2,6-dimethylphenyl)benzamide (8)MES2.605.77Phenobarbital, Phenytoin
d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (12)MES18.029.5Phenobarbital, Phenytoin

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.

Objective: To measure the 50% inhibitory concentration (IC50) of this compound derivatives against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • HDAC developer (containing a protease and a buffer)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., MS-275, SAHA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

  • Add a fixed amount of the HDAC enzyme to each well of the microplate.

  • Add the diluted test compounds or reference inhibitor to the respective wells. Include a control with DMSO only.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the HDAC developer. This step also cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[1][2]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.

Objective: To determine the susceptibility of various microbial strains to 2-aminobenzamide derivatives by measuring the zone of inhibition.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

  • Fungal strains (e.g., Aspergillus fumigatus, Candida albicans)

  • Mueller-Hinton Agar (B569324) (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Clotrimazole)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare MHA or SDA plates.

  • Prepare a microbial inoculum of the test organism and adjust its turbidity to a 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a specific volume (e.g., 100 µL) of the test compound solution into each well.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls. A well with the solvent (DMSO) serves as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity Assay (LPS-induced RAW 264.7 Cells)

This in vitro assay evaluates the potential of compounds to reduce the inflammatory response in macrophage cells.

Objective: To assess the ability of this compound derivatives to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control (cells + LPS + DMSO).

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix the supernatant with an equal volume of Griess reagent. After a short incubation, measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve of sodium nitrite.

  • Cytokine Measurement (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • A reduction in the levels of NO, TNF-α, and IL-6 compared to the LPS-treated control indicates anti-inflammatory activity.

Anticonvulsant Screening (Maximal Electroshock Seizure - MES and Subcutaneous Metrazole - scMet Tests)

These in vivo models are used to evaluate the anticonvulsant potential of the derivatives.[3]

Objective: To determine the ability of this compound derivatives to protect against seizures induced by maximal electroshock or a chemical convulsant.

Animals: Male mice or rats.

Maximal Electroshock Seizure (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • After a specific time (e.g., 30 or 60 minutes), subject each animal to a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered protection.

  • The dose that protects 50% of the animals (ED50) is calculated.

Subcutaneous Metrazole (scMet/PTZ) Test:

  • Administer the test compound i.p. at various doses, with a control group receiving the vehicle.

  • After a set time, administer a subcutaneous injection of pentylenetetrazole (Metrazole/PTZ) at a dose that induces clonic seizures in over 95% of control animals (e.g., 85 mg/kg in mice).

  • Observe the animals for a specific period (e.g., 30 minutes) for the onset of clonic seizures (lasting for at least 5 seconds).

  • The absence of clonic seizures during the observation period indicates protection.

  • Calculate the ED50 for protection against scMet-induced seizures.

Neurotoxicity (Rotarod Test):

  • To assess potential motor impairment, animals are placed on a rotating rod (rotarod).

  • The ability of the animal to remain on the rod for a specified time (e.g., 1 minute) is recorded after administration of the test compound.

  • The dose at which 50% of the animals fail the test (TD50) is determined.

  • The Protective Index (PI) is calculated as TD50/ED50, with a higher PI indicating a better safety profile.[3]

Visualizations

The following diagrams illustrate key concepts related to the biological activity of this compound derivatives.

HDAC_Inhibition cluster_0 Cell Nucleus Histone Histone Protein DNA DNA HDAC HDAC Enzyme AcetylatedHistone Acetylated Histone (Relaxed Chromatin) HDAC->AcetylatedHistone Deacetylates Derivative This compound Derivative Derivative->HDAC Inhibits DeacetylatedHistone Deacetylated Histone (Condensed Chromatin) TumorSuppression Tumor Suppressor Gene Expression AcetylatedHistone->TumorSuppression Promotes GeneExpression Gene Expression DeacetylatedHistone->GeneExpression Represses Apoptosis Apoptosis TumorSuppression->Apoptosis Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., HDAC Inhibition) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., Agar Diffusion) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., LPS-induced NO) Purification->AntiInflammatory Anticonvulsant Anticonvulsant Assays (e.g., MES, scMet) Purification->Anticonvulsant Data Quantitative Data Analysis (IC50, MIC, ED50) Anticancer->Data Antimicrobial->Data AntiInflammatory->Data Anticonvulsant->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR lead_opt Lead Optimization SAR->lead_opt

References

A Comparative Guide to the Structural Analysis of 2-Aminobenzanilide Derivatives: Unveiling Molecular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, a deep understanding of a compound's solid-state structure is paramount for rational drug design and the optimization of lead compounds. This guide provides a comparative analysis of X-ray crystal structure determination for 2-aminobenzanilide derivatives, juxtaposed with alternative analytical techniques. We present supporting experimental data, detailed methodologies, and logical workflows to aid researchers in this field.

Unveiling the Third Dimension: X-ray Crystallography

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for representative benzanilide (B160483) and related amide derivatives. This data serves as a benchmark for comparison when analyzing novel this compound structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
N-(p-tolyl)benzamide MonoclinicP2₁/c10.345(2)5.176(1)21.432(4)9097.53(2)90[1]
N-(4-bromophenyl)benzamide MonoclinicP2₁/c10.358(2)5.112(1)21.849(4)9097.48(2)90[1]
(R)-N-(1-((2-cyanophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-fluorobenzamide (Polymorph I) MonoclinicP2₁4.9144(4)16.6111(15)11.6035(11)9095.808(4)90[2]
(R)-N-(1-((2-cyanophenyl)amino)-1-oxo-3-phenylpropan-2-yl)-2-fluorobenzamide (Polymorph II) MonoclinicP2₁4.949(4)16.80(1)11.85(1)9096.67(2)90[2]

Note: Data for directly substituted 2-aminobenzanilides are sparsely available in compiled formats. The provided data for related benzanilides and more complex amides offer a comparative framework.

Experimental Protocols: A Step-by-Step Approach

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods. A common route involves the acylation of a substituted aniline (B41778) with a 2-aminobenzoyl chloride derivative. The crucial step for X-ray analysis is the growth of high-quality single crystals.

General Synthesis Procedure:

  • Acylation: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount of 2-aminobenzoyl chloride is added dropwise at 0 °C.

  • Base: A base, such as triethylamine (B128534) or pyridine, is added to neutralize the HCl generated during the reaction.

  • Reaction: The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Crystallization:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, hexane).

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares techniques. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for the comprehensive characterization of this compound derivatives and can offer insights into their properties in solution.

TechniqueInformation ProvidedExperimental Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C).Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer. 2D NMR techniques (e.g., COSY, HMQC, HMBC) can further elucidate complex structures.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.A small amount of the sample is analyzed as a solid (e.g., KBr pellet) or in solution. Key vibrations for 2-aminobenzanilides include N-H, C=O, and C-N stretching frequencies.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern.Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), to generate ions that are then separated based on their mass-to-charge ratio.

Visualizing the Workflow and Potential Biological Relevance

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of this compound derivatives and a generalized signaling pathway that such compounds might modulate, given their frequent investigation as bioactive agents.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification xray X-ray Crystallography purification->xray Crystal Growth nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure 3D Molecular Structure xray->structure spectroscopic_data Spectroscopic Data nmr->spectroscopic_data ir->spectroscopic_data ms->spectroscopic_data

Caption: Experimental workflow for the synthesis and structural analysis of this compound derivatives.

signaling_pathway receptor Cell Surface Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade derivative This compound Derivative derivative->receptor Binds/Inhibits transcription_factor Transcription Factor kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A generalized signaling pathway potentially modulated by bioactive this compound derivatives.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that relies on a combination of powerful analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state conformation, a comprehensive understanding is achieved through its integration with spectroscopic methods. This guide offers a comparative framework and detailed protocols to assist researchers in the robust characterization of this important class of compounds, ultimately facilitating the advancement of drug discovery and development.

References

Comparative Guide to Analytical Methods for the Quantification of 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for the quantitative determination of 2-Aminobenzanilide (anthranilanilide). The selection of an appropriate analytical method is critical for accurate quantification in various applications, including pharmaceutical impurity profiling, process control, and stability studies. This document summarizes the key performance characteristics of common analytical techniques, offers detailed experimental protocols, and presents a generalized workflow to aid researchers in method selection and implementation.

Comparison of Analytical Methods

While specific validated methods with full quantitative data for this compound are not extensively detailed in publicly accessible literature, this guide constructs a comparison based on established principles and common practices for analogous aromatic amines and amide compounds in pharmaceutical analysis. The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of this compound.

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.Measurement of light absorbance at a specific wavelength.
Specificity High (with appropriate column and mobile phase).Very High (mass fragmentation pattern provides structural confirmation).Low to Moderate (susceptible to interference from other UV-absorbing compounds).
Sensitivity (LOD/LOQ) Moderate to High (typically in the ng/mL to low µg/mL range).Very High (can reach pg/mL levels).Low (generally in the µg/mL range).
Linearity Excellent over a wide concentration range.Good, but may require derivatization for better performance.Good, but generally over a narrower range compared to chromatographic methods.
Accuracy & Precision High, with typical RSDs <2%.High, with appropriate internal standards.Moderate, can be affected by matrix effects.
Sample Throughput High, especially with modern UPLC/UHPLC systems.Moderate, sample preparation (derivatization) can be time-consuming.Very High, minimal sample preparation.
Instrumentation Cost Moderate to High.High.Low.
Typical Application Routine quality control, impurity profiling, stability testing.Trace level analysis, structural confirmation of impurities.Preliminary analysis, in-process control where specificity is not critical.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited. These protocols are based on standard practices for the analysis of aromatic amines and amides and should be validated for the specific matrix and intended use.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate (B84403) buffer at pH 3.0). A typical gradient could start at 30% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound is expected to have a UV maximum around 240 nm. A DAD can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile and water) to obtain a stock solution.

  • Perform serial dilutions to prepare calibration standards and quality control samples at the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed:

  • Linearity: Analyze a series of at least five concentrations to establish the linear range.

  • Accuracy and Precision: Determine by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the trace-level quantification and confirmation of this compound. Derivatization may be necessary to improve its volatility and chromatographic behavior.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation (with Derivatization):

  • Extract this compound from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

UV-Visible Spectrophotometry

This method is a simple and cost-effective approach for a preliminary or high-throughput estimation of this compound, provided there are no interfering substances that absorb at the same wavelength.

Instrumentation:

  • UV-Visible Spectrophotometer (double beam recommended).

Methodology:

  • Solvent: A suitable UV-transparent solvent such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound from 200 to 400 nm to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at the λmax and determine the concentration from the calibration curve.

Workflow and Pathway Diagrams

General Workflow for Analytical Method Selection and Validation

analytical_workflow cluster_planning 1. Planning & Scoping cluster_selection 2. Method Selection cluster_development 3. Method Development & Optimization cluster_validation 4. Method Validation (ICH Guidelines) cluster_implementation 5. Implementation define_objective Define Analytical Objective (e.g., QC, trace analysis) review_analyte Review Analyte Properties (this compound) select_hplc HPLC-UV (Routine QC) review_analyte->select_hplc select_gcms GC-MS (Trace/Confirmatory) review_analyte->select_gcms select_uvvis UV-Vis (Screening) review_analyte->select_uvvis develop_protocol Develop Initial Protocol select_hplc->develop_protocol select_gcms->develop_protocol select_uvvis->develop_protocol optimize_params Optimize Parameters (e.g., mobile phase, temperature) develop_protocol->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness routine_analysis Routine Sample Analysis robustness->routine_analysis reporting Reporting of Results routine_analysis->reporting

Caption: General workflow for analytical method selection and validation.

Logical Relationship of Analytical Techniques

logical_relationship cluster_screening Initial Analysis cluster_quantification Routine Quantification cluster_confirmation Trace Analysis & Confirmation uv_vis UV-Vis Spectrophotometry (High Throughput, Low Specificity) hplc HPLC-UV (High Specificity & Precision) uv_vis->hplc For specific quantification gc_ms GC-MS (Highest Specificity & Sensitivity) hplc->gc_ms For confirmation or trace level analysis

Caption: Logical relationship of analytical techniques for this compound.

A Comparative Guide to the Synthesis of 2-Aminobenzanilide: A Review of Catalytic and Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Aminobenzanilide is a valuable scaffold in medicinal chemistry, serving as a precursor to a wide array of heterocyclic compounds with diverse biological activities. This guide provides an objective comparison of different synthetic strategies for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodology selection.

The synthesis of this compound can be approached through several routes, each with its own set of advantages and disadvantages concerning yield, reaction conditions, catalyst cost, and substrate scope. This guide focuses on a comparative analysis of three prominent methods: the traditional reaction of isatoic anhydride (B1165640) with aniline (B41778), the modern palladium-catalyzed Buchwald-Hartwig amination, and the classical iron-mediated reduction of 2-nitrobenzanilide.

Performance Comparison of Synthetic Methods

The efficacy of a synthetic method is a composite of several factors, including chemical yield, reaction time, and the required temperature. The following table summarizes the performance of the selected methods for the synthesis of this compound and its derivatives, based on experimental data from the literature.

MethodCatalyst/ReagentSubstratesSolventTemperature (°C)TimeYield (%)
Isatoic Anhydride RouteNone (Thermal)Isatoic Anhydride, p-ToluidineBenzeneReflux-97[1]
Isatoic Anhydride RouteNone (Thermal)Isatoic Anhydride, 4-FluoroanilineDMFHeating-72[1]
Isatoic Anhydride RouteNone (Microwave)Isatoic Anhydride, 4-FluoroanilineDMF (drops)140 W10 min65[1]
Buchwald-Hartwig AminationPalladium Precursor & LigandAryl Halide, AmineToluene (B28343), THF, etc.80 - 1102 - 24 h70-95 (typical)
Iron-mediated ReductionIron Powder / Acid2-NitrobenzanilideEtOH / Acetic Acid1002 hHigh (unspecified)[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the methodologies for the three compared routes to this compound.

Method 1: Synthesis from Isatoic Anhydride (Conventional Heating)

This method represents a common and often high-yielding approach to N-substituted 2-aminobenzamides without the need for a transition metal catalyst.[1]

Materials:

  • Isatoic anhydride

  • Aniline (or a substituted aniline, e.g., p-toluidine)

  • Dimethylformamide (DMF) or Benzene

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF or benzene.

  • Add the aniline derivative (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid precipitate by filtration and wash it thoroughly with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., benzene) to obtain the pure this compound derivative.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful for coupling aryl halides with amines.

Materials:

  • 2-Bromobenzamide or 2-Chlorobenzamide

  • Aniline

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, BINAP)

  • Strong base (e.g., Sodium tert-butoxide, LiHMDS)

  • Anhydrous toluene or THF

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the 2-halobenzamide (1 equivalent), the palladium precursor (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).

  • Add the strong base (e.g., 1.2-1.5 equivalents).

  • Evacuate and backfill the tube with the inert gas.

  • Add the anhydrous solvent (e.g., toluene) and the aniline (1.1-1.2 equivalents) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Method 3: Iron-Mediated Reduction of 2-Nitrobenzanilide

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. The use of iron powder in an acidic medium is a classic, cost-effective, and robust method for this purpose.[2]

Materials:

  • 2-Nitrobenzanilide

  • Iron powder

  • Ethanol (B145695) (EtOH)

  • Acetic acid (AcOH) or Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Sodium hydroxide (B78521) (NaOH) solution (1 N)

  • Ethyl acetate (B1210297) (EtOAc)

Procedure:

  • To a solution of 2-nitrobenzanilide (1 equivalent) in a mixture of ethanol and acetic acid, add iron powder (e.g., 4 equivalents).

  • Heat the resulting mixture to 100 °C and stir for approximately 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water.

  • Basify the mixture to a pH of 8 by the addition of a 1 N aqueous NaOH solution.

  • Extract the product with ethyl acetate (three times).

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield the this compound.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final product, as well as the general workflow of these chemical syntheses, the following diagrams are provided.

G Synthetic Pathways to this compound isatoic_anhydride Isatoic Anhydride product This compound isatoic_anhydride->product  + Aniline (Thermal/Microwave) aniline Aniline nitrobenzanilide 2-Nitrobenzanilide nitrobenzanilide->product Reduction (e.g., Fe/H+) halobenzamide 2-Halobenzamide halobenzamide->product  + Aniline (Pd-catalyzed)

Caption: Overview of different synthetic routes to this compound.

G General Experimental Workflow for this compound Synthesis start Combine Reactants (and Catalyst if applicable) in Solvent reaction Reaction under Controlled Conditions (Heating/Irradiation) start->reaction monitoring Monitor Progress (e.g., TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Aqueous Workup monitoring->workup Complete extraction Product Extraction with Organic Solvent workup->extraction purification Drying and Solvent Removal Followed by Purification (Recrystallization/Chromatography) extraction->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Aminobenzanilide: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2-Aminobenzanilide. Experimental protocols and comparative data are presented to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolving power enables the separation of the main compound from structurally similar impurities that may arise during synthesis. A typical Reversed-Phase HPLC (RP-HPLC) method offers excellent separation and quantification capabilities.

The purity profile of this compound is largely dependent on the synthetic route employed. Common methods include the reaction of isatoic anhydride (B1165640) with aniline (B41778) or the reduction of 2-nitrobenzanilide. Potential impurities may include:

  • Starting Materials: Unreacted isatoic anhydride, aniline, or 2-nitrobenzanilide.

  • By-products: Anthranilic acid (from hydrolysis of isatoic anhydride), and other related substances.

  • Degradation Products: Compounds formed during the synthesis or upon storage.

A robust HPLC method should be able to resolve this compound from these and other potential impurities.

Experimental Protocol: RP-HPLC for this compound Purity

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL of synthesized this compound in the initial mobile phase composition (70:30 Water:Acetonitrile).

Data Presentation: Hypothetical HPLC Purity Analysis

To illustrate the performance of the proposed HPLC method, a hypothetical chromatogram analysis of a synthesized this compound sample is presented below. This data assumes the presence of common impurities.

PeakRetention Time (min)Area (%)Identification
13.50.5Anthranilic acid
25.21.0Isatoic anhydride
38.998.0This compound
411.40.3Unidentified Impurity 1
514.10.2Unidentified Impurity 2

Note: This data is for illustrative purposes only and actual results may vary.

Alternative Analytical Techniques for Purity Assessment

While HPLC is a powerful tool, orthogonal methods are often employed to provide a comprehensive purity profile and for structural confirmation.

Principle: qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity. It does not rely on the response factor of the analyte, making it a primary analytical method.

Experimental Protocol: qNMR for this compound Purity

  • Sample Preparation: Accurately weigh about 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and the internal standard.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Purity Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Expected Results: qNMR provides a highly accurate and precise purity value, often with a low relative standard deviation. It can also simultaneously confirm the structure of the synthesized compound.

Principle: GC-MS is suitable for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC-MS can be used to detect volatile impurities from the synthesis, such as residual aniline. The mass spectrometer provides structural information for impurity identification.

Experimental Protocol: GC-MS for Volatile Impurities

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent like dichloromethane (B109758) or methanol.

  • GC Conditions: Use a capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of volatile impurities before the main component.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to detect and identify potential impurities by comparing their mass spectra to a library.

Expected Results: GC-MS can effectively identify and quantify low levels of volatile starting materials or solvent residues that may not be well-resolved or detected by HPLC.

Principle: TLC is a simple, rapid, and cost-effective qualitative technique for assessing the presence of impurities. It is particularly useful for monitoring the progress of a reaction and for preliminary purity checks.

Experimental Protocol: TLC of this compound

  • Stationary Phase: Silica gel 60 F254 TLC plate.

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).

  • Sample Application: Spot a dilute solution of the synthesized this compound onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

Expected Results: A pure sample should ideally show a single spot. The presence of additional spots indicates impurities. The retention factor (Rf) values can be used for comparison with standards.

Comparative Summary of Analytical Techniques

FeatureHPLCqNMRGC-MSTLC
Principle Chromatographic SeparationNuclear Magnetic ResonanceChromatographic Separation & Mass SpectrometryPlanar Chromatography
Quantification Relative (Area %) or External StandardAbsoluteRelative or External StandardQualitative/Semi-quantitative
Primary Use Purity, Impurity ProfilingAbsolute Purity, Structural ConfirmationVolatile Impurities, IdentificationReaction Monitoring, Spotting Impurities
Sensitivity HighModerateVery High (for volatile compounds)Low to Moderate
Sample Throughput ModerateLowHighHigh
Cost HighVery HighHighVery Low
Destructive YesNoYesYes

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 hplc_inj Inject Sample prep2->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_acq Acquire Chromatogram hplc_det->data_acq data_int Integrate Peaks data_acq->data_int data_calc Calculate Purity (Area %) data_int->data_calc result result data_calc->result Purity Report

Caption: Experimental workflow for HPLC purity analysis of this compound.

Method_Comparison cluster_main Purity Assessment of this compound cluster_attributes Key Attributes HPLC HPLC Quant Quantitative Purity HPLC->Quant High Resolution qNMR qNMR qNMR->Quant Absolute Struct Structural Info qNMR->Struct Definitive GCMS GC-MS GCMS->Struct Identification Volatile Volatile Impurities GCMS->Volatile High Sensitivity TLC TLC Qual Qualitative Assessment TLC->Qual Rapid Screening

Caption: Logical comparison of analytical methods for this compound purity.

Conclusion

For the comprehensive purity verification of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as the cornerstone for accurate quantitative analysis of purity and the impurity profile due to its high resolving power for separating closely related compounds. Quantitative NMR provides an orthogonal and absolute method for purity determination and unequivocal structural confirmation. GC-MS is valuable for screening for volatile impurities that might be missed by HPLC, while TLC offers a quick and straightforward way for preliminary purity checks and reaction monitoring. The choice of method or combination of methods will depend on the specific requirements of the research, including the need for quantitative accuracy, structural information, and sample throughput.

A Head-to-Head Comparison of 2-Aminobenzanilide-Based HDAC Inhibitors with Other Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of HDAC Inhibitor Performance

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. Among these, compounds featuring a 2-aminobenzanilide scaffold have garnered significant attention for their distinct selectivity and pharmacological profiles. This guide provides a head-to-head comparison of a representative this compound derivative, Tacedinaline (CI-994), with the well-established pan-HDAC inhibitor Vorinostat (SAHA) and the class I-selective inhibitor Entinostat (MS-275). This objective analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers in their drug development endeavors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of Tacedinaline, Vorinostat, and Entinostat against various HDAC isoforms is a critical determinant of their biological activity and potential therapeutic window. The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays are summarized below.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
Tacedinaline (CI-994) I (Benzamide)900[1][2][3]900[1][2][3]1200[1][2][3]>100,000[4]>20,000[1][2]
Vorinostat (SAHA) Pan (Hydroxamate)10 - 96[2][4]62 - 96[5][6]20 - 146[2][4]33 - 74[4][5]540[5]
Entinostat (MS-275) I (Benzamide)180 - 510[3][7]453[1]248 - 1700[1][3]>100,00044,900

Note: IC50 values can vary depending on the specific assay conditions and recombinant enzyme source.

Experimental Protocols

To ensure reproducibility and facilitate the design of further studies, detailed protocols for key in vitro assays are provided below.

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of HDAC inhibitors against purified recombinant HDAC enzymes.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (Tacedinaline, Vorinostat, Entinostat) dissolved in DMSO

  • Developer solution (e.g., Trypsin in a suitable buffer containing a stop solution like Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well black microplate, add the diluted test compounds.

  • Add the diluted recombinant HDAC enzyme to each well, except for the negative control wells.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), allowing the enzyme to deacetylate the substrate.

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Incubate the plate at 37°C for an additional 15-30 minutes to allow for complete development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO) and plot the results to determine the IC50 value using a suitable curve-fitting software.

Cell Viability Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compounds (Tacedinaline, Vorinostat, Entinostat) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways, primarily leading to cell cycle arrest and apoptosis. While the overarching outcomes are similar, the specific molecular events can differ between classes of inhibitors.

Workflow for Evaluating HDAC Inhibitors

The general workflow for the preclinical evaluation of HDAC inhibitors involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a HDAC Isoform Inhibition Assay b Determine IC50 Values a->b c Cell Viability Assay (e.g., MTT) b->c d Apoptosis Assay (e.g., Annexin V) c->d e Cell Cycle Analysis (e.g., Flow Cytometry) d->e f Western Blot Analysis e->f h Validate Key Protein Changes f->h g Identify Affected Signaling Pathways g->h

Caption: A typical experimental workflow for the evaluation of HDAC inhibitors.

Induction of Apoptosis

Both 2-aminobenzanilides and hydroxamate-based HDAC inhibitors induce apoptosis in cancer cells. However, the specific signaling cascades may be engaged differently. Benzamides like Tacedinaline and Entinostat are known to be potent inducers of the intrinsic (mitochondrial) pathway of apoptosis.

G cluster_0 Benzamide (B126) HDAC Inhibitors (e.g., Tacedinaline) a HDAC1/2/3 Inhibition b Acetylation of Histones & p53 a->b c Upregulation of Pro-apoptotic Proteins (e.g., Bax, Bak) b->c d Mitochondrial Outer Membrane Permeabilization c->d e Cytochrome c Release d->e f Caspase-9 Activation e->f g Caspase-3 Activation f->g h Apoptosis g->h

Caption: Apoptosis induction pathway primarily activated by benzamide HDAC inhibitors.

Cell Cycle Regulation

A hallmark of HDAC inhibitor activity is the induction of cell cycle arrest, often at the G1/S or G2/M transition. This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors such as p21WAF1/CIP1.

G cluster_0 HDAC Inhibitor-Mediated Cell Cycle Arrest a HDAC Inhibition (e.g., Tacedinaline, Vorinostat) b Increased Histone Acetylation at p21 Promoter a->b c p21 Expression Increased b->c d Inhibition of Cyclin/CDK Complexes (e.g., Cyclin E/CDK2) c->d e G1 Phase Arrest d->e

Caption: A simplified pathway for HDAC inhibitor-induced G1 cell cycle arrest.[5][8][9]

Conclusion

The this compound class of HDAC inhibitors, represented here by Tacedinaline, demonstrates a distinct selectivity profile, primarily targeting class I HDACs. This contrasts with the pan-inhibitory nature of hydroxamates like Vorinostat. While both classes of compounds effectively induce apoptosis and cell cycle arrest in cancer cells, the nuanced differences in their isoform selectivity may translate to variations in efficacy and safety profiles. The provided data and protocols offer a foundational guide for researchers to further explore the therapeutic potential of this compound-based HDAC inhibitors and to design robust comparative studies. The continued investigation into the differential effects of these compounds on cellular signaling pathways will be crucial for the development of more targeted and effective epigenetic therapies.

References

Comparative Docking Analysis of 2-Aminobenzanilide Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the molecular docking performance of 2-aminobenzanilide derivatives against various protein targets, supported by experimental data. The information is presented in a clear, comparative format to facilitate informed decisions in drug discovery and development.

This compound derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of protein targets implicated in various diseases. This guide focuses on their interactions with key proteins, primarily Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are frequently dysregulated in cancer cells.[1][2] Through a comprehensive review of published data, this document summarizes their binding affinities, provides detailed experimental protocols for in-silico evaluation, and visualizes relevant biological pathways and experimental workflows.

Data Presentation: Comparative Docking Performance

The following tables summarize the molecular docking scores of selected this compound derivatives against their primary target proteins, Class I HDACs. For comparative purposes, data for a well-established HDAC inhibitor is also included. Lower docking scores typically indicate higher binding affinity.

Table 1: Molecular Docking Scores of this compound Derivatives against Class I HDACs

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
This compound Derivatives
Compound 19fHDAC14BKX-9.8[1][3]
HDAC24LY1-10.2[1][3]
HDAC34A69-9.5[1][3]
Compound 21aHDAC14BKX-10.5[3]
HDAC24LY1-11.1[3]
HDAC34A69-9.1[3]
Reference Inhibitor
Entinostat (MS-275)HDAC14BKXNot explicitly stated, but compounds like 19f are reported to be superior.[2][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of molecular docking studies. Below is a generalized yet detailed protocol based on the methodologies reported in the cited literature for the docking of this compound derivatives against HDACs.

Molecular Docking Protocol

This protocol is a composite based on studies of novel this compound derivatives as HDAC inhibitors.[3][4]

1. Software:

  • Docking: AutoDock Vina is a widely used program for molecular docking.[5]

  • Visualization: PyMOL or Discovery Studio can be used to visualize protein-ligand interactions.[3]

  • Chemical Drawing: ChemDraw or similar software for creating 2D structures of the ligands.[3]

2. Protein Preparation:

  • Acquisition: The 3D crystal structures of HDAC1 (PDB ID: 4BKX), HDAC2 (PDB ID: 4LY1), and HDAC3 (PDB ID: 4A69) can be retrieved from the Protein Data Bank (PDB).[3]

  • Preprocessing: The protein structures are prepared by removing all water molecules and co-crystallized ligands.[3] Add polar hydrogens and assign Kollman charges to the protein.[3]

3. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the this compound derivative using a chemical drawing software.[3]

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).[3][4]

4. Grid Generation and Docking Simulation:

  • Binding Site Definition: Define the binding site (active site) based on the co-crystallized ligand or by using a binding site prediction tool. The grid box should encompass the entire binding pocket.[3]

  • Docking Run: Set the prepared protein as the receptor and the prepared ligand as the ligand. Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. Run the docking simulation.[3]

5. Analysis of Results:

  • Binding Affinity: Analyze the docking results to identify the best binding pose based on the docking score (binding energy).[3]

  • Interaction Analysis: Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool.[3] Compare the docking scores and binding modes of different derivatives to understand structure-activity relationships.[3]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Cleaning) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking (e.g., AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results Analyze Docking Scores (Binding Energy) docking_run->results visualization Visualize Interactions (PyMOL, Discovery Studio) results->visualization sar Structure-Activity Relationship visualization->sar

Caption: A generalized workflow for molecular docking studies.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_enzymes Histone Histone Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin leads to DNA DNA DNA->Chromatin HDAC HDAC HDAC->Histone Deacetylation HAT HAT HAT->Histone Acetylation Inhibitor This compound Derivative Inhibitor->HDAC Inhibition

Caption: The role of HDAC and its inhibition in chromatin remodeling.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminobenzanilide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Aminobenzanilide, a compound noted for its antimycobacterial activity.[1] Adherence to these protocols is essential for minimizing risks and maintaining a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and serious eye irritation.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Contaminated gloves must be disposed of as hazardous waste.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of dust formation or if ventilation is inadequate, a suitable respiratory mask should be used.[3]

Summary of Hazard and Disposal Information

The following table summarizes key data for this compound, providing a quick reference for safe handling and disposal.

PropertyInformation
Chemical Name This compound
Synonyms 2-Amino-N-phenylbenzamide, Anthranilanilide
CAS Number 4424-17-3
Molecular Formula C₁₃H₁₂N₂O
Primary Hazards Causes skin irritation, Causes serious eye irritation
Incompatible Materials Strong oxidizing agents
Primary Disposal Method Collection as hazardous chemical waste for incineration by a licensed waste disposal facility.
Prohibited Disposal Do not dispose of in regular trash or down the sanitary sewer.[3][4][5] Do not allow the chemical to enter the environment.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed hazardous waste management company. The following protocol outlines the necessary steps for its collection and temporary storage in the laboratory.

1. Waste Identification and Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and sealable waste container.[3]

  • Avoid mixing this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4][6]

2. Container Labeling:

  • Properly label the hazardous waste container with the full chemical name: "Waste this compound".[3][4]

  • Include appropriate hazard warnings (e.g., "Irritant").

  • Indicate the date when the waste was first added to the container.

3. Storage:

  • Keep the waste container tightly sealed except when adding waste.[4]

  • Store the sealed container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[3][6]

  • Ensure the SAA is away from incompatible chemicals and that the container is within secondary containment to prevent spills.[4][6][7]

4. Arranging for Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[4]

5. Disposal of Empty Containers:

  • To be considered non-hazardous, the chemical container must be thoroughly emptied.

  • The first rinse of the empty container must be collected and disposed of as hazardous waste.[4]

  • After a thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular laboratory glass or plastic waste.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, labeled container ppe->collect is_mixed Is the waste mixed with other chemicals? collect->is_mixed check_compat Consult EHS for compatibility and proper segregation is_mixed->check_compat Yes seal Securely seal the container is_mixed->seal No check_compat->collect store Store in designated Satellite Accumulation Area (SAA) with secondary containment seal->store contact_ehs Contact EHS or licensed waste contractor for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 2-Aminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Aminobenzanilide

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye Protection Safety glasses with side-shields or gogglesMust comply with European standard EN 166 or equivalent.[1]
Hand Protection Protective glovesChemical impermeable gloves are required. Inspect gloves before use and refer to the manufacturer's permeability and breakthrough time information.[1][2]
Body Protection Protective clothingWear appropriate protective clothing to prevent skin exposure.[1][3]
Respiratory Protection RespiratorUse a NIOSH or European Standard EN 149 approved respirator when necessary, especially in case of inadequate ventilation or dust formation.[3] A self-contained breathing apparatus may be necessary for firefighting.[2][3]
Hazard Identification and Safety Precautions

This compound is classified with the following hazards. Adherence to precautionary statements is crucial for safe handling.

Hazard ClassGHS Hazard StatementPrecautionary Statements
Skin Irritation (Category 2)H315: Causes skin irritation.[4][5]P264: Wash skin thoroughly after handling.[4][5] P280: Wear protective gloves/eye protection/face protection.[4][5] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][5] P332 + P313: If skin irritation occurs: Get medical advice/attention.[4][5] P362: Take off contaminated clothing and wash before reuse.[4]
Serious Eye Damage (Category 1) / Eye Irritation (Category 2)H318: Causes serious eye damage.[4] / H319: Causes serious eye irritation.[5]P280: Wear protective gloves/eye protection/face protection.[4][5] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[4] P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

Signal Word: Warning[5][6] or Danger[4]

Quantitative Safety Data

The following table summarizes available quantitative safety data for this compound. Occupational exposure limits have not been established by region-specific regulatory bodies.[1]

Data PointValueSource
LD50 (intraperitoneal, mouse) 1 g/kg (1000 mg/kg)Journal of Medicinal Chemistry. Vol. 14, Pg. 963, 1971.[7]
Melting Point 132 - 135 °C[8]
Boiling Point 309.6 °C at 760 mmHg[9]
Density 1.244 g/cm³[9]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to maintain the integrity of this compound and the safety of laboratory personnel.

Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated place.[2] The use of local exhaust ventilation is recommended.[5]

  • Avoid Dust Formation: Take measures to prevent the formation of dust and aerosols.[2]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn as specified in the table above.

  • Avoid Contact: Avoid contact with skin and eyes.[2][3]

  • Hygiene: Wash hands and face thoroughly after handling.[5] Do not eat, drink, or smoke in the handling area.[1]

  • Spill Management: In case of a spill, avoid dust formation.[2] Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][3] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]

Storage Protocol
  • Container: Store in a tightly closed container.[3]

  • Location: Keep in a dry, cool, and well-ventilated place.[1] Storage at room temperature or below 15°C in cool and dark conditions is recommended to maintain structural integrity.[9]

  • Incompatibilities: Avoid storage with strong oxidizing agents, acids, acetic anhydride, and acid chlorides.[3]

  • Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage.[2]

Disposal Plan

The disposal of this compound and its contaminated packaging must be conducted in a manner that ensures environmental safety and regulatory compliance.

Waste Chemical Disposal
  • Licensed Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Specialized Waste Management: For comprehensive management of disposal, including packaging, transport, and final treatment, contracting a specialized chemical waste management company is a recommended option.

  • Prohibited Disposal: Do not discharge to sewer systems.[2]

Contaminated Packaging Disposal
  • Rinsing: Containers can be triple-rinsed (or equivalent).[2]

  • Recycling/Reconditioning: After proper rinsing, the containers can be offered for recycling or reconditioning.[2]

  • Alternative Disposal: Alternatively, the packaging may be disposed of through a licensed chemical destruction plant.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in Well-Ventilated Area B->C Proceed to Handling D Weigh and Handle Chemical (Avoid Dust Formation) C->D E Store in Tightly Closed Container D->E Store Unused Chemical H Segregate Chemical Waste D->H Dispose of Waste F Decontaminate Work Area E->F G Remove and Clean PPE F->G I Dispose via Licensed Facility G->I Dispose of Contaminated PPE H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobenzanilide
Reactant of Route 2
Reactant of Route 2
2-Aminobenzanilide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.